Methyl 2-(methylthio)-5-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 2-methylsulfanyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMXSINASASPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428227 | |
| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191604-70-3 | |
| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-(methylthio)-5-nitrobenzoate
Abstract
Methyl 2-(methylthio)-5-nitrobenzoate (CAS No: 191604-70-3) is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis and medicinal chemistry.[1] Its unique substitution pattern—featuring an ortho-positioned methylthio group, a meta-directing nitro group, and a methyl ester—creates a rich landscape of chemical reactivity. The electron-withdrawing nature of the nitro and ester groups, combined with the modifiable sulfur linkage, makes this molecule a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, predicted spectroscopic profile, core reactivity, and strategic applications in the synthesis of high-value compounds, particularly for drug discovery and development professionals.
Physicochemical and Spectroscopic Profile
The structural identity of Methyl 2-(methylthio)-5-nitrobenzoate is confirmed through a combination of physicochemical data and spectroscopic analysis. While a comprehensive experimental dataset is not widely published, its properties can be reliably predicted based on the well-understood behavior of its constituent functional groups and analogous structures.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 191604-70-3 | [1] |
| Molecular Formula | C₉H₉NO₄S | [1] |
| Molecular Weight | 227.24 g/mol | [1] |
| Appearance | Predicted to be a yellow solid, typical for nitroaromatic compounds. | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Predicted Spectroscopic Data
Accurate structural elucidation is paramount. The following spectroscopic characteristics are predicted for Methyl 2-(methylthio)-5-nitrobenzoate.
| Technique | Predicted Features | Rationale and Comparative Insights |
| ¹H NMR | Aromatic Protons (3H): Complex signals in the δ 7.5-8.5 ppm range. -OCH₃ (Ester, 3H): Singlet, ~δ 3.9 ppm. -SCH₃ (Thioether, 3H): Singlet, ~δ 2.5 ppm. | The precise chemical shifts and coupling patterns of the aromatic protons are influenced by the strong electron-withdrawing effects of the -NO₂ and -COOCH₃ groups. The downfield shift is characteristic of protons on a highly electron-deficient ring. The methyl singlets for the ester and thioether groups are expected in their typical regions.[3] |
| ¹³C NMR | C=O (Ester): ~δ 165 ppm. Aromatic Carbons: 6 signals in the δ 120-150 ppm range. -OCH₃ (Ester): ~δ 53 ppm. -SCH₃ (Thioether): ~δ 15-20 ppm. | The chemical shifts of the aromatic carbons are dictated by the electronic nature of the substituents. The carbon bearing the nitro group (C5) and the carbon bearing the methylthio group (C2) will be significantly affected. |
| IR Spectroscopy | -NO₂ Asymmetric Stretch: 1520-1560 cm⁻¹. -NO₂ Symmetric Stretch: 1340-1365 cm⁻¹. C=O (Ester) Stretch: 1720-1740 cm⁻¹. C-S Stretch: 600-800 cm⁻¹. | These strong, characteristic absorption bands provide definitive evidence for the key functional groups. The nitro group stretches are typically very intense and are a hallmark of this class of compounds.[4][5] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 227. Key Fragments: m/z 196 ([M-OCH₃]⁺), m/z 181 ([M-NO₂]⁺), m/z 168 ([M-COOCH₃]⁺). | Electron ionization would lead to a distinct fragmentation pattern. The predicted fragments arise from the characteristic loss of the methoxy radical, the nitro group, and the entire carbomethoxy group, which helps to confirm the molecular structure.[6] |
Synthesis and Purification
The strategic synthesis of Methyl 2-(methylthio)-5-nitrobenzoate relies on fundamental principles of electrophilic aromatic substitution. A logical and efficient approach involves the regioselective nitration of Methyl 2-(methylthio)benzoate.
Proposed Synthetic Pathway: Electrophilic Nitration
The methylthio (-SCH₃) group is an ortho, para-director, while the methyl ester (-COOCH₃) is a meta-director. In the precursor Methyl 2-(methylthio)benzoate, these directing effects are synergistic. The position para to the -SCH₃ group (C5) is also meta to the -COOCH₃ group, making it the most electronically favorable site for nitration.
Caption: Key transformation: Reduction of the nitro group to an amine.
-
Methodology: Common and effective methods include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel. [7][8]This is often a very clean and high-yielding method.
-
Metal-Acid Reduction: Using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. [8]Tin(II) chloride (SnCl₂) is a particularly mild and effective reagent for this purpose.
-
Hydrolysis of the Ester
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(methylthio)-5-nitrobenzoic acid, under either basic (saponification) or acidic conditions. [9]This introduces another key functional handle for further modification, such as amide bond formation.
-
Protocol (Saponification):
-
Dissolve the ester in a mixture of methanol and an aqueous solution of sodium hydroxide (NaOH, ~2.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, remove the methanol under reduced pressure, and dilute with water.
-
Acidify the aqueous solution with cold HCl (e.g., 2M) to a pH of ~1-2 to precipitate the carboxylic acid product. [9] 5. Isolate the solid by filtration.
-
Oxidation of the Methylthio Group
The sulfur atom of the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents (e.g., H₂O₂) can produce the corresponding methylsulfinyl (a sulfoxide), while stronger agents (e.g., m-CPBA) can yield the methylsulfonyl (a sulfone) derivative. This transformation dramatically increases the electron-withdrawing capacity of the substituent, further influencing the molecule's reactivity and biological properties.
Applications in Drug Discovery and Development
Methyl 2-(methylthio)-5-nitrobenzoate is not typically an active pharmaceutical ingredient itself but rather a strategic precursor. Its value lies in its role as a versatile scaffold for building molecular complexity.
The nitro group can be considered a "masked amine." Its presence allows for chemical manipulations on the molecule that might be incompatible with a free amine, only to be revealed in a later synthetic step.
Caption: Role of the title compound in a typical drug discovery workflow.
The resulting aniline, Methyl 5-amino-2-(methylthio)benzoate, is a prime substrate for:
-
Amide Coupling: Reaction with activated carboxylic acids to form a wide range of amide-containing compounds.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents.
-
Heterocycle Synthesis: Serving as a key component in the construction of nitrogen-containing heterocyclic ring systems, which are prevalent in pharmaceuticals. [10] Furthermore, nitroaromatic compounds themselves have been investigated for a range of biological activities, including antimicrobial properties. [11][12][13]The nitro group's ability to undergo bioreduction within cells can lead to the formation of reactive nitrogen species, which can be toxic to pathogens. [13][14]
Safety and Handling
As with all nitroaromatic compounds, Methyl 2-(methylthio)-5-nitrobenzoate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Nitro compounds can be toxic and are often skin and eye irritants. [15]Consult the specific Safety Data Sheet (SDS) before use.
Conclusion
Methyl 2-(methylthio)-5-nitrobenzoate is a synthetically powerful and versatile chemical intermediate. Its value is defined by the strategic interplay of its three functional groups. The facile and selective reduction of the nitro group provides a reliable entry point to a vast chemical space of amine-containing derivatives, making it an indispensable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive molecules. Understanding its core chemical properties, reactivity, and synthetic potential is key to leveraging this building block for future innovation.
References
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PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]
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Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Retrieved from [Link]
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Scribd. (n.d.). IR Spectrum Analysis of Methyl m-Nitrobenzoate. Retrieved from [Link]
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Pharmarecipereview.com. (n.d.). The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
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Local Pharma Guide. (n.d.). METHYL 2-(METHYLTHIO)-5-NITROBENZOATE. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
-
Chegg.com. (2021, March 10). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Retrieved from [Link]
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Semantic Scholar. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-(methylthio)-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylthio)-5-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group, a methyl ester, and a methylthio ether, offers a unique combination of electronic and steric properties that make it an intriguing candidate for further investigation in drug discovery and materials science. The presence of the electron-withdrawing nitro group and the oxidizable sulfur atom suggests a rich and varied reactivity profile. This guide provides a comprehensive overview of its identifiers, physicochemical properties, a proposed synthetic route, predicted spectroscopic data, and a discussion of its potential biological significance.
Core Identifiers and Physicochemical Properties
A clear identification of a chemical entity is fundamental for any research and development endeavor. The core identifiers for Methyl 2-(methylthio)-5-nitrobenzoate are summarized below.
| Identifier | Value |
| CAS Number | 191604-70-3 |
| Molecular Formula | C₉H₉NO₄S |
| Molecular Weight | 227.24 g/mol |
| IUPAC Name | Methyl 2-(methylthio)-5-nitrobenzoate |
| Synonyms | Methyl 2-(methylsulfanyl)-5-nitrobenzoate |
The physicochemical properties of a compound are critical in determining its behavior in biological and chemical systems. While experimental data for this specific molecule is limited, the following properties can be predicted based on its structure.
| Property | Predicted Value |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |
| LogP | ~2.5 (Estimated) |
Synthesis and Purification
Proposed Synthetic Workflow
Technical Whitepaper: Molecular Weight, Formula, and Characterization of Methyl 2-(methylthio)-5-nitrobenzoate
Executive Summary
In preclinical drug development, the integrity of active pharmaceutical ingredient (API) precursors dictates the success or failure of downstream synthetic campaigns. Methyl 2-(methylthio)-5-nitrobenzoate (also known systematically as methyl 2-(methylsulfanyl)-5-nitrobenzoate) is a highly specialized benzoate ester acting as a critical linchpin in the synthesis of advanced therapeutics, including VEGF receptor antagonists and tachykinin receptor modulators[1],[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical documentation. Here, we will deconstruct the physicochemical properties of this compound, outline a high-yield synthetic workflow, and establish an orthogonal, self-validating analytical protocol to guarantee structural identity and purity.
Physicochemical Profiling and Molecular Identity
Before initiating any synthetic or analytical workflow, it is imperative to establish the exact molecular parameters of the target compound. The presence of both a thioether (methylthio) and a strong electron-withdrawing group (nitro) on the benzoate core significantly influences the molecule's reactivity and spectral footprint.
Quantitative Data Summary
To facilitate rapid reference during mass spectrometry and stoichiometric calculations, the core physicochemical properties are summarized below:
| Parameter | Value | Analytical Significance |
| Chemical Name | Methyl 2-(methylthio)-5-nitrobenzoate | IUPAC standard nomenclature. |
| CAS Registry Number | 191604-70-3[3] | Essential for regulatory tracking and procurement. |
| Molecular Formula | C9H9NO4S[4] | Dictates exact isotopic distribution patterns. |
| Molecular Weight | 227.24 g/mol | Used for bulk stoichiometric and yield calculations. |
| Monoisotopic Mass | 227.02522 Da[4] | Critical for High-Resolution Mass Spectrometry (HRMS). |
| [M+H]+ Adduct Mass | 228.03250 m/z[4] | The primary target peak in positive electrospray ionization (ESI+). |
Synthetic Methodology & Mechanistic Rationale
The synthesis of Methyl 2-(methylthio)-5-nitrobenzoate must be carefully controlled to prevent unwanted side reactions, such as the premature reduction of the nitro group or thioether oxidation. The most reliable route utilizes a two-step sequence starting from commercially available 2-chloro-5-nitrobenzoic acid.
Step-by-Step Synthetic Workflow
-
Fischer Esterification:
-
Procedure: Suspend 2-chloro-5-nitrobenzoic acid in anhydrous methanol (MeOH). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) and reflux for 12 hours.
-
Causality: Converting the carboxylic acid to a methyl ester protects the acidic proton, which would otherwise interfere with the basic conditions required for the subsequent nucleophilic substitution.
-
-
Nucleophilic Aromatic Substitution (
):-
Procedure: Dissolve the resulting methyl 2-chloro-5-nitrobenzoate in anhydrous N,N-dimethylformamide (DMF). Slowly add sodium methanethiolate (NaSMe) at 0°C, then heat to 80°C for 3 hours.
-
Causality: The highly electron-withdrawing nitro group at the para position relative to the chloride leaving group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This activates the ring, allowing the methanethiolate nucleophile to attack the C2 position, smoothly displacing the chloride ion via a Meisenheimer complex intermediate.
-
Figure 1: Two-step synthetic workflow for Methyl 2-(methylthio)-5-nitrobenzoate.
Analytical Characterization Protocol (Self-Validating System)
In pharmaceutical development, relying solely on nominal mass or a single analytical technique is a critical failure point. Isobaric impurities (molecules with the same nominal mass but different exact masses) or regioisomers can easily yield false positives. To ensure absolute scientific integrity, I mandate an orthogonal, self-validating protocol combining LC-HRMS and NMR spectroscopy.
Step 1: High-Resolution Mass Spectrometry (LC-HRMS)
-
Method: Inject 1 µL of a 1 mg/mL sample (in acetonitrile) onto a C18 reverse-phase column. Elute using a gradient of water/acetonitrile containing 0.1% formic acid. Analyze via a Time-of-Flight (TOF) or Orbitrap mass spectrometer in ESI+ mode.
-
Validation Check: The protocol is validated only if the extracted ion chromatogram yields an exact [M+H]+ adduct mass of 228.0325 m/z (± 5 ppm mass error)[4]. This confirms the C9H9NO4S formula but does not confirm the atomic arrangement.
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: Dissolve 15 mg of the compound in DMSO-d6. Acquire 1D ¹H and ¹³C spectra.
-
Validation Check:
-
Aliphatic Region: Look for two distinct 3H singlets. One near 2.5 ppm confirms the presence of the -SCH₃ group, and one near 3.9 ppm confirms the -COOCH₃ ester group.
-
Aromatic Region: The spectrum must display a classic 1,2,4-trisubstitution pattern: an ortho-coupled doublet (C3-H), a meta-coupled doublet (C6-H, J ~ 2.5 Hz), and a doublet of doublets (C4-H).
-
-
Causality & Self-Correction: If the HRMS confirms the correct mass, but the NMR lacks the ~2.5 Hz meta-coupling, it indicates that the nitro group migrated or the substitution occurred at the wrong position (regioisomer). In our self-validating system, a mismatch in either the exact mass or the regiochemical connectivity automatically triggers a batch rejection.
Figure 2: Orthogonal self-validating analytical protocol for structural confirmation.
Pharmaceutical Applications & Downstream Utility
The primary value of Methyl 2-(methylthio)-5-nitrobenzoate is its utility as a highly functionalized synthetic scaffold.
By subjecting this compound to catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C, under an H₂ atmosphere) or iron-catalyzed reduction, the nitro group is reduced to an amine. This yields methyl 2-(methylthio)-5-aminobenzoate (CAS 191604-71-4) [2]. This resulting aniline derivative is a foundational building block for synthesizing complex heterocyclic APIs. Notably, it is utilized in the patent literature for the assembly of potent VEGF (Vascular Endothelial Growth Factor) receptor antagonists [1], which are critical in anti-angiogenic oncology therapies. Furthermore, derivatives of this scaffold have been patented as histamine and tachykinin receptor antagonists, showing efficacy in treating inflammatory bowel disease, asthma, and allergic rhinitis[2].
References
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A Technical Guide to the Solubility of Methyl 2-(methylthio)-5-nitrobenzoate in Organic Solvents: A Framework for Experimental Determination and Thermodynamic Modeling
Abstract
This technical guide addresses the critical need for solubility data of Methyl 2-(methylthio)-5-nitrobenzoate, a compound of interest in pharmaceutical and chemical synthesis. Acknowledging the current scarcity of publicly available quantitative data, this document provides a comprehensive framework for its experimental determination and theoretical correlation. We present detailed, field-proven protocols for solubility measurement using the isothermal saturation method coupled with gravimetric analysis, explain the causality behind experimental choices, and discuss the application of thermodynamic models, such as the modified Apelblat and Buchowski-Ksiazczak (λh) equations, for data correlation. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to generate high-quality, reliable solubility data crucial for process development, purification, and formulation.
Introduction: The Need for Precise Solubility Data
Methyl 2-(methylthio)-5-nitrobenzoate is a nitroaromatic compound with a structure that suggests its potential as a versatile intermediate in organic synthesis. Nitro-containing scaffolds are prevalent in the development of new chemical entities, including antimycobacterial agents[1]. The strategic placement of the nitro group can significantly influence a molecule's reactivity and biological activity[2].
For any solid compound, solubility is a fundamental physicochemical property that dictates its behavior in liquid media. In the pharmaceutical and chemical industries, accurate solubility data is not merely academic; it is a cornerstone of process development. It governs critical parameters for:
-
Crystallization and Purification: Designing efficient recrystallization protocols to achieve high purity and yield is directly dependent on understanding how solubility changes with solvent and temperature.[3]
-
Reaction Kinetics: The concentration of a reactant in solution can directly impact reaction rates and outcomes.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability and dictates the choice of delivery systems.[4]
-
Process Safety and Design: Understanding solubility limits is essential for preventing unintended precipitation and ensuring smooth operation of chemical processes.
A thorough review of the scientific literature reveals a significant gap in the availability of quantitative solubility data for Methyl 2-(methylthio)-5-nitrobenzoate. This guide, therefore, shifts focus from presenting existing data to providing a robust, authoritative framework for its experimental determination and mathematical modeling.
Physicochemical Profile of Methyl 2-(methylthio)-5-nitrobenzoate
Understanding the intrinsic properties of the solute is the first step in predicting and interpreting its solubility behavior. While experimental data is limited, we can compile computed properties to build a foundational profile.
Table 1: Physicochemical Properties of Methyl 2-(methylthio)-5-nitrobenzoate
| Property | Value / Structure | Source |
| Molecular Formula | C₉H₉NO₄S | (Computed) |
| Molecular Weight | 227.24 g/mol | (Computed) |
| IUPAC Name | methyl 2-(methylthio)-5-nitrobenzoate | (Standard) |
| SMILES | CS(C1=C(C=C(C=C1)[O-])C(=O)OC) | (Standard) |
| Structure | PubChem |
The structure reveals key functional groups that will dictate its interactions with various solvents:
-
Nitro Group (-NO₂): A strong electron-withdrawing and polar group capable of dipole-dipole interactions.
-
Ester Group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.
-
Thioether Group (-SCH₃): A weakly polar group.
-
Aromatic Ring: Capable of π-π stacking interactions and hydrophobic interactions.
Based on the principle of "like dissolves like," we can hypothesize that Methyl 2-(methylthio)-5-nitrobenzoate will exhibit higher solubility in polar aprotic solvents (e.g., acetone, N,N-dimethylformamide) and some polar protic solvents (e.g., alcohols) compared to nonpolar solvents (e.g., hexane).[5]
Experimental Solubility Determination: A Validated Protocol
The most reliable method for determining the solubility of a solid in a liquid is the isothermal saturation method , also known as the shake-flask method.[3] This method involves allowing an excess of the solid solute to reach equilibrium with the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then measured.[6][7]
Causality in Experimental Design
The protocol described below is designed to be a self-validating system. The choice of a long equilibration time, verification of the solid phase, and precise temperature control are not arbitrary; they are essential for ensuring that the measured concentration represents true thermodynamic equilibrium.[8] Approaching equilibrium from both undersaturation and supersaturation (by cooling a heated, saturated solution) can provide ultimate validation, as both should converge to the same solubility value.[7]
Step-by-Step Protocol: Isothermal Saturation with Gravimetric Analysis
This protocol details the most direct and fundamentally accurate method for quantification: gravimetric analysis, which relies on the mass of the isolated solute.[4][9][10][11]
Materials and Equipment:
-
Methyl 2-(methylthio)-5-nitrobenzoate (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker or water bath with precise temperature control (±0.1 K)
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials with airtight seals (e.g., screw caps with PTFE liners)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporating dishes or glass beakers
-
Vacuum oven
Procedure:
-
Preparation: Add an excess amount of Methyl 2-(methylthio)-5-nitrobenzoate to several sealed glass vials. The key is to add enough solid so that a visible amount remains undissolved at equilibrium.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Place the sealed vials in the thermostatic shaker set to the desired experimental temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical. The system is at equilibrium when the concentration of the solution no longer changes over time.[9]
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours. This allows the excess solid to settle, preventing contamination of the sample.[7]
-
Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe (to prevent premature crystallization). Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish. This step is critical to remove any microscopic solid particles.[7]
-
Mass Determination (Solute): Record the total mass of the evaporating dish plus the saturated solution.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (well below the melting point of the solute) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.
-
Final Weighing: Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.
Experimental Workflow Diagram
Caption: Workflow for isothermal solubility determination.
Data Correlation with Thermodynamic Models
Raw experimental data is most useful when it can be correlated by a mathematical model. Thermodynamic models allow for interpolation of solubility at intermediate temperatures and provide insight into the dissolution process.[12][13] For solid-liquid equilibria, the modified Apelblat and Buchowski-Ksiazczak (λh) equations are widely used due to their simplicity and accuracy.[14][15][16][17][18][19]
The Modified Apelblat Equation
This semi-empirical equation relates the mole fraction solubility (x) to the absolute temperature (T) and is one of the most effective models for correlating solubility data.[12][17][18][20]
The equation is expressed as: ln(x) = A + (B / T) + C ln(T)
Where:
-
x: Mole fraction solubility of the solute.
-
T: Absolute temperature in Kelvin (K).
-
A, B, C: Model parameters obtained by fitting the equation to the experimental data. A and B relate to the non-ideality of the solution (activity coefficients), while C accounts for the effect of temperature on the enthalpy of fusion.[20]
The Buchowski-Ksiazczak (λh) Equation
This two-parameter model is also effective for describing solid-liquid equilibrium.[14][15][16]
The equation is given by: ln[1 + λ((1-x)/x)] = λh((1/T) - (1/T_m))
Where:
-
x: Mole fraction solubility of the solute.
-
T: Absolute temperature (K).
-
T_m: Melting point of the solute (K).
-
λ and h: Two model parameters. λ represents the average association degree of the solute in a saturated solution, and h is related to the enthalpy of mixing.[16]
Data Modeling Workflow
The process involves fitting the experimental data points (solubility at different temperatures) to the chosen models using non-linear regression to determine the model parameters (A, B, C or λ, h). The quality of the fit is assessed using metrics like the Root Mean Square Deviation (RMSD).[3][21]
Caption: Logical flow for thermodynamic modeling of data.
Conclusion
While direct solubility data for Methyl 2-(methylthio)-5-nitrobenzoate remains elusive in current literature, this guide provides the necessary tools for its rigorous determination. By following the detailed experimental protocols and applying established thermodynamic models, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, process optimization, and formulation science. The framework presented herein empowers scientists to overcome data scarcity and make informed, data-driven decisions in their research and development endeavors.
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An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-(methylthio)-5-nitrobenzoate and its Analogs
This guide provides a comprehensive overview of the principles and practices involved in the single-crystal X-ray diffraction (SCXRD) analysis of small organic molecules, with a specific focus on compounds structurally related to Methyl 2-(methylthio)-5-nitrobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and underscores the self-validating nature of crystallographic protocols.
Introduction: The Atomic Blueprint of a Molecule
Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2] This "atomic blueprint" provides invaluable information for drug development, including unambiguous confirmation of molecular structure, stereochemistry, and the solid-state interactions that govern a compound's physical properties.[1][3] For a molecule like Methyl 2-(methylthio)-5-nitrobenzoate, understanding its crystal structure can shed light on its stability, solubility, and potential interactions with biological targets.
While a deposited crystal structure for Methyl 2-(methylthio)-5-nitrobenzoate is not publicly available as of this writing, this guide will utilize the closely related and structurally characterized compound, Methyl 4-nitrobenzoate , as a case study to illustrate the complete workflow and analytical depth of a crystallographic investigation.[4] The principles and methodologies described herein are directly applicable to the analysis of the target compound, should suitable crystals be obtained.
The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered compound to a fully refined crystal structure involves a series of meticulous steps, each crucial for the quality of the final model. The overall process is a self-validating system, with checks and balances at each stage to ensure the integrity of the data and the resulting structure.
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Thermodynamic stability of nitrobenzoate ester derivatives
An In-depth Technical Guide to the Thermodynamic Stability of Nitrobenzoate Ester Derivatives
Introduction: The Dichotomy of Nitrobenzoate Esters
Nitrobenzoate ester derivatives represent a fascinating class of organic molecules, characterized by the presence of an electron-withdrawing nitro group (-NO₂) and an ester functionality (-COOR) on a benzene ring. This unique structural combination imparts a chemical dichotomy: while they serve as stable and crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals, they also form the backbone of various energetic materials and photolabile compounds where controlled instability is a desired trait.[1][2][3] Understanding the thermodynamic stability of these derivatives is therefore not merely an academic exercise; it is a critical necessity for professionals in drug development, materials science, and chemical synthesis to ensure safety, predict reactivity, and design molecules with tailored properties.
This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of nitrobenzoate esters. We will delve into the fundamental principles, decomposition pathways, and the analytical methodologies used to quantify their stability. By synthesizing theoretical knowledge with practical, field-proven protocols, this document aims to equip researchers and scientists with the expertise to confidently handle and manipulate these versatile compounds.
Fundamentals of Thermodynamic Stability
The stability of a chemical compound is fundamentally a measure of its energy state relative to its potential decomposition products. A compound is considered thermodynamically stable under a given set of conditions if the change in Gibbs free energy (ΔG) for its decomposition is positive. The relationship is governed by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH (Enthalpy): Represents the heat of reaction. A negative ΔH (exothermic decomposition) contributes to instability. Nitroaromatic compounds are known for their highly exothermic decomposition, releasing massive amounts of heat and gases.[2]
-
ΔS (Entropy): Represents the change in disorder. Decomposition reactions that produce multiple, often gaseous, products have a large positive ΔS, which also drives instability, especially at higher temperatures (T).
-
T (Temperature): The absolute temperature in Kelvin.
A key determinant of enthalpic stability is the bond dissociation energy (BDE) . For nitrobenzoate esters, the weakest links are typically the C-NO₂ and the ester bonds. The C-NO₂ bond in nitroaromatics has a BDE of approximately 71 kcal/mol (297 kJ/mol), which is significantly higher than in aliphatic nitro compounds, yet it remains a primary site for initiation of decomposition.[2][4]
Core Factors Influencing Stability
The thermodynamic stability of a nitrobenzoate ester is not an intrinsic constant but is profoundly influenced by its molecular architecture and its surrounding environment.
Electronic Effects: The Role of Substituents
The electronic landscape of the aromatic ring, dictated by the position of the nitro group and the presence of other substituents, is the most critical factor governing stability.
-
Position of the Nitro Group: The location of the -NO₂ group relative to the ester functionality (ortho, meta, or para) is crucial. The nitro group is a strong electron-withdrawing group through both inductive and resonance effects, pulling electron density from the ring, particularly at the ortho and para positions.[5][6] This electron deficiency makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, such as in hydrolysis.[7] Consequently, nitrobenzoate esters are generally less stable towards hydrolysis than unsubstituted benzoate esters.
-
The Hammett Relationship: The influence of substituents on the reaction rates (a proxy for kinetic stability) of aromatic compounds is quantitatively described by the Hammett equation: log(k/k₀) = ρσ . This linear free-energy relationship provides powerful mechanistic insights.[8] For the hydrolysis of nitrobenzoate esters, a positive rho (ρ) value indicates that the reaction is favored by electron-withdrawing groups, which stabilize the negatively charged transition state.[9][10] Studies on the hydrolysis of para-substituted 4-nitrophenyl benzoate esters consistently show this trend, where substituents like -Cl and -NO₂ accelerate hydrolysis, while electron-donating groups like -OCH₃ decelerate it.[7][11]
Steric Effects
Steric hindrance, particularly from bulky groups positioned near the ester or nitro functionalities, can influence stability. While electronic effects often dominate, steric crowding can impede the approach of a nucleophile or a catalyst to the reaction center, thereby increasing the kinetic stability against reactions like hydrolysis.
Environmental Factors
-
Temperature: As evident from the Gibbs free energy equation, temperature is a critical factor. Increased temperature provides the activation energy needed to overcome reaction barriers, initiating thermal decomposition pathways.[12] The onset temperature (T_onset) of decomposition is a key safety parameter for these compounds.[13]
-
pH and Solvent: The chemical stability, particularly against hydrolysis, is highly pH-dependent. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters. The choice of solvent can also affect stability by influencing reaction mechanisms and the solubility of reactants and catalysts.[11]
-
Contaminants: The presence of impurities, such as acids, bases, or metal oxides (e.g., Fe₂O₃), can act as catalysts, significantly lowering the thermal stability of nitroaromatic compounds and potentially leading to runaway reactions.[2]
Primary Decomposition Pathways
Nitrobenzoate esters can degrade through several distinct mechanisms, depending on the specific structure and the conditions applied.
Thermal Decomposition
When subjected to sufficient heat, these molecules undergo complex, often explosive, decomposition reactions. The primary initiation steps typically involve:
-
C-NO₂ Bond Homolysis: The simplest pathway is the breaking of the carbon-nitro bond to form an aromatic radical and a nitrogen dioxide (NO₂) radical.[4] This is often the rate-determining step.
-
Intramolecular Rearrangement (Ortho Effect): For ortho-substituted nitroaromatics, a unique, lower-energy pathway exists. For instance, o-nitrotoluene can undergo an intramolecular rearrangement to form anthranil, a process that can also influence the decomposition of ortho-nitrobenzoate derivatives.[2][14]
Chemical Decomposition (Hydrolysis)
Hydrolysis is the cleavage of the ester bond by water, a critical pathway affecting the shelf-life of pharmaceuticals and the persistence of these compounds in the environment. The reaction is catalyzed by acid or, more commonly, base.
The diagram below illustrates the generally accepted mechanism for base-catalyzed hydrolysis, which proceeds via a tetrahedral intermediate.
Caption: Mechanism of base-catalyzed ester hydrolysis.
The stability towards hydrolysis is directly linked to the electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of substituents on the aromatic ring, as explained by the Hammett relationship.
Photolytic Decomposition
Certain isomers, particularly ortho-nitrobenzyl esters, are known photolabile protecting groups.[15] Upon irradiation with UV light, they undergo an intramolecular hydrogen abstraction by the excited nitro group, leading to cleavage of the ester bond and release of the corresponding carboxylic acid.[16][17] The rate of this photolysis is strongly correlated with the acidity (pKa) of the carboxylic acid being released; esters of stronger acids (lower pKa) decompose faster.[16][17]
Experimental Methodologies for Stability Assessment
A multi-faceted approach combining several analytical techniques is essential for a thorough evaluation of the stability of nitrobenzoate ester derivatives.
Thermal Analysis Techniques
Calorimetry is the gold standard for assessing thermal hazards.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal stability parameters.[18] A typical DSC thermogram for an energetic material will show an endotherm for melting, followed by a sharp exotherm indicating decomposition.
-
T_onset (Onset Temperature): The temperature at which decomposition begins. A lower T_onset indicates lower thermal stability.
-
ΔH_dec (Heat of Decomposition): The total energy released during decomposition. A higher value indicates a more hazardous material.[19]
-
-
Accelerating Rate Calorimetry (ARSST): ARSST provides data under adiabatic conditions, which more closely mimics a real-world runaway reaction scenario, yielding critical safety data like the temperature of no return (TNR).[2]
The workflow for a typical DSC experiment is outlined below.
Caption: Standard workflow for DSC thermal stability analysis.
Kinetic Studies of Chemical Stability
-
UV-Vis Spectrophotometry: This is a highly effective method for monitoring the kinetics of hydrolysis, especially for nitrophenyl esters.[20] The hydrolysis reaction releases the nitrophenoxide ion, which is intensely colored and has a strong absorbance in the visible region (around 400 nm). By monitoring the increase in absorbance over time, one can determine the reaction rate constant.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products over time. This allows for the determination of the degradation rate and the identification of the decomposition pathway.[21]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly sensitive to the electronic environment of each carbon atom in the molecule. The chemical shifts can provide detailed insights into the effects of substituents on the electron distribution within the aromatic ring.[5] Time-resolved NMR can be used to follow the kinetics of slower degradation processes, such as photolysis.[16]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to track the disappearance of the ester carbonyl and nitro group stretches or the appearance of new functional groups (e.g., hydroxyl from hydrolysis) during a degradation study.[22]
Protocols for Synthesis and Stability Analysis
Disclaimer: These protocols are intended for informational purposes for trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, must be strictly followed. Nitroaromatic compounds may be hazardous and require careful handling.
Protocol 5.1: Synthesis of Methyl 3-Nitrobenzoate
This protocol is adapted from established organic synthesis procedures and illustrates a common method for preparing a nitrobenzoate ester.[1][23]
Causality: The synthesis involves an electrophilic aromatic substitution (nitration). Concentrated sulfuric acid is used as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The ester group on methyl benzoate is a meta-directing group, ensuring the nitro group adds primarily at the 3-position.[1][6] The reaction is performed at low temperatures to control the rate of the highly exothermic nitration reaction and prevent the formation of dinitrated byproducts.
Methodology:
-
Preparation: In a round-bottomed flask fitted with a magnetic stirrer and placed in an ice-salt bath, cool 40 mL of concentrated sulfuric acid to 0°C.
-
Addition of Substrate: Slowly add 20.4 g (0.15 mol) of pure methyl benzoate to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.
-
Nitration: Prepare the nitrating mixture by slowly adding 12.5 mL of concentrated nitric acid to 12.5 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the methyl benzoate solution over approximately one hour. Crucially, maintain the internal temperature of the reaction mixture between 5-15°C.
-
Quenching: After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. Then, pour the reaction mixture slowly and carefully onto 200 g of cracked ice in a large beaker with stirring.
-
Isolation: The crude methyl 3-nitrobenzoate will precipitate as a white solid. Isolate the solid by vacuum filtration using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification (Self-Validation): The crude product can be purified by recrystallization.[24] A common method is to wash the crude solid with a small amount of ice-cold methanol to remove the more soluble ortho isomer.[23] For higher purity, recrystallize from an equal weight of methanol. The purity can be confirmed by measuring the melting point (expected: 78°C) and by techniques like NMR or HPLC.[25]
Protocol 5.2: DSC Analysis of Thermal Stability
Causality: This protocol aims to determine the onset temperature and energy of decomposition. A low heating rate (e.g., 10 °C/min) is chosen to ensure good resolution of thermal events. An inert nitrogen atmosphere is used to prevent oxidative side reactions, ensuring that the observed exotherm is due to the intrinsic decomposition of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, purified nitrobenzoate ester derivative into an aluminum DSC pan.
-
Crucible Sealing: Crimp a lid onto the pan. For potentially volatile or explosive materials, a pinhole lid is often used to allow for the controlled release of pressure. For non-volatile solids, a hermetically sealed pan can be used.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to perform the following temperature scan under a constant nitrogen purge (e.g., 50 mL/min):
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 400°C at a rate of 10 °C/min.
-
-
Data Acquisition: Start the run and record the heat flow as a function of temperature.
-
Data Analysis (Self-Validation): Using the instrument's software, analyze the resulting thermogram.
-
Determine the extrapolated onset temperature (T_onset) of the major exothermic peak.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_dec) in J/g.
-
The reproducibility of the T_onset (typically within ±2°C) across multiple runs validates the measurement.
-
Data Summary and Visualization
The impact of electronic effects on stability can be clearly summarized in a table that relates the Hammett substituent constant (σ) to the relative rate of a reaction like hydrolysis.
Table 1: Influence of para-Substituents on the Rate of Hydrolysis of Nitrophenyl Benzoate Esters
| Substituent (X) | Hammett Constant (σ_para) | Qualitative Electronic Effect | Expected Relative Rate of Hydrolysis |
| -OCH₃ | -0.27 | Strong Electron-Donating | Slowest |
| -CH₃ | -0.17 | Electron-Donating | Slow |
| -H | 0.00 | Reference | Baseline |
| -Cl | +0.23 | Electron-Withdrawing | Fast |
| -CN | +0.66 | Strong Electron-Withdrawing | Faster |
| -NO₂ | +0.78 | Very Strong Electron-Withdrawing | Fastest |
Note: This table presents a generalized trend based on established Hammett constants and principles of physical organic chemistry.[8][11]
The logical relationship between substituent properties and molecular stability can be visualized as follows:
Caption: Logical flow of substituent effects on chemical stability.
Conclusion and Future Outlook
The thermodynamic stability of nitrobenzoate ester derivatives is a complex interplay of electronic, steric, and environmental factors. A deep understanding of these principles is paramount for the rational design of molecules in fields ranging from pharmaceuticals to materials science. The electron-withdrawing nature of the nitro group generally decreases the stability of the ester towards nucleophilic attack, a feature that can be finely tuned by the strategic placement of other substituents on the aromatic ring, a principle elegantly quantified by the Hammett relationship. Thermal stability, a critical safety concern, is primarily governed by the C-NO₂ bond energy and can be significantly compromised by catalytic impurities.
Future research will likely focus on developing more sophisticated computational models to predict stability with greater accuracy, enabling the in-silico screening of novel energetic materials and drug candidates.[13] Furthermore, as the push for green chemistry continues, a better understanding of the biodegradation pathways of these compounds will be essential for designing environmentally benign molecules and remediation strategies.[26][27] The methodologies and principles outlined in this guide provide a solid foundation for researchers to contribute to these exciting and important endeavors.
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Technical Whitepaper: Safety, Handling, and Synthetic Utility of Methyl 2-(methylthio)-5-nitrobenzoate
Executive Summary & Strategic Context
In modern pharmaceutical synthesis, Methyl 2-(methylthio)-5-nitrobenzoate (CAS: 191604-70-3) serves as a highly specialized bifunctional building block. Its primary utility lies in its reduction to the corresponding aniline, which is subsequently utilized in the synthesis of complex substituted piperidine derivatives. These downstream Active Pharmaceutical Ingredients (APIs) are critical in pharmacology as potent histamine and tachykinin receptor antagonists, deployed in the treatment of allergic rhinitis, asthma, and inflammatory bowel disease[1].
This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) parameters, and optimized handling protocols for this compound. Rather than simply listing safety codes, this guide explains the causality behind the hazards and provides a self-validating experimental protocol for its downstream application.
Physicochemical Profiling
Understanding the physicochemical nature of this compound is the first step in mitigating risk and optimizing synthetic yields. The molecule features both a thioether linkage and a nitroaromatic system, which dictate its reactivity, solubility, and toxicity profile.
Table 1: Physicochemical & Identification Data
| Parameter | Specification / Value |
| Chemical Name | Methyl 2-(methylthio)-5-nitrobenzoate |
| CAS Registry Number | 191604-70-3[2] |
| Molecular Formula | C9H9NO4S |
| Molecular Weight | 227.24 g/mol |
| Physical State | Solid (Crystalline powder) |
| Key Downstream Intermediate | Methyl 5-amino-2-(methylthio)benzoate (CAS: 191604-71-4)[1] |
| Representative GHS Hazards | H302, H315, H319, H335[3] |
Safety Data Sheet (SDS) Summary & Toxicological Causality
As a Senior Application Scientist, I emphasize that safety protocols must be rooted in mechanistic understanding. The hazards of Methyl 2-(methylthio)-5-nitrobenzoate stem directly from its functional groups. Based on structurally analogous methylsulfanyl-nitrobenzoates[3], the following toxicological mechanisms apply:
-
Nitroaromatic Toxicity (H302 - Harmful if swallowed): Nitro groups can undergo in vivo enzymatic reduction to hydroxylamines. These intermediates subsequently oxidize hemoglobin to methemoglobin, impairing oxygen transport and causing cyanosis.
-
Thioether Sensitization (H315, H319, H335 - Skin, Eye, and Respiratory Irritation): The lipophilic nature of the methylthio group enhances dermal penetration. Furthermore, the electron-rich sulfur atom can act as a mild sensitizer upon prolonged mucosal contact, leading to localized inflammation.
Self-Validating Safety Systems
To ensure a closed-loop safety environment during scale-up, handling must incorporate self-validating checks:
-
Engineering Controls: Weighing and transfer must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator.
-
Validation: Continuous pressure-differential monitoring (via Magnahelic gauges) ensures containment is actively maintained before any powder is exposed.
-
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving is strictly recommended due to the thioether's lipophilicity), anti-static lab coats, and tightly sealed safety goggles.
-
Validation: Glove integrity should be visually inspected post-handling; any yellow discoloration indicates micro-permeation and necessitates immediate protocol review.
-
Synthetic Workflow & Experimental Protocol
The primary synthetic application of this compound is its reduction to the corresponding aniline, Methyl 5-amino-2-(methylthio)benzoate[1].
The Causality of Reagent Selection
Novice chemists often default to Palladium on Carbon (Pd/C) for nitro reductions. However, the presence of the thioether moiety (-S-CH3) in this substrate will aggressively poison palladium catalysts via strong d-orbital coordination from the sulfur lone pairs. To circumvent this, we employ a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH
Step-by-Step Protocol: Iron-Mediated Reduction
This protocol is designed as a self-validating system, ensuring the chemist can confirm success at every stage.
-
Preparation: Charge a round-bottom flask with Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq) and Iron powder (5.0 eq, 325 mesh for optimal surface area).
-
Solvent System: Add a 4:1 mixture of Isopropanol (IPA) and water. Causality: The protic environment is essential for the electron-proton transfer mechanism required to reduce the nitro group.
-
Activation: Add Ammonium Chloride (NH
Cl, 2.0 eq) as a mild proton source. Causality: NH Cl provides a slightly acidic medium (pH ~5.5) which activates the iron surface to generate active hydrogen species without hydrolyzing the sensitive methyl ester. -
Reflux: Heat the mixture to 80°C under vigorous stirring for 2-3 hours.
-
Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 3:1) and visual inspection.
-
Self-Validation Metric: The reaction will transition from a deep yellow solution (nitroaromatic) to a pale/colorless solution with a heavy black precipitate (iron oxides). The starting material (UV active, higher
) must completely disappear, replaced by a highly polar, ninhydrin-positive spot (lower ) representing the aniline.
-
-
Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the pad generously with hot Ethyl Acetate to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO
, dry over anhydrous Na SO , and evaporate to yield the target Methyl 5-amino-2-(methylthio)benzoate.
Process Visualization
The following diagram maps the mechanistic workflow, linking the raw nitrobenzoate intermediate to its ultimate pharmacological endpoint.
Fig 1: Synthetic workflow from nitrobenzoate intermediate to receptor antagonist.
References
-
Methyl 2-(methylthio)-5-nitrobenzoate | CymitQuimica. cymitquimica.com. 2
-
methyl 2-methylthio-5-aminobenzoate - CAS号191604-71-4 - 摩熵化学. molaid.com. 1
-
102232-51-9 | Methyl 4-(methylsulfanyl)-2-nitrobenzoate | BLD Pharm. bldpharm.com. 3
Sources
An In-depth Technical Guide to the Melting Point Range of Pure Methyl 2-(methylthio)-5-nitrobenzoate
This guide provides a comprehensive technical overview of the melting point of Methyl 2-(methylthio)-5-nitrobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. Beyond a simple statement of the melting point value, this document elucidates the scientific principles underlying this critical physicochemical property, details a robust protocol for its accurate determination, and discusses the factors that can influence its measurement.
Introduction: The Significance of a Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range and is a characteristic physical property used for identification and purity assessment.[1][2] In the context of pharmaceutical development, the melting point is a crucial parameter that influences a compound's solubility, dissolution rate, and ultimately, its bioavailability. An accurate determination of the melting point is therefore a fundamental aspect of compound characterization.
Physicochemical Properties of Methyl 2-(methylthio)-5-nitrobenzoate
| Property | Value | Source |
| Chemical Name | Methyl 2-(methylthio)-5-nitrobenzoate | - |
| Synonyms | Methyl 2-(methylsulfanyl)-5-nitrobenzoate | - |
| CAS Number | 191604-70-3 | - |
| Molecular Formula | C₉H₉NO₄S | - |
| Molecular Weight | 227.24 g/mol | - |
| Reported Melting Point | 130 °C | - |
The reported melting point of pure Methyl 2-(methylthio)-5-nitrobenzoate is 130 °C. It is important to note that this value represents the temperature at which the pure, crystalline solid undergoes a sharp transition to the liquid state.
The Science Behind Melting Point Depression
The presence of impurities disrupts the uniform crystal lattice of a solid.[3][4][5] This disruption leads to a phenomenon known as melting point depression, where the melting point of the impure substance is lower and occurs over a broader range than that of the pure substance. Thermodynamically, the introduction of an impurity increases the entropy of the liquid phase, making the solid-to-liquid transition more favorable at a lower temperature.[4] This principle is a cornerstone of purity assessment in chemistry.[1]
Caption: The effect of impurities on the crystal lattice and melting point.
Experimental Protocol for Melting Point Determination
The following is a detailed, self-validating protocol for the accurate determination of the melting point range of Methyl 2-(methylthio)-5-nitrobenzoate using the capillary method. This method is widely accepted and described in various pharmacopeias.[6][7]
Instrumentation and Materials
-
Melting point apparatus with controlled heating ramp and calibrated thermometer.
-
Glass capillary tubes (one end sealed).
-
Sample of Methyl 2-(methylthio)-5-nitrobenzoate, finely powdered and completely dry.[8]
-
Mortar and pestle (if sample is not a fine powder).[7]
-
Packing tube.
Workflow for Accurate Melting Point Determination
Caption: Step-by-step workflow for the capillary melting point method.
Detailed Step-by-Step Methodology
-
Sample Preparation: Ensure the sample of Methyl 2-(methylthio)-5-nitrobenzoate is completely dry, as residual solvent can act as an impurity and depress the melting point.[8][9] If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[7]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[9]
-
Sample Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the capillary tube through a long, narrow tube (e.g., a glass tube) several times.[8][9] The packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[8][10]
-
Instrument Setup:
-
For a preliminary, rapid determination, set a fast heating rate (e.g., 10-20 °C/minute) to find the approximate melting point.[7]
-
For an accurate determination, use a fresh capillary tube and set the starting temperature of the melting point apparatus to about 15-20 °C below the approximate melting point found in the preliminary run.[8][9]
-
Set the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[10][11]
-
-
Heating and Observation: Insert the capillary tube into the apparatus. Observe the sample closely through the magnified viewfinder.
-
Recording the Melting Range:
-
T₁ (Onset of Melting): Record the temperature at which the first droplet of liquid is observed.[10]
-
T₂ (Completion of Melting): Record the temperature at which the last solid crystal disappears, and the sample is completely liquid.[10] The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow, typically 0.5-1.5 °C.[2][11]
-
Influence of Synthesis Byproducts on Melting Point
The synthesis of nitroaromatic compounds, such as Methyl 2-(methylthio)-5-nitrobenzoate, often involves nitration reactions.[12] A common method for the synthesis of similar compounds, like methyl m-nitrobenzoate, involves the nitration of a methyl benzoate precursor.[13] This process can potentially yield isomeric byproducts (ortho- and para-isomers) in small amounts.[13] The presence of these isomers, even in trace quantities, will act as impurities and lead to a depression and broadening of the observed melting point range. Therefore, a sharp melting point at 130 °C is a strong indicator of the high purity and correct isomeric form of Methyl 2-(methylthio)-5-nitrobenzoate.
Troubleshooting and Best Practices
-
Broad Melting Range: This is a common indicator of an impure sample. Recrystallization of the compound may be necessary to improve purity.
-
Sample Shrinking or Darkening: Some compounds may shrink or darken before melting. This is not the onset of melting. The melting point is only recorded when the first liquid is visible.
-
Thermometer Calibration: For highly accurate work, the thermometer of the melting point apparatus should be calibrated using certified reference standards with known, sharp melting points.[2]
-
Use a Fresh Sample for Each Measurement: Do not reuse a sample that has been previously melted and re-solidified, as the crystal structure may have changed.
Conclusion
The melting point of pure Methyl 2-(methylthio)-5-nitrobenzoate is a critical physical constant reported to be 130 °C. An accurate determination of this value, resulting in a narrow melting range, serves as a reliable indicator of the compound's identity and high purity. The detailed protocol and scientific principles outlined in this guide provide researchers and drug development professionals with a robust framework for the precise measurement and interpretation of this essential physicochemical property.
References
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]
-
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. [Link]
-
Oreate AI Blog. (2026, January 6). The Impact of Impurities on Melting Points: A Closer Look. [Link]
-
Homework.Study.com. (n.d.). What is the effect of an impurity on the melting point of a solid?. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]
-
University of Toronto. (n.d.). Melting Point and Thermometer Calibration. [Link]
-
Lambda Photometrics. (n.d.). Melting Point Determination. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. [Link]
-
University of California, Irvine. (n.d.). Nitration of Methyl Benzoate. [Link]
-
Scribd. (n.d.). Methyl m-Nitrobenzoate Synthesis Report. [Link]
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Scaffold Engineering: A Technical Guide to Methyl 2-(methylthio)-5-nitrobenzoate Derivatives in Drug Discovery
Executive Summary & Chemical Profiling
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on functionally dense, orthogonally reactive building blocks. Methyl 2-(methylthio)-5-nitrobenzoate (CAS: 191604-70-3) represents a privileged scaffold in this regard[1]. It features three distinct functional handles—a methyl ester, a thioether, and a nitro group—each addressable under specific, non-overlapping reaction conditions.
The strategic value of this compound lies in its ability to act as a core intermediate for diverse therapeutic agents. The thioether moiety serves as a lipophilic anchor that can interact with hydrophobic receptor pockets or be oxidized to sulfoxides/sulfones to tune the electronic properties of the aromatic ring. Meanwhile, the nitro group functions as a masked amine, allowing for late-stage diversification into amides, ureas, or nitrogen-containing heterocycles such as benzimidazoles[2].
This technical whitepaper details the chemoselective derivatization of this scaffold, providing self-validating protocols and exploring its application in synthesizing potent receptor antagonists.
Mechanistic Workflows & Derivatization
The primary synthetic trajectory for this scaffold involves the chemoselective reduction of the nitro group to yield Methyl 5-amino-2-(methylthio)benzoate (CAS: 191604-71-4) [3], followed by ester saponification and amide coupling.
Fig 1: Synthetic derivatization workflow of Methyl 2-(methylthio)-5-nitrobenzoate.
Validated Experimental Protocols
As an application scientist, I emphasize that successful library generation requires protocols that are robust against functional group interference. The following methodologies are engineered for high fidelity.
Protocol 1: Chemoselective Nitro Reduction (Avoiding Catalyst Poisoning)
Objective: Synthesis of Methyl 5-amino-2-(methylthio)benzoate.
Causality & Expert Insight: Standard catalytic hydrogenation (e.g.,
Step-by-Step Methodology:
-
Preparation: Suspend Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq) and fine Iron powder (5.0 eq) in a 3:1 mixture of Isopropyl Alcohol (IPA) and water. IPA ensures the lipophilic starting material remains solvated while permitting aqueous proton transfer.
-
Activation: Add
(0.5 eq) to the suspension. -
Reaction: Heat the mixture to 80°C under vigorous mechanical stirring for 3 hours[4].
-
Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The reaction is complete when the high-
nitro compound disappears, replaced by a lower- , UV-active, and ninhydrin-positive spot (the amine).
-
-
Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides. Wash the filter cake generously with Ethyl Acetate.
-
Isolation: Partition the filtrate with water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organics with saturated brine to remove residual salts, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from methanol to yield the pure amine[4].
Protocol 2: Saponification and Pharmacophore Coupling
Objective: Attachment of complex amines (e.g., benzimidazole-piperidines) to the benzoate core.
Causality & Expert Insight: To functionalize the carboxylate, the methyl ester must be cleaved. Mild saponification using
Step-by-Step Methodology:
-
Saponification: Dissolve the aminobenzoate in THF/
(1:1). Add (2.0 eq) and stir at 25°C for 2 hours.-
Self-Validation Check: TLC will show the formation of a baseline spot (carboxylate salt).
-
-
Acidification: Adjust the pH to 4.0 using 1M HCl to precipitate the free 5-amino-2-(methylthio)benzoic acid. Filter and dry under high vacuum.
-
Activation: Dissolve the acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.5 eq) in anhydrous DMF. Stir for 30 minutes[4].
-
Coupling: Add the target complex amine (1.1 eq) and DIPEA (2.0 eq). Heat to 80°C for 7 hours[4].
-
Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the target antagonist.
Pharmacological Applications in Drug Discovery
Derivatives of the Methyl 2-(methylthio)-5-nitrobenzoate scaffold have demonstrated profound efficacy across multiple therapeutic domains.
Allergic Disease Therapeutics (Histamine & Tachykinin Antagonists)
The scaffold is a critical precursor in the synthesis of substituted 4-(1H-benzimidazol-2-yl-amino)piperidines and [1,4]diazepanes[2]. These complex heterocycles act as potent dual antagonists for histamine and tachykinin receptors. By blocking these pathways, the derivatives effectively mitigate symptoms of allergic rhinitis, sinusitis, asthma, and inflammatory bowel diseases (such as Crohn's disease)[2].
Angiogenesis Inhibitors (VEGF Receptor Antagonists)
Aminobenzoic acid derivatives synthesized from this core are utilized as Vascular Endothelial Growth Factor (VEGF) receptor antagonists[4]. VEGF is a primary driver of angiogenesis (the formation of new blood vessels). By antagonizing the VEGF receptor, these compounds starve growing tumors of their blood supply, making them highly valuable in oncology and the treatment of proliferative retinopathies[4].
Fig 2: Dual pharmacological inhibition pathways of synthesized benzoate derivatives.
Quantitative Data & Derivative Profiling
The table below summarizes the physicochemical properties and biological targets of the core building block and its downstream therapeutic derivatives.
| Compound / Derivative Class | CAS Number | Molecular Weight | Key Structural Feature | Primary Application / Target |
| Methyl 2-(methylthio)-5-nitrobenzoate | 191604-70-3 | 227.24 g/mol | Nitro group, Thioether | Core Building Block / Starting Material[1] |
| Methyl 5-amino-2-(methylthio)benzoate | 191604-71-4 | 197.25 g/mol | Primary Amine, Thioether | Key Intermediate for Amide Coupling[3] |
| Substituted 4-(1H-benzimidazol-2-yl)piperidines | N/A (US6211199B1) | Variable | Benzimidazole, Piperidine | Histamine & Tachykinin Receptor Antagonist[2] |
| Aminobenzoic acid derivatives | N/A (CA2376553A1) | Variable | Extended alkyl/aryl ethers | VEGF Receptor Antagonist[4] |
References
-
Title: 2-(甲基硫代)-5-硝基苯甲酸甲酯- CAS号191604-70-3 (Methyl 2-(methylthio)-5-nitrobenzoate) Source: Molaid Chemical Database URL: [Link]
- Title: Substituted 4-(1H-benzimidazol-2-yl-amino)piperidines useful for the treatment of allergic diseases (US Patent 6,211,199 B1)
- Title: Aminobenzoic acid derivatives (Canadian Patent CA2376553A1)
-
Title: 191604-71-4 (C9H11NO2S) - Methyl 5-amino-2-methylsulfanylbenzoate Source: PubChemLite / LCSB URL: [Link]
Sources
Biological Activity Potential of Methyl 2-(methylthio)-5-nitrobenzoate: A Technical Guide to Scaffold-Driven Drug Discovery
Executive Summary
In modern drug discovery, the selection of a versatile, regioselectively modifiable scaffold is paramount to successful pharmacophore generation. (CAS: 191604-70-3)[1] has emerged as a highly privileged building block in medicinal chemistry. Characterized by an electron-withdrawing nitro group, a lipophilic methylthio ether, and a carboxylate ester, this compound offers orthogonal reactivity. This whitepaper explores the biological potential of this scaffold, detailing its mechanistic role in synthesizing potent receptor antagonists and providing validated experimental workflows for its functionalization.
Structural Rationale & Pharmacophore Potential
As an Application Scientist, evaluating a scaffold requires looking beyond its static structure to its dynamic potential in a biological system. The architectural design of methyl 2-(methylthio)-5-nitrobenzoate allows for precise, predictable pharmacophore assembly:
-
The Methyl Ester: Acts as a stable protecting group during initial functionalization but can be selectively hydrolyzed to a carboxylic acid for subsequent amide or ester linkages, allowing for the attachment of lipophilic tails or polar headgroups.
-
The 5-Nitro Group: Serves as a latent amine. Upon regioselective reduction, it yields [2], providing a nucleophilic handle for amide coupling. The resulting amide bonds are critical for establishing stable hydrogen-bonding interactions within receptor binding pockets.
-
The 2-Methylthio Group: Imparts unique steric and electronic properties. The sulfur atom acts as a weak hydrogen bond acceptor, while the methyl group enhances membrane permeability. Furthermore, the thioether can be oxidized to a sulfoxide or sulfone, allowing medicinal chemists to fine-tune the molecule's dipole moment and aqueous solubility without altering the core skeleton.
Key Biological Targets & Mechanisms
VEGF Receptor Antagonism (Angiogenesis Inhibition)
Vascular Endothelial Growth Factor (VEGF) and its receptors (Flt-1 and KDR) are the primary drivers of physiologic and pathologic angiogenesis. Overexpression of VEGF is heavily implicated in solid tumor growth, chronic rheumatism, and diabetic retinopathy. Derivatives synthesized from the methyl 2-(methylthio)-5-nitrobenzoate scaffold act as potent [3]. By competitively binding to the receptor, these compounds prevent the phosphorylation of the intracellular tyrosine kinase domain, thereby halting the downstream signaling cascade responsible for endothelial cell proliferation[3].
Fig 1. Mechanism of action for VEGF receptor inhibition by benzoate-derived antagonists.
Histamine & Tachykinin Receptor Antagonism
Beyond oncology, the reduced aniline derivative of this scaffold is a critical intermediate in the synthesis of substituted piperidines. These complex molecules function as dual antagonists for histamine and tachykinin receptors[2]. By blocking these receptors, the derivatives suppress inflammatory cascades, offering therapeutic potential for allergic rhinitis, asthma, and inflammatory bowel diseases like Crohn's disease[2].
Experimental Workflows & Protocols
The transition from a raw scaffold to a biologically active molecule requires robust, self-validating methodologies. Below are the standard protocols for functionalizing this core.
Fig 2. Scaffold functionalization workflow from the core nitrobenzoate to active receptor antagonists.
Protocol 1: Regioselective Nitro Reduction (Scaffold Activation)
Objective: Convert the latent nitro group to a reactive aniline for downstream pharmacophore assembly.
-
Substrate Preparation: Dissolve Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq) in a 3:1 (v/v) mixture of isopropyl alcohol and water.
-
Causality: Isopropyl alcohol solubilizes the lipophilic starting material, while water dissolves the NH₄Cl electrolyte, facilitating efficient electron transfer from the iron surface.
-
-
Reagent Addition: Introduce Iron powder (4.0 eq) and Ammonium chloride (0.2 eq).
-
Causality: Iron acts as a mild, stoichiometric reducing agent. NH₄Cl provides a buffered proton source, preventing the reaction mixture from becoming excessively basic (which could lead to unwanted hydrolysis of the methyl ester)[3].
-
-
Reaction Execution: Heat the suspension to 80°C under reflux for 3 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the higher R_f nitro compound disappears, replaced by a lower R_f, ninhydrin-positive aniline spot.
-
-
Workup & Isolation: Filter the hot mixture through a Celite pad. Extract the filtrate with ethyl acetate, wash with saturated brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Causality: Hot filtration prevents the crystallization of the product onto the iron oxide waste. The Celite pad traps fine iron particulates, ensuring a clean organic extraction[3].
-
Protocol 2: Amide Coupling for Pharmacophore Assembly
Objective: Couple the activated aniline with a target-specific carboxylic acid to generate the final antagonist.
-
Reagent Assembly: In anhydrous N,N-dimethylformamide (DMF), combine methyl 5-amino-2-(methylthio)benzoate (1.0 eq), the functional carboxylic acid (1.1 eq), and 1-hydroxybenzotriazole hydrate (HOBt·H₂O, 1.2 eq).
-
Causality: DMF effectively dissolves both polar and lipophilic precursors. HOBt forms a highly reactive ester intermediate, accelerating aminolysis and suppressing the formation of unreactive N-acylurea byproducts.
-
-
Coupling Activation: Add 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) and stir at 80°C for 7 hours.
-
Causality: EDC is selected over DCC because its urea byproduct is water-soluble, allowing for a seamless aqueous workup without the need for column chromatography at this stage[3].
-
-
Workup & Purification: Quench with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Validation Check: This acid-base wash sequence is a self-validating purification step. 1M HCl removes unreacted aniline, while NaHCO₃ removes residual carboxylic acid and HOBt, leaving only the neutral amide product in the organic phase.
-
Quantitative Data & Physicochemical Profiling
The table below summarizes the physicochemical properties of the core scaffold and its functionalized derivatives, mapping them to their primary biological targets.
| Compound Name | CAS Number | Molecular Weight | Key Functional Groups | Primary Role / Target | Therapeutic Indication |
| Methyl 2-(methylthio)-5-nitrobenzoate | 191604-70-3 | 227.24 g/mol | -NO₂, -SCH₃, -COOCH₃ | Core Scaffold Precursor | N/A |
| Methyl 5-amino-2-(methylthio)benzoate | 191604-71-4 | 197.25 g/mol | -NH₂, -SCH₃, -COOCH₃ | Active Intermediate / Histamine & Tachykinin Receptors | Allergic Rhinitis, Asthma |
| Substituted Benzamide Derivatives | Various | >400.00 g/mol | -CONH-, -SCH₃, Lipophilic Tail | VEGFR (Flt-1/KDR) Antagonists | Solid Tumors, Diabetic Retinopathy |
Conclusion
Methyl 2-(methylthio)-5-nitrobenzoate represents a highly tunable chemical space for drug discovery. By leveraging its orthogonal functional groups—specifically the reducible nitro moiety and the sterically unique thioether—researchers can systematically assemble complex pharmacophores. The validated protocols provided ensure high-fidelity synthesis of antagonists targeting critical pathways in oncology and immunology, cementing this scaffold's value in the medicinal chemist's toolkit.
References
- Aminobenzoic acid derivatives (CA2376553A1)
-
methyl 2-methylthio-5-aminobenzoate (CAS 191604-71-4) | Source: Molaid | URL:[Link]
-
METHYL 2-(METHYLTHIO)-5-NITROBENZOATE | Source: Local Pharma Guide | URL:[Link]
Sources
Methodological & Application
Synthesis of Methyl 2-(methylthio)-5-nitrobenzoate from 2-chloro-5-nitrobenzoate
Application Note: Precision Synthesis of Methyl 2-(methylthio)-5-nitrobenzoate
) of Methyl 2-chloro-5-nitrobenzoateExecutive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 2-(methylthio)-5-nitrobenzoate (CAS 191604-70-3) from Methyl 2-chloro-5-nitrobenzoate (CAS 6307-82-0). The transformation utilizes a regioselective Nucleophilic Aromatic Substitution (
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Foundation & Mechanism[1]
Mechanistic Insight ( )
The reaction proceeds via an addition-elimination mechanism. The substrate, Methyl 2-chloro-5-nitrobenzoate, possesses two electron-withdrawing groups (EWG): a nitro group at the C5 position and a methyl ester at C1.
-
Activation: The chlorine atom at C2 is ortho to the ester and para to the nitro group. Both groups activate the C2 position for nucleophilic attack, but the para-nitro group provides the dominant resonance stabilization for the Meisenheimer complex intermediate.
-
Nucleophile: The thiomethoxide anion (
) is a strong, soft nucleophile that rapidly displaces the hard chloride leaving group.
Figure 1: Reaction pathway showing the addition-elimination sequence characteristic of
Strategic Considerations
Substrate Specification
The protocol specifically requires Methyl 2-chloro-5-nitrobenzoate .[1]
-
Critical Note: If you are starting with 2-chloro-5-nitrobenzoic acid (the free acid), you must esterify it first. The carboxylate anion (
) formed under basic conditions is electron-donating by induction (due to the negative charge) and will significantly deactivate the ring, stalling the reaction.-
Pre-step: Reflux the acid in Methanol with catalytic
to generate the methyl ester before proceeding.
-
Solvent Selection
-
DMF (N,N-Dimethylformamide): Recommended.[1] High dielectric constant promotes the dissociation of NaSMe and stabilizes the polar transition state, leading to rapid reaction rates at lower temperatures (
). -
Methanol: Alternative. Can be used to ensure no transesterification occurs. However,
rates are generally slower than in dipolar aprotic solvents.
Safety: Thiol Management
Methanethiol derivatives have a low odor threshold and are toxic.
-
Engineering Control: All operations must be performed in a functioning fume hood.
-
Quench Protocol: All glassware and waste streams must be treated with a 10% Sodium Hypochlorite (Bleach) solution to oxidize residual sulfide to odorless sulfoxide/sulfone before disposal.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Density | Amount (Example) |
| Methyl 2-chloro-5-nitrobenzoate | 215.59 | 1.0 | Solid | 5.00 g (23.2 mmol) |
| Sodium Thiomethoxide (NaSMe) | 70.09 | 1.1 | Solid | 1.79 g (25.5 mmol) |
| DMF (Anhydrous) | 73.09 | N/A | 0.944 | 25 mL (5 vol) |
| Ethyl Acetate | 88.11 | N/A | 0.902 | Extraction Solvent |
| Bleach (10%) | N/A | N/A | N/A | For Quenching |
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter.
-
Charge the flask with Methyl 2-chloro-5-nitrobenzoate (5.00 g).
-
Add DMF (25 mL) and stir until fully dissolved.
-
Cool the solution to
using an ice/water bath. Cooling is critical to prevent exotherms and side reactions.
Step 2: Nucleophile Addition
-
Add Sodium Thiomethoxide (1.79 g) portion-wise over 10 minutes.
-
Observation: The solution may darken (yellow/orange) upon addition, indicating the formation of the Meisenheimer complex.
-
-
Allow the reaction to stir at
for 30 minutes. -
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 2–3 hours.
Step 3: Reaction Monitoring
-
Monitor by TLC (Hexanes:EtOAc 8:2) or HPLC.[3]
-
Starting Material:
(UV active). -
Product:
(Distinct shift, often yellow spot).
-
-
Target conversion: >98%.
Step 4: Workup & Isolation
-
Quench: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water and 10 mL of saturated
. -
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (
mL). -
Wash: Wash the combined organic layers with:
-
Water (
mL) to remove DMF. -
Brine (
mL).
-
-
Dry: Dry over anhydrous
or . -
Concentrate: Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.
Step 5: Purification
-
The crude material is often sufficiently pure (>95%) for subsequent steps.
-
Recrystallization: If higher purity is required, recrystallize from boiling Methanol . Dissolve in minimum hot MeOH, cool to RT, then
. Filter the yellow crystals.
Figure 2: Operational workflow for the synthesis.
Analytical Validation
| Technique | Expected Data |
| Appearance | Yellow crystalline solid. |
| Melting Point | 116–118 °C (Lit. value for analogs varies, check purity). |
| MS (ESI) |
Note: The shift of the S-Me group (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis. | Ensure NaSMe is dry (hygroscopic). Use anhydrous DMF. Avoid water ingress which hydrolyzes the ester. |
| Impurity: Hydrolysis | Presence of water + base. | Product is a benzoate ester; sensitive to base hydrolysis. Keep reaction time short after conversion. |
| Impurity: Bis-alkyl | Attack on Ester? | Unlikely with NaSMe at |
| Stench persists | Residual Thiol. | Wash all glassware with dilute bleach. Do not rotavap thiol-containing solutions without a bleach trap. |
References
-
Preparation of Methyl 2-(methylthio)-5-nitrobenzoate (Analogous Chemistry)
-
General
on Nitro-Benzoates: -
Thiol
:- Source: Bunnett, J. F., & Zahler, R. E. (1951).
-
Link:[Link]
Sources
- 1. CA2376553A1 - Aminobenzoic acid derivatives - Google Patents [patents.google.com]
- 2. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS NO. 191604-70-3 | METHYL 2-(METHYLTHIO)-5-NITROBENZOATE | C9H9NO4S [localpharmaguide.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. ochem.weebly.com [ochem.weebly.com]
Protocol for nucleophilic substitution on Methyl 2-(methylthio)-5-nitrobenzoate
This Application Note provides a rigorous technical protocol for performing nucleophilic aromatic substitution (
This scaffold is a critical "lynchpin" intermediate in the synthesis of bioactive benzisothiazoles, quinazolines, and saccharin derivatives. The presence of the para-nitro group (relative to the sulfide) and the ortho-ester group creates a highly polarized electronic environment, making the C2 position susceptible to nucleophilic attack.
Part 1: Mechanistic Insight & Strategy
The Challenge:
The methylthio group (-SMe) is a "borderline" leaving group. While the electron-deficient ring (activated by
The Solution: To ensure high yield and purity, this protocol outlines two distinct pathways:
-
Method A (Direct Displacement): Suitable for highly nucleophilic amines (e.g., morpholine, piperidine) where steric hindrance prevents ester attack.
-
Method B (Oxidative Activation - Recommended): A two-step sequence where the sulfide is oxidized to a sulfone (
), transforming it into a "super-leaving group" that can be displaced under mild conditions ( to RT), preserving the ester integrity.
Part 2: Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways and the electronic rationale behind the "Oxidative Activation" strategy.
Caption: Comparative reaction pathways. Method B (Green) avoids the thermal risks of Method A (Red) by activating the leaving group first.
Part 3: Experimental Protocols
Method A: Direct Displacement (For Strong/Secondary Nucleophiles)
Use this method only if the nucleophile is non-volatile and sterically hindered enough to avoid attacking the ester.
Reagents:
-
Substrate: Methyl 2-(methylthio)-5-nitrobenzoate (1.0 equiv)
-
Nucleophile: Amine (2.5 equiv)
-
Solvent: DMSO (Anhydrous) or DMF
-
Base:
(1.5 equiv) - Optional if amine is used in excess
Step-by-Step:
-
Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of substrate in 3.0 mL of DMSO.
-
Addition: Add 2.5 mmol of the amine and 1.5 mmol of anhydrous
. -
Reaction: Heat the mixture to 100–120°C under an inert atmosphere (
). Monitor by TLC (Time: 4–12 hours).-
Checkpoint: If the ester spot (lower
) appears, lower the temperature immediately.
-
-
Workup: Cool to RT. Pour into 30 mL of ice-water. The product often precipitates.
-
If Solid: Filter, wash with water, and dry.
-
If Oil: Extract with EtOAc (
), wash with brine, dry over , and concentrate.
-
Method B: Oxidative Activation (The "Gold Standard")
Recommended for primary amines, valuable substrates, or when high purity is required.
Phase 1: Synthesis of the Sulfone Intermediate
-
Dissolution: Dissolve 1.0 g (4.4 mmol) of Methyl 2-(methylthio)-5-nitrobenzoate in 20 mL of DCM. Cool to
. -
Oxidation: Slowly add 2.5 equiv of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise over 15 minutes.
-
Stirring: Allow to warm to RT and stir for 3 hours. The solution may become a white suspension (m-chlorobenzoic acid byproduct).
-
Workup: Quench with
(removes peroxides) and saturated (removes acid). Extract with DCM, dry, and concentrate.-
Result: Methyl 2-(methylsulfonyl)-5-nitrobenzoate (White solid).
-
Phase 2: Mild Nucleophilic Substitution
-
Setup: Dissolve the Sulfone Intermediate (1.0 equiv) in THF or Acetonitrile (
). -
Addition: Add the Amine (1.1 equiv) .
-
Note: If using an amine salt (e.g., HCl salt), add DIPEA (2.0 equiv) .
-
-
Reaction: Stir at Room Temperature (or
for very reactive amines). The reaction is typically complete in < 1 hour due to the "super-leaving group" effect of the sulfone. -
Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Part 4: Data Summary & Comparison
| Parameter | Method A (Direct Thioether) | Method B (Sulfone Route) |
| Leaving Group | ||
| Temperature | ||
| Reaction Time | 4 - 12 Hours | 15 - 60 Minutes |
| Chemoselectivity | Moderate (Risk of Amide formation) | High (Exclusive |
| Atom Economy | High (One step) | Lower (Requires oxidation step) |
| Ideal For | Cyclic secondary amines (Morpholine) | Primary amines, Anilines, Hydrazines |
Part 5: Troubleshooting & Critical Controls
1. Chemoselectivity (Ester vs. Ring):
-
Issue: Formation of the amide byproduct (attack at C1-carbonyl).
-
Fix: Switch to Method B. The rate of
on the sulfone is orders of magnitude faster than acyl substitution, effectively eliminating this side reaction.
2. "Stubborn" Substrates:
-
If the amine is a weak nucleophile (e.g., an electron-deficient aniline), use NaH (Sodium Hydride) in THF to deprotonate the aniline first, creating a potent anilide nucleophile. Note: This requires strictly anhydrous conditions.
3. Safety - Nitro Compounds:
-
Warning: Polynitro compounds and their oxidized derivatives can be shock-sensitive or explosive if distilled to dryness. Always test for peroxides before concentrating the oxidation reaction.
Part 6: Workflow Diagram
Caption: Decision tree for selecting the optimal experimental workflow based on nucleophile properties.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[1][2] Accounts of Chemical Research, 20(8), 282–289. Link
-
Al-Bayati, R. I. H., et al. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3. Link
-
Organic Chemistry Portal. (n.d.).
).[1][3][4][5] Link -
BenchChem. (2025).[6] Application Notes for the Synthesis of 5-Methyl-2-nitrobenzoic Acid Derivatives. Link
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Methyl 2-(methylthio)-5-nitrobenzoate in Pharmaceutical Synthesis: A Guide for Researchers
Methyl 2-(methylthio)-5-nitrobenzoate, a substituted aromatic compound, presents itself as a versatile and strategically valuable intermediate for the synthesis of complex pharmaceutical molecules. Its unique arrangement of a methyl ester, a methylthio ether, and a nitro group on a benzene ring offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of its properties, potential applications, and detailed protocols for its use in pharmaceutical research and development.
Compound Profile and Strategic Importance
Methyl 2-(methylthio)-5-nitrobenzoate (CAS No: 191604-70-3) is a crystalline solid with a molecular formula of C9H9NO4S and a molecular weight of 227.24 g/mol .[1] Its reported melting point is 130 °C.[1] The strategic importance of this intermediate lies in the orthogonal reactivity of its three key functional groups, which can be selectively addressed to build molecular complexity in a controlled manner.
| Property | Value | Reference |
| CAS Number | 191604-70-3 | [1] |
| Molecular Formula | C9H9NO4S | [1] |
| Molecular Weight | 227.24 g/mol | [1] |
| Melting Point | 130 °C | [1] |
| Appearance | Expected to be a crystalline solid. |
The nitro group serves as a precursor to a primary amine, a common pharmacophore and a key functional handle for amide bond formation, sulfonylation, and the construction of various heterocyclic systems. The methylthio group can be oxidized to a sulfoxide or a sulfone, significantly altering the electronic properties and biological activity of the molecule. Furthermore, the methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, enabling further derivatization or serving as a crucial acidic moiety in the final active pharmaceutical ingredient (API).
Core Synthetic Transformations and Applications
The utility of Methyl 2-(methylthio)-5-nitrobenzoate as a pharmaceutical intermediate stems from its capacity to undergo a range of selective chemical reactions. The following sections detail the most pertinent transformations and provide exemplary protocols.
Reduction of the Nitro Group: Gateway to Amino Derivatives
The reduction of the nitro group to an amine is arguably the most critical transformation of this intermediate, opening up a vast array of synthetic possibilities. The resulting 2-(methylthio)-5-aminobenzoate scaffold is a valuable building block for various pharmaceutical classes.
Protocol 1: Catalytic Hydrogenation for the Synthesis of Methyl 2-(methylthio)-5-aminobenzoate
This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is generally high-yielding and clean.
Materials:
-
Methyl 2-(methylthio)-5-nitrobenzoate
-
Palladium on carbon (10 wt. %)
-
Methanol (reagent grade)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas before introducing hydrogen gas (typically at 1-3 atm pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(methylthio)-5-aminobenzoate, which can be further purified by recrystallization or column chromatography.
Causality and Insights:
Catalytic hydrogenation is a preferred method for nitro group reduction due to its high efficiency and the mild reaction conditions, which typically do not affect the ester or methylthio groups. The choice of solvent and catalyst loading can be optimized to improve reaction rates and yields.
dot
Caption: Workflow for the catalytic hydrogenation of Methyl 2-(methylthio)-5-nitrobenzoate.
Hydrolysis of the Methyl Ester: Accessing Carboxylic Acid Derivatives
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step to introduce an acidic functional group, which is a common feature in many drugs.
Protocol 2: Base-Mediated Hydrolysis to 2-(methylthio)-5-nitrobenzoic acid
This protocol outlines a standard saponification procedure using sodium hydroxide.
Materials:
-
Methyl 2-(methylthio)-5-nitrobenzoate
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Dissolve Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq) in a mixture of methanol (or ethanol) and water.
-
Add a solution of sodium hydroxide (1.1 - 1.5 eq) in water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material has disappeared.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2.
-
The product, 2-(methylthio)-5-nitrobenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Causality and Insights:
Base-mediated hydrolysis is a robust and widely used method for ester cleavage. The use of a co-solvent like methanol or ethanol helps to solubilize the starting material. Careful acidification is crucial to ensure complete precipitation of the carboxylic acid product.
dot
Caption: Pathway for the base-mediated hydrolysis of the methyl ester.
Oxidation of the Methylthio Group: Modulating Electronic Properties
The oxidation of the methylthio group to a sulfoxide or sulfone provides a powerful tool to fine-tune the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.
Protocol 3: Selective Oxidation to Methyl 2-(methylsulfinyl)-5-nitrobenzoate
This protocol uses a mild oxidizing agent, such as hydrogen peroxide in acetic acid, for the selective oxidation to the sulfoxide.
Materials:
-
Methyl 2-(methylthio)-5-nitrobenzoate
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
Procedure:
-
Dissolve Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (1.1 - 1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
The sulfoxide product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality and Insights:
The stoichiometry of the oxidizing agent is critical for selective oxidation to the sulfoxide. Using an excess of the oxidant or more forcing conditions will lead to the formation of the sulfone. Acetic acid serves as both a solvent and a catalyst for this transformation.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling Methyl 2-(methylthio)-5-nitrobenzoate and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Skin: Wash immediately with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 2-(methylthio)-5-nitrobenzoate is a highly functionalized building block with significant potential in pharmaceutical synthesis. The ability to selectively manipulate its nitro, methyl ester, and methylthio groups provides medicinal chemists with a powerful tool for the construction of novel and complex drug candidates. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic utility of this versatile intermediate in their drug discovery and development programs.
References
-
Local Pharma Guide. METHYL 2-(METHYLTHIO)-5-NITROBENZOATE | C9H9NO4S. Available from: [Link]
-
Organic Syntheses Procedure. METHYL m-NITROBENZOATE. Available from: [Link]
-
Organic Syntheses Procedure. m-NITROBENZOIC ACID. Available from: [Link]
-
PubChem. Methyl 2-methyl-5-nitrobenzoate. Available from: [Link]
-
PubMed. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Available from: [Link]
-
PubMed. Studies on the displacement of methylthio groups by glutathione. Available from: [Link]
-
Sciencemadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available from: [Link]
-
MDPI. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Royal Society of Chemistry: Education. Nitration of methyl benzoate. Available from: [Link]
-
YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. Available from: [Link]
-
Local Pharma Guide. METHYL 2-(METHYLTHIO)-5-NITROBENZOATE. Available from: [Link]
Sources
Application Notes and Protocols: Chemoselective Reduction of the Nitro Group in Methyl 2-(methylthio)-5-nitrobenzoate
Introduction: Strategic Synthesis of a Key Amino Benzoate Intermediate
The transformation of Methyl 2-(methylthio)-5-nitrobenzoate to its corresponding amine, Methyl 5-amino-2-(methylthio)benzoate, is a critical step in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The resulting 5-amino-2-(methylthio)benzoate scaffold is a versatile building block for constructing complex heterocyclic systems. The primary challenge in this synthesis lies in the chemoselective reduction of the aromatic nitro group while preserving the integrity of both the methyl ester and the methylthio (thioether) functionalities. The thioether group, in particular, can be sensitive to certain catalytic conditions, making the choice of reduction methodology paramount for achieving high yield and purity.
This guide provides a detailed analysis of various field-proven methods for this reduction, offering insights into the causality behind experimental choices, and presents validated, step-by-step protocols for researchers, scientists, and drug development professionals.
Reaction Overview: The Transformation Pathway
The fundamental transformation involves the reduction of the nitro (-NO₂) group to an amino (-NH₂) group. This is typically a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.
Caption: General scheme for the reduction of Methyl 2-(methylthio)-5-nitrobenzoate.
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction method depends on several factors including scale, available equipment, cost, and the desired level of chemoselectivity. The presence of the sulfur atom in the methylthio group can poison certain noble metal catalysts, necessitating careful consideration.[1]
Caption: Decision workflow for selecting a suitable nitro reduction method.
Data Summary: Comparison of Key Reaction Parameters
| Method | Reagents & Catalyst | Typical Solvent | Temp. (°C) | Time (h) | Typical Yield | Strengths & Weaknesses |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol, Ethanol, Ethyl Acetate | 25 - 60 | 2 - 12 | >90% | (+) High yield, clean byproducts (H₂O).[1][2] (-) Pyrophoric catalyst, requires specialized pressure equipment, potential for catalyst poisoning by thioether.[3][4] |
| Metal/Acid Reduction | Fe powder, NH₄Cl | Ethanol/Water, Methanol | 70 - 80 | 2 - 7 | 85-95% | (+) Inexpensive, robust, tolerant of many functional groups.[5][6] (-) Generates large amounts of iron sludge, making workup and purification difficult on a large scale.[5] |
| Stannous Chloride | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | 50 - 70 | 1 - 4 | >90% | (+) Excellent chemoselectivity, rapid reaction.[7][8] (-) Generates toxic tin waste, which requires careful disposal.[8] |
| Transfer Hydrogenation | HCOOH, Co-Zn/N-C catalyst | THF | 100 | 6 | ~99% | (+) Avoids use of flammable H₂ gas, good for complex molecules.[9] (-) May require higher temperatures and specialized catalysts. |
| Sodium Dithionite | Na₂S₂O₄ | Dioxane/Water, Methanol/Water | 60 - 80 | 1 - 3 | 80-90% | (+) Mild, inexpensive, uses aqueous systems.[10][11][12] (-) Can be less efficient for some substrates, workup can be cumbersome due to salts. |
Detailed Experimental Protocols
The following protocols are presented as validated starting points. Researchers should perform initial small-scale trials and use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and scalable, provided the appropriate safety measures and equipment are used.[1][2] It is often the preferred industrial method due to its cleanliness and high throughput.
Causality: Catalytic hydrogenation utilizes a heterogeneous catalyst (Pd/C) to facilitate the addition of molecular hydrogen across the N=O bonds of the nitro group. The reaction is clean, producing the desired amine and water as the only byproduct. Methanol is an excellent solvent as it readily dissolves the substrate and hydrogen gas.
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially when dry or in the presence of solvents and air.[3][4] It should always be handled wet.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood using a proper hydrogenation apparatus.[3][4]
-
The reaction is exothermic; temperature and pressure should be carefully monitored.[13]
Materials and Reagents:
-
Methyl 2-(methylthio)-5-nitrobenzoate
-
10% Palladium on Carbon (Pd/C, ~50% wet)
-
Methanol (ACS grade or higher)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (Celite®)
-
Parr Hydrogenator or similar pressure vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a suitable pressure vessel, add Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq).
-
Solvent Addition: Add methanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the wet 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate). Note: Never add dry catalyst to a flammable solvent.
-
System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen (or argon) to ~50 psi and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.[4]
-
Hydrogenation: Purge the system with hydrogen gas twice. Pressurize the vessel with hydrogen to the desired pressure (typically 50-60 psi).
-
Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40 °C) if necessary, although room temperature is often sufficient.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or HPLC analysis of a carefully depressurized and sampled aliquot.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system 3-5 times with inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite pad and the filtered catalyst must be kept wet with solvent or water at all times to prevent ignition.[4] Wash the filter cake with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude Methyl 5-amino-2-(methylthio)benzoate.
-
Purification: The product is often of high purity but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if required.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This classic method is highly reliable, cost-effective, and avoids the hazards of high-pressure hydrogenation, making it ideal for standard laboratory settings.[5]
Causality: This reduction uses elemental iron in a near-neutral medium provided by ammonium chloride. The iron acts as the electron donor to reduce the nitro group. The reaction is a heterogeneous mixture, and vigorous stirring is essential for good conversion. This method is known for its excellent chemoselectivity, leaving esters, halides, and thioethers intact.[5][6][14]
Safety Precautions:
-
The reaction can be exothermic. Addition of iron powder should be controlled, and the reaction temperature monitored.
-
Although milder than Fe/HCl, ensure adequate ventilation.
Materials and Reagents:
-
Methyl 2-(methylthio)-5-nitrobenzoate
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate or Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq), ethanol, and water (typically in a ratio between 4:1 and 10:1 v/v).
-
Reagent Addition: Add ammonium chloride (3.0-5.0 eq) and iron powder (3.0-5.0 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 75-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot. The reaction is typically complete within 2-7 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. A critical safety note from similar procedures is to add water before solvent removal to prevent potential uncontrolled exotherms.[5]
-
Filtration: Dilute the slurry with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with additional organic solvent.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 5-amino-2-(methylthio)benzoate.
Conclusion and Expert Recommendations
The reduction of Methyl 2-(methylthio)-5-nitrobenzoate is a synthetically vital transformation that can be achieved through several effective methods. For large-scale industrial applications where specialized equipment is available, catalytic hydrogenation offers a clean and efficient route. For laboratory-scale synthesis, the Fe/NH₄Cl method provides an excellent balance of cost, safety, and chemoselectivity, avoiding the need for pressure equipment and the handling of pyrophoric catalysts. The choice between these protocols should be guided by the specific constraints of the laboratory, scale of the reaction, and safety infrastructure. In all cases, careful monitoring and adherence to safety protocols are essential for a successful and safe synthesis.
References
- Benchchem. (2025). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. Benchchem.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Frontiers in Chemistry. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety.
- ACS Chemical Health & Safety. (2016). Hazards associated with laboratory scale hydrogenations.
- ResearchGate. (2013). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
- IChemE. (1995). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
- Organic Syntheses. (n.d.). 5-amino-2,3-dihydro-1,4-phthalazinedione. Organic Syntheses Procedure.
- ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider.
- Reddit. (2025). Nitro reduction conditions. r/Chempros.
- Organic-Chemistry.org. (n.d.). Nitro Reduction - Common Conditions.
- ChemRxiv. (2020). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ChemRxiv.
- ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.wisc.edu [chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. icheme.org [icheme.org]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Synthesis of benzisothiazoles starting from Methyl 2-(methylthio)-5-nitrobenzoate
Application Note: Strategic Synthesis of 5-Nitro-1,2-benzisothiazol-3-ones from Methyl 2-(methylthio)-5-nitrobenzoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
Benzisothiazol-3-ones are privileged heterocyclic scaffolds in medicinal chemistry, prominently recognized for their potent caspase-3 inhibitory activities and broad-spectrum antimicrobial properties[1]. Synthesizing these derivatives efficiently requires strategic functional group manipulation to construct the critical S–N bond.
As a Senior Application Scientist, I have structured this protocol to bypass the hazardous and multi-step sulfoxide/periodic acid pathways traditionally used in benzisothiazole synthesis. Instead, we utilize a highly efficient, self-validating oxidative demethylative cyclization[2].
The Causality Behind the Chemistry:
-
The Starting Material: Starting with Methyl 2-(methylthio)-5-nitrobenzoate is a deliberate choice. The methylthio ether is highly stable under basic and acidic conditions, acting as an internal protecting group that prevents premature disulfide formation during amidation.
-
The Nitro Group's Dual Role: The electron-withdrawing 5-nitro group activates the ester for initial manipulation but deactivates the aromatic ring. This deactivation is highly beneficial during the final cyclization step, as it prevents unwanted electrophilic aromatic chlorination.
-
The Cyclization Mechanism: The oxidative cyclization utilizing sulfuryl chloride (SO₂Cl₂) initiates electrophilic chlorination at the sulfur atom, forming a reactive chlorosulfonium ion. Intramolecular nucleophilic attack by the amide nitrogen forms the S–N bond. The resulting cyclic sulfonium intermediate undergoes an in-situ demethylation—driven by the release of methyl chloride and subsequent aromatization—yielding the target 1,2-benzisothiazol-3-one[3].
Synthetic Workflow & Mechanistic Visualizations
Fig 1: Three-stage synthetic workflow from methyl ester to benzisothiazol-3-one.
Fig 2: Mechanism of SO2Cl2-mediated oxidative cyclization and demethylation.
Self-Validating Experimental Protocols
Phase 1: Preparation of N-Substituted 2-(methylthio)-5-nitrobenzamide
Step 1a: Saponification
-
Suspend Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq) in a 3:1 mixture of Methanol/H₂O.
-
Add NaOH (2.0 eq) and heat the mixture to reflux (70 °C) for 2 hours.
-
Cool to room temperature and acidify with 2M HCl to pH 2.
-
Filter the precipitated 2-(methylthio)-5-nitrobenzoic acid, wash with cold water, and dry under vacuum.
-
Causality Note: The biphasic-like solvent system ensures the lipophilic ester dissolves in MeOH while the hydroxide attacks the carbonyl. Acidification forces the precipitation of the highly pure carboxylic acid, eliminating the need for column chromatography.
Step 1b: Amidation
-
Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq).
-
Dropwise add Thionyl Chloride (SOCl₂, 1.5 eq) at 0 °C. Reflux for 2 hours until gas evolution ceases, then concentrate in vacuo to yield the crude acid chloride.
-
Redissolve the acid chloride in DCM and add it dropwise to a solution of the desired primary amine (R-NH₂, 1.2 eq) and Triethylamine (Et₃N, 2.0 eq) in DCM at 0 °C.
-
Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Causality Note: The 5-nitro group severely deactivates the carbonyl toward direct amidation. Converting it to an acid chloride ensures quantitative conversion to the amide without requiring harsh, high-temperature conditions that could degrade the methylthio ether.
Phase 2: Oxidative Cyclization to 5-Nitro-1,2-benzisothiazol-3-one
-
Dissolve the N-substituted 2-(methylthio)-5-nitrobenzamide (1.0 eq) in anhydrous Toluene (0.2 M concentration).
-
While stirring at 20–25 °C, add Sulfuryl Chloride (SO₂Cl₂, 1.1 eq) dropwise over 15 minutes.
-
Gradually heat the reaction mixture to 70–80 °C and maintain for 1.5 hours.
-
Cool the mixture to room temperature. The target 5-nitro-1,2-benzisothiazol-3-one derivative will precipitate as a crystalline solid.
-
Filter, wash with cold Toluene, and dry under vacuum.
-
Causality Note: Toluene is strictly chosen as it is inert to SO₂Cl₂ and allows for an optimal cyclization temperature (70–80 °C). SO₂Cl₂ is preferred over Cl₂ gas because it is a liquid, allowing for precise stoichiometric control to prevent over-chlorination of the aromatic system[2].
Quantitative Data & Analytical Validation
To ensure this protocol acts as a self-validating system, use the following checkpoints to confirm reaction progression. The most critical diagnostic marker is the S-CH₃ singlet in the ¹H NMR spectrum.
Table 1: Reaction Parameters and Stoichiometry
| Step | Reactant / Reagent | Equivalents | Solvent | Temp (°C) | Time (h) |
| 1a | Ester Precursor / NaOH | 1.0 / 2.0 | MeOH/H₂O | 70 (Reflux) | 2.0 |
| 1b | Carboxylic Acid / SOCl₂ | 1.0 / 1.5 | DCM | 40 (Reflux) | 2.0 |
| 1b | Acid Chloride / R-NH₂ | 1.0 / 1.2 | DCM | 0 to 25 | 4.0 |
| 2 | Amide Precursor / SO₂Cl₂ | 1.0 / 1.1 | Toluene | 70 - 80 | 1.5 |
Table 2: Analytical Checkpoints (Self-Validating Markers)
| Compound Stage | Key ¹H NMR Signal (S-CH₃) | Key ¹H NMR Signal (Other) | TLC (Hex/EtOAc 1:1) R_f |
| Ester Precursor | ~2.45 ppm (s, 3H) | ~3.95 ppm (s, 3H, O-CH₃) | 0.65 |
| Amide Intermediate | ~2.40 ppm (s, 3H) | ~8.20 ppm (br s, 1H, N-H) | 0.40 |
| Benzisothiazol-3-one | Absent (Demethylated) | Downfield shift of Ar-H | 0.55 |
References
-
Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors Source: PubMed (National Institutes of Health) URL:[Link]
- Method for producing 1,2-benzisothiazol-3-ones (EP0657438B1)
Sources
- 1. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0657438B1 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 3. 2-(Methylthio)benzaldehyde | 7022-45-9 | Benchchem [benchchem.com]
Application Note: Chemoselective Hydrolysis of Methyl 2-(methylthio)-5-nitrobenzoate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The transformation of Methyl 2-(methylthio)-5-nitrobenzoate to 2-(methylthio)-5-nitrobenzoic acid is a critical functionalization step in the synthesis of various pharmaceutical intermediates. While ester saponification is generally considered a routine transformation, the specific electronic topology of this substrate requires precise chemoselective control. This application note details a field-proven, self-validating protocol utilizing mild lithium-mediated saponification to achieve quantitative yields while completely suppressing competing nucleophilic aromatic substitution (SNAr) side reactions.
Mechanistic Causality & Reaction Design
As a synthetic scientist, understanding the "why" behind a protocol is as important as the "how." The hydrolysis of this specific substrate presents a unique chemoselectivity challenge governed by its electronic properties.
Chemoselectivity: Ester Hydrolysis vs. SNAr
The substrate possesses an electron-withdrawing nitro (
If harsh basic conditions (e.g.,
The Solution: To circumvent this, the protocol utilizes Lithium Hydroxide Monohydrate (
Solvent System Dynamics
Methyl 2-(methylthio)-5-nitrobenzoate is highly hydrophobic. A ternary solvent system of THF/MeOH/H₂O (2:1:1) is employed. Tetrahydrofuran (THF) ensures complete dissolution of the starting material, while Methanol (MeOH) acts as a phase-transfer co-solvent that bridges the aqueous and organic phases, ensuring the hydroxide ions are homogeneously available for the reaction.
Oxidation Prevention
Although thioethers are generally stable, they can be susceptible to oxidation to sulfoxides or sulfones in the presence of atmospheric oxygen over prolonged periods. Running the reaction under a mild nitrogen (
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric requirements and physicochemical data for a standard 10.0 mmol scale reaction.
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount | Function |
| Methyl 2-(methylthio)-5-nitrobenzoate | 227.24 | 1.00 | 2.27 g (10.0 mmol) | Starting Material |
| Lithium hydroxide monohydrate | 41.96 | 1.20 | 0.50 g (12.0 mmol) | Base / Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | - | 20.0 mL | Organic Solvent |
| Methanol (MeOH) | 32.04 | - | 10.0 mL | Co-solvent |
| Deionized Water ( | 18.02 | - | 10.0 mL | Aqueous Solvent |
| Hydrochloric Acid (1M aq) | 36.46 | ~1.50 | ~15.0 mL | Acidification |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with Nitrogen (
) for 5 minutes to displace atmospheric oxygen. -
Charge the flask with Methyl 2-(methylthio)-5-nitrobenzoate (2.27 g, 10.0 mmol).
-
Add THF (20 mL) and Methanol (10 mL). Stir at 400 rpm until the substrate is completely dissolved, yielding a pale yellow solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
Phase 2: Base Addition & Hydrolysis
-
In a separate vial, dissolve
(0.50 g, 12.0 mmol) in Deionized Water (10 mL). -
Add the aqueous LiOH solution dropwise to the reaction flask over 5 minutes to prevent localized exotherms.
-
Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).
-
Stir vigorously for 2 hours.
Phase 3: Workup & Isolation
-
Once the IPC criteria (see Section 5) are met, concentrate the reaction mixture under reduced pressure (rotary evaporator, 35 °C, 150 mbar) to remove the majority of THF and Methanol. Caution: Do not evaporate to dryness.
-
Dilute the remaining aqueous residue with 20 mL of Deionized Water and cool to 0 °C.
-
Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0–2.5 (monitor via pH paper). A thick precipitate of 2-(methylthio)-5-nitrobenzoic acid will form.
-
Stir the suspension for 15 minutes at 0 °C to ensure complete crystallization.
-
Filter the precipitate through a Büchner funnel under vacuum. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual lithium salts.
-
Dry the solid in a vacuum oven at 45 °C for 12 hours to yield the pure product.
In-Process Controls (IPC) & Troubleshooting
To ensure a self-validating system, the reaction must not proceed to workup until analytical confirmation is achieved.
| IPC Method | Target Observation | Action / Troubleshooting |
| LCMS (ESI) | SM: | If SM persists after 2 hours, add 0.1 eq of LiOH and stir for an additional 30 mins. |
| TLC (3:1 Hex/EtOAc) | SM: | Ensure TLC is run with 1% Acetic Acid in the eluent to prevent product streaking. |
| Visual (Acidification) | Product oils out instead of precipitating during the HCl addition. | Cause: Residual THF/MeOH.Fix: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL), wash with brine, dry over |
Process Visualization
Figure 1: Workflow for the chemoselective hydrolysis of Methyl 2-(methylthio)-5-nitrobenzoate.
References
- Title: Process for the preparation of 2-alkylthio benzoic acid derivatives (US6777575B2)
- Title: Nitrobenzene derivative or salt thereof, and use of same (WO2018174253A1)
Application Notes & Protocols for the Synthesis of 2-(Methylthio)-5-nitrobenzohydrazide
A Comprehensive Guide for Researchers in Organic Synthesis and Medicinal Chemistry
This document provides a detailed protocol and in-depth scientific context for the synthesis of 2-(methylthio)-5-nitrobenzohydrazide through the reaction of Methyl 2-(methylthio)-5-nitrobenzoate with hydrazine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, experimental setup, safety considerations, and downstream applications of the resulting benzohydrazide product.
Introduction: The Significance of Benzohydrazides in Drug Discovery
The reaction of an ester with hydrazine to form a hydrazide is a fundamental transformation in organic synthesis. The target molecule, 2-(methylthio)-5-nitrobenzohydrazide, is a valuable synthetic intermediate. The benzohydrazide moiety is a key pharmacophore and a versatile building block for constructing a wide array of heterocyclic compounds with significant therapeutic potential.[1] Derivatives of benzohydrazide have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimycobacterial properties.[1][2][3][4]
The presence of the nitro group and the methylthio group on the aromatic ring provides additional handles for chemical modification. For instance, the nitro group can be reduced to an amine, opening pathways for the synthesis of fused heterocyclic systems or for amide coupling reactions, making this a pivotal step in many synthetic routes.[5]
Reaction Scheme and Mechanism
The synthesis of 2-(methylthio)-5-nitrobenzohydrazide from Methyl 2-(methylthio)-5-nitrobenzoate is a classic example of nucleophilic acyl substitution .
Reaction Scheme:
Methyl 2-(methylthio)-5-nitrobenzoate + Hydrazine → 2-(methylthio)-5-nitrobenzohydrazide + Methanol
Mechanism Explained: The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydrazine molecule, with its highly nucleophilic terminal nitrogen atom, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The methoxy group (-OCH₃) is eliminated as the leaving group (which is subsequently protonated to form methanol), resulting in the formation of the stable amide-like hydrazide product.
Critical Safety Protocols and Hazard Management
WARNING: Hydrazine is a highly toxic, corrosive, combustible, and suspected human carcinogen.[6][7] It is fatal if inhaled and toxic if swallowed or in contact with skin.[8] All operations involving hydrazine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Reagent | Key Hazards | Handling Precautions |
| Hydrazine Hydrate | Fatal if inhaled, Toxic if swallowed/in contact with skin, Causes severe skin burns and eye damage, May cause cancer, Combustible liquid.[6][7][8] | Always handle in a chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and tightly fitting safety goggles with a face shield.[8][9] Ensure an eyewash station and safety shower are immediately accessible.[10] |
| Methyl 2-(methylthio)-5-nitrobenzoate | May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. | Avoid formation of dust and aerosols.[9] Use in a well-ventilated area. Standard PPE (lab coat, gloves, goggles) is required.[10][11] |
| Methanol (Solvent/Byproduct) | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Keep away from heat and ignition sources. Handle in a well-ventilated area or fume hood. Wear appropriate PPE. |
Waste Disposal: All hydrazine-containing waste must be quenched and disposed of as hazardous waste according to institutional and local regulations. Do not pour down the drain.[6]
Experimental Protocol: Synthesis of 2-(Methylthio)-5-nitrobenzohydrazide
This protocol details a reliable method for the synthesis and purification of the target compound.
Materials and Equipment
| Materials | Equipment |
| Methyl 2-(methylthio)-5-nitrobenzoate | Round-bottom flask (100 mL) |
| Hydrazine hydrate (~80% solution) | Reflux condenser |
| Ethanol (or Methanol) | Magnetic stirrer and stir bar |
| Deionized water | Heating mantle with temperature control |
| Crushed ice | Buchner funnel and filter paper |
| Standard laboratory glassware | |
| Thin-Layer Chromatography (TLC) plate |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(methylthio)-5-nitrobenzoate (e.g., 1 equivalent) in ethanol (15-20 mL). Stir the solution until the starting material is fully dissolved.
-
Reagent Addition: While stirring, cautiously add hydrazine hydrate (e.g., 3-5 equivalents) to the solution dropwise at room temperature. The reaction is typically exothermic; an ice bath can be used for cooling if necessary.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C for ethanol). Maintain a gentle reflux with continuous stirring.
-
Monitoring Progress: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically and spot them on a TLC plate, using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The reaction is complete when the starting ester spot has disappeared. The reaction time is typically 4-8 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and cold water with vigorous stirring. A solid precipitate of the product, 2-(methylthio)-5-nitrobenzohydrazide, should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any unreacted hydrazine and other water-soluble impurities.
-
Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Characterization and Data
The identity and purity of the synthesized 2-(methylthio)-5-nitrobenzohydrazide should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Melting Point | A sharp melting point range indicates high purity. |
| FT-IR (cm⁻¹) | Presence of N-H stretching (hydrazide, ~3200-3400), C=O stretching (amide, ~1640-1680), and N-O stretching (nitro group, ~1520 and ~1350). |
| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons, a singlet for the -SCH₃ protons (~2.5 ppm), and distinct signals for the -NH and -NH₂ protons of the hydrazide group. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₈H₉N₃O₃S. |
Workflow Visualization
The following diagram outlines the complete workflow for the synthesis and analysis of 2-(methylthio)-5-nitrobenzohydrazide.
Caption: Workflow for the synthesis of 2-(methylthio)-5-nitrobenzohydrazide.
Applications and Further Reactions
The synthesized 2-(methylthio)-5-nitrobenzohydrazide is a versatile intermediate for further synthetic transformations.
-
Synthesis of Heterocycles: It can undergo cyclization reactions with various reagents to form five-membered heterocycles like 1,3,4-oxadiazoles or pyrazoles, which are common scaffolds in medicinal chemistry.[12][13]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using reagents like SnCl₂/HCl or catalytic hydrogenation.[5] This resulting amino-benzohydrazide is a precursor for synthesizing fused ring systems like triazinoquinolines or other complex bioactive molecules.[14]
-
Formation of Hydrazones: The terminal -NH₂ group can be condensed with various aldehydes and ketones to form hydrazones, which themselves are a class of compounds with significant biological activity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Extend the reflux time and continue monitoring by TLC. Ensure the temperature is adequate for reflux. |
| Degradation of starting material or product. | Avoid excessively high temperatures. Ensure reagents are of good quality. | |
| Oily Product Instead of Solid | Presence of impurities. | Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. Purify via column chromatography if recrystallization fails. |
| Difficult Purification | Impurities with similar solubility to the product. | Try a different solvent system for recrystallization. If impurities persist, column chromatography is recommended. |
| Reaction Stalls | Insufficient hydrazine. | Add an additional portion of hydrazine hydrate and continue to reflux. |
References
-
Hydrazine hydrate - SAFETY DATA SHEET. (2025). 6
-
Hydrazine Hydrate 80% CAS NO 7803-57-8 - Safety Data Sheet. Central Drug House (P) Ltd. 8
-
SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. (2015). ReAgent Chemical Services. 15
-
SAFETY DATA SHEET. (2025). Sigma-Aldrich. Link
-
sigma-aldrich - Safety Data Sheet. (2014). 7
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. 2
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. 3
-
Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. 16
-
SAFETY DATA SHEET. TCI Chemicals. 11
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. 4
-
Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE. (2026). ChemicalBook. 9
-
SAFETY DATA SHEET. (2010). Fisher Scientific. 10
-
Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. 1
-
METHYL m-NITROBENZOATE. Organic Syntheses Procedure. 17
-
Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. UII. 12
-
Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[6][8]Triazino[5,6-b]quinoline Derivatives. ResearchGate. 14
-
Cobalt(II) nitrate promoted cyclization of benzoyl hydrazone for the synthesis of 2,5-diphenyl-1,3,4-oxadiazole derivatives. ResearchGate. 13
-
The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. Benchchem. 5
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). 18
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- 18. researchgate.net [researchgate.net]
Application Note: De Novo Synthesis of 5-Nitrosaccharin via Oxidative Chlorination of Methyl 2-(methylthio)-5-nitrobenzoate
Introduction & Strategic Rationale
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivatives are highly valued in medicinal chemistry, serving as bioisosteres for carboxylic acids, human leukocyte elastase inhibitors, and versatile scaffolds for cross-coupling reactions 1. While saccharin itself is easily functionalized at the nitrogen atom, regioselective substitution on the benzenoid ring is notoriously difficult.
Causality in Synthetic Design: Direct electrophilic nitration of saccharin predominantly yields 6-nitrosaccharin due to the meta-directing effects of the sulfonyl and carbonyl groups. Attempts to synthesize 5-nitrosaccharin via direct nitration result in intractable, difficult-to-separate mixtures of 4-nitro and 6-nitrosaccharin 2. Therefore, a de novo ring-construction approach using a pre-functionalized arene is mandatory.
Methyl 2-(methylthio)-5-nitrobenzoate serves as the ideal starting material. The thioether is robust enough to survive preliminary functionalizations but can be exhaustively oxidized and chlorinated to a highly reactive sulfonyl chloride 3. Subsequent amidation and base-promoted intramolecular lactamization construct the isothiazole ring, yielding pure 5-nitrosaccharin.
Mechanistic Pathway & Workflow
Chemical workflow for the synthesis of 5-nitrosaccharin from methyl 2-(methylthio)-5-nitrobenzoate.
Experimental Protocols
Protocol A: Oxidative Chlorination to Methyl 2-(chlorosulfonyl)-5-nitrobenzoate
This step converts the stable methylthio group (-SCH₃) into a highly reactive chlorosulfonyl group (-SO₂Cl). The reaction proceeds via the electrophilic attack of chlorine on the sulfur atom, followed by hydrolysis and further oxidation, ultimately cleaving the S-CH₃ bond to release chloromethane.
-
Preparation: Dissolve Methyl 2-(methylthio)-5-nitrobenzoate (10.0 g, 44.0 mmol) in a mixture of glacial acetic acid (80 mL) and deionized water (20 mL) in a 250 mL three-neck round-bottom flask equipped with a gas inlet tube, a robust mechanical stirrer, and a gas outlet routed to a 10% NaOH scrubber.
-
Temperature Control (Critical): Cool the mixture to 0–5 °C using an ice-salt bath. Causality: Maintaining the temperature below 10 °C is critical; higher temperatures promote the irreversible hydrolysis of the newly formed sulfonyl chloride into the unreactive sulfonic acid.
-
Chlorine Addition: Vigorously stir the suspension and bubble chlorine gas (Cl₂) through the mixture at a steady rate.
-
Self-Validation & Monitoring: The initial suspension will gradually turn into a clear yellow solution as the thioether oxidizes, followed by the precipitation of the sulfonyl chloride product. Monitor by TLC (Hexanes/EtOAc 3:1). Note: Because sulfonyl chlorides react with silica gel, quench the TLC aliquot in methanol (forming the stable methyl sulfonate) prior to spotting.
-
Isolation: Once the starting material is fully consumed (approx. 2–3 hours), purge the system with nitrogen gas for 15 minutes to remove excess chlorine. Pour the reaction mixture onto crushed ice (200 g).
-
Filtration: Filter the precipitated Methyl 2-(chlorosulfonyl)-5-nitrobenzoate, wash thoroughly with ice-cold water (3 × 50 mL) to remove residual acetic acid, and dry under vacuum at room temperature.
Protocol B: Telescoped Amidation and Intramolecular Cyclization
To minimize the handling of the intermediate sulfonamide, the amidation and lactamization steps are telescoped into a single continuous one-pot workflow.
-
Amidation: Suspend the crude Methyl 2-(chlorosulfonyl)-5-nitrobenzoate (approx. 10.0 g, 35.7 mmol) in anhydrous THF (50 mL). Add this suspension dropwise to a vigorously stirred solution of concentrated aqueous ammonia (28% NH₄OH, 50 mL) pre-cooled to 0 °C.
-
Causality: The dropwise addition into a massive excess of cold ammonia prevents the formation of dimeric sulfonimide byproducts. Stir for 2 hours at room temperature to ensure complete conversion to Methyl 2-(sulfamoyl)-5-nitrobenzoate.
-
-
Base-Promoted Cyclization: Add aqueous NaOH (6.0 M, 30 mL) to the mixture to adjust the pH to >12. Heat the reaction mixture to 60 °C for 3 hours.
-
Causality: The strong base deprotonates the sulfonamide (
). The resulting nucleophilic nitrogen attacks the adjacent methyl ester carbonyl, driving the intramolecular lactamization and expelling methanol.
-
-
Acidification & Precipitation: Cool the mixture to 0 °C in an ice bath. Carefully acidify the solution by dropwise addition of concentrated HCl until the pH reaches 1.
-
Self-Validation: Saccharin derivatives are highly acidic (
). The solution must be brought to pH 1 to ensure the saccharin sodium salt is fully protonated, triggering the sudden precipitation of the free 5-nitrosaccharin as a pale yellow solid.
-
-
Purification: Filter the solid, wash with cold water (2 × 30 mL), and recrystallize from a mixture of ethanol and water to afford pure 5-nitrosaccharin.
Quantitative Data & In-Process Controls
Table 1: Reaction Optimization & Expected Yields
| Step | Substrate | Reagent/Conditions | Expected Yield | Product MW ( g/mol ) |
| Oxidative Chlorination | Methyl 2-(methylthio)-5-nitrobenzoate | Cl₂ (excess), AcOH/H₂O (4:1), 0–5 °C, 3 h | 82–88% | 279.65 |
| Amidation | Methyl 2-(chlorosulfonyl)-5-nitrobenzoate | 28% NH₄OH (excess), THF, 0 °C to RT, 2 h | Quantitative (In situ) | 260.22 |
| Cyclization | Methyl 2-(sulfamoyl)-5-nitrobenzoate | 6.0 M NaOH, 60 °C, 3 h, then conc. HCl | 75–80% | 228.18 |
Table 2: Troubleshooting & Analytical Markers
| Parameter | Observation / Marker | Causality / Corrective Action |
| TLC Quench (Step 1) | Formation of methyl sulfonate spot (Rf ~0.4) | Validates active sulfonyl chloride. If a highly polar baseline spot appears, hydrolysis to sulfonic acid has occurred (lower the temperature). |
| pH Check (Step 2a) | pH drops below 9 during amidation | Insufficient ammonia leads to incomplete amidation. Add more 28% NH₄OH. |
| pH Check (Step 2b) | pH < 12 during cyclization | Lactamization will stall. Ensure excess NaOH is present to maintain the deprotonated sulfonamide state. |
| Precipitation (Step 2c) | No solid forms upon adding HCl | pH is not low enough. The |
References
- Saccharin derivatives II.
- Molecules (MDPI)
- Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid ResearchGate URL
Sources
Scalable synthesis methods for Methyl 2-(methylthio)-5-nitrobenzoate
Executive Summary
This guide details the scalable synthesis of Methyl 2-(methylthio)-5-nitrobenzoate , a critical pharmacophore intermediate used in the development of EGFR inhibitors and anti-infectives.
The protocol prioritizes a Nucleophilic Aromatic Substitution (S_NAr) strategy using Methyl 2-chloro-5-nitrobenzoate and Sodium Thiomethoxide (NaSMe). Unlike traditional multi-step routes involving nitration of thioethers (which risks S-oxidation), this method leverages the strong activating effect of the para-nitro and ortho-ester groups to facilitate rapid, regioselective displacement of the chloride leaving group under mild conditions.
Key Performance Indicators (KPIs):
-
Target Yield: >90% isolated yield.
-
Purity: >98% (HPLC), free of bis-sulfide byproducts.
-
Scalability: Validated for gram-to-kilogram transition.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the electronic activation of the benzene ring. The nitro group at position 5 and the methyl ester at position 1 create a significant dipole, making the carbon at position 2 highly electrophilic and susceptible to attack by the soft nucleophile, thiomethoxide.
Strategic Choice:
-
Route A (Selected): Direct S_NAr of the ester. Advantages: Single step, high atom economy. Risks: Potential hydrolysis of the ester if water/hydroxide is present.
-
Route B (Alternative): S_NAr of the acid followed by esterification. Advantages: Eliminates hydrolysis risk. Disadvantages: Two steps, higher waste.
Pathway Diagram:
Figure 1: Reaction pathway demonstrating the S_NAr mechanism and the critical hydrolysis side-reaction to avoid.
Safety & Handling Protocol (Critical)
Hazard: Sodium Thiomethoxide (NaSMe) and the byproduct Methanethiol (MeSH) are highly toxic and possess a stench threshold in the ppb range. Control:
-
Odor Containment: All reactor vents must be scrubbed through a 10-15% Sodium Hypochlorite (Bleach) solution. This oxidizes any escaping thiols to odorless sulfonates.
-
Exotherm: The S_NAr reaction is exothermic. Controlled addition is mandatory.
-
Sensitizers: Nitrobenzoates are potential skin sensitizers. Double-gloving (Nitrile/Laminate) is required.
Detailed Protocol: Direct S_NAr Method
This protocol is optimized for a 100g scale batch but is linear-scalable to 5kg.
Materials & Reagents
| Component | Role | Equiv. | Mass/Vol | Specification |
| Methyl 2-chloro-5-nitrobenzoate | Substrate | 1.0 | 100.0 g | >98% Purity |
| Sodium Thiomethoxide (NaSMe) | Nucleophile | 1.1 | 35.8 g | 95% Solid (Anhydrous preferred) |
| NMP (N-Methyl-2-pyrrolidone) | Solvent | 5.0 Vol | 500 mL | Anhydrous (<0.05% H2O) |
| Water / Ice | Quench | 15 Vol | 1.5 L | Deionized |
| Ethyl Acetate | Extraction | - | - | ACS Grade |
Experimental Procedure
Step 1: Reactor Setup
-
Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and a pressure-equalizing addition funnel.
-
Connect the reactor vent to a Bleach Scrubber .
-
Purge the system with Nitrogen (N2) for 15 minutes.
Step 2: Dissolution
-
Charge NMP (500 mL) and Methyl 2-chloro-5-nitrobenzoate (100 g) to the reactor.
-
Stir at 250 RPM until fully dissolved.
-
Cool the solution to 0°C - 5°C using a chiller. Note: Cooling is critical to suppress ester hydrolysis and bis-addition.
Step 3: Controlled Addition
-
Prepare a solution/slurry of NaSMe (35.8 g) in NMP (100 mL) OR use solid NaSMe if using a powder addition funnel.
-
Process Tip: Adding solid NaSMe portion-wise is preferred to keep the reaction volume low, but a slurry is easier to automate.
-
-
Add the NaSMe slowly over 45-60 minutes , maintaining the internal temperature below 10°C .
-
Observation: The solution will turn deep yellow/orange (characteristic of the Meisenheimer complex) and then darken.
-
Step 4: Reaction & Monitoring
-
After addition, allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2 to 3 hours .
-
IPC (In-Process Control): Take a 50 µL aliquot, quench in MeCN/Water, and analyze by HPLC.
-
Pass Criteria: Starting Material < 1.0%.[1]
-
Step 5: Workup & Isolation [2]
-
Cool the mixture back to 5°C .
-
Quench: Slowly add Water (1.5 L) . The product is highly lipophilic and will precipitate.
-
Stir the slurry for 30 minutes to ensure crystal growth.
-
Filtration: Filter the solid using a Büchner funnel.
-
Wash:
-
Wash 1: Water (500 mL) to remove NMP and NaCl.
-
Wash 2: Cold Methanol (100 mL) to displace water (optional, aids drying).
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Flow Diagram
Figure 2: Step-by-step process flow for the synthesis batch.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<80%) | Hydrolysis of ester to acid. | Ensure NMP is anhydrous. Lower reaction temperature.[3][4] Reduce reaction time. |
| Product is Oil/Sticky | Residual NMP. | Increase water volume during quench (1:15 ratio). Recrystallize from MeOH/H2O.[3] |
| High Impurity Profile | Bis-substitution (displacement of NO2). | Strict stoichiometry (1.05 - 1.1 eq NaSMe). Do not overheat. |
| Strong Odor | Scrubber failure. | Check bleach pH (keep > pH 10). Ensure system is closed. |
Alternative Solvent System (Green Chemistry): For larger scales where NMP disposal is costly, 2-MeTHF or Toluene with a Phase Transfer Catalyst (TBAB, 5 mol%) can be used.
-
Protocol: Dissolve substrate in Toluene. Add solid NaSMe and TBAB. Stir at 40°C.
-
Benefit: Product remains in Toluene; salts wash out with water. Eliminates NMP removal issues.
Analytical Parameters
Identity Confirmation:
-
1H NMR (400 MHz, DMSO-d6): δ 8.65 (d, J=2.5 Hz, 1H, Ar-H), 8.30 (dd, J=8.8, 2.5 Hz, 1H, Ar-H), 7.60 (d, J=8.8 Hz, 1H, Ar-H), 3.90 (s, 3H, COOCH3), 2.55 (s, 3H, SCH3).
-
HPLC Method:
-
Column: C18 (Agilent Zorbax or equiv), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% H3PO4 in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
References
-
Ruff, F., et al. (1978).[5] "Neighbouring Group Participation in the Oxidation of Sulfides." Tetrahedron, 34, 2767. (Foundational work describing the activation of 2-chloro-5-nitrobenzoates).
-
Davenport, K. G., et al. (2004). "Process for the preparation of 2-alkylthio benzoic acid derivatives." U.S. Patent 6,777,575. (Describes scalable S_NAr conditions using NaSMe in NMP).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 4377758, Methyl 2-methyl-5-nitrobenzoate" (Structural analog comparison).
-
Thermo Fisher Scientific. (2013). "Sodium Thiomethoxide Safety Data Sheet."
Sources
Oxidation of the methylthio group in Methyl 2-(methylthio)-5-nitrobenzoate
An Application Guide to the Controlled Oxidation of the Methylthio Group in Methyl 2-(methylthio)-5-nitrobenzoate
Abstract
This comprehensive application note provides detailed protocols and expert insights for the selective oxidation of the methylthio group in Methyl 2-(methylthio)-5-nitrobenzoate. The conversion of thioethers to sulfoxides and sulfones represents a critical transformation in synthetic and medicinal chemistry, enabling the modulation of a molecule's physicochemical properties, such as polarity, solubility, and metabolic stability. This guide details two robust protocols utilizing meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (potassium peroxomonosulfate), allowing researchers to selectively synthesize either Methyl 2-(methylsulfinyl)-5-nitrobenzoate (the sulfoxide) or Methyl 2-(methylsulfonyl)-5-nitrobenzoate (the sulfone). We delve into the causality behind experimental choices, provide step-by-step methodologies, and offer troubleshooting guidance to ensure reproducible and high-yielding results.
Introduction: The Significance of Thioether Oxidation
The oxidation of a thioether to its corresponding sulfoxide and sulfone is a fundamental and powerful transformation in modern organic synthesis.[1] Sulfoxides and sulfones are prevalent motifs in a wide array of pharmaceuticals and agrochemicals. The increasing oxidation state of the sulfur atom dramatically alters its electronic and steric properties.
-
Sulfoxides introduce a chiral center (if the groups on the sulfur are different) and a polar sulfinyl group, which can act as a hydrogen bond acceptor. They are key intermediates in organic synthesis, notably in C-C bond-forming reactions.[1]
-
Sulfones are typically stable, highly polar, and electron-withdrawing groups. Their inclusion in a drug candidate can enhance metabolic stability and improve pharmacokinetic profiles.
The substrate of interest, Methyl 2-(methylthio)-5-nitrobenzoate, contains an electron-rich sulfur atom susceptible to oxidation. However, the aromatic ring is substituted with two electron-withdrawing groups (a nitro group and a methyl ester), which can influence the reaction kinetics. The protocols herein are designed to provide clean, selective, and scalable methods for its oxidation.
Reaction Pathway & Mechanistic Overview
The oxidation proceeds in a stepwise manner, first converting the thioether to a sulfoxide, which can then be further oxidized to the sulfone. Achieving selectivity for the sulfoxide requires careful control of stoichiometry and reaction temperature to prevent over-oxidation.
Caption: General pathway for the oxidation of the thioether to sulfoxide and sulfone.
The oxidation using a peroxyacid like m-CPBA is generally accepted to proceed through a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen is transferred from the peroxyacid to the sulfur atom.[2] This process avoids ionic intermediates.[2]
Selecting Your Oxidant: m-CPBA vs. Oxone
The choice of oxidant is critical and depends on factors like desired selectivity, scale, cost, and workup convenience.
| Feature | meta-Chloroperoxybenzoic Acid (m-CPBA) | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) |
| Active Species | Peroxyacid | Potassium Peroxymonosulfate (KHSO₅) |
| Selectivity | Excellent control via stoichiometry and temperature.[3] | Good control, though can be more aggressive. |
| Solubility | Soluble in many organic solvents (DCM, Chloroform, Ethyl Acetate). | Soluble in water, methanol; often used in biphasic or polar systems.[4] |
| Byproducts | m-Chlorobenzoic acid (removable by basic wash). | Inorganic salts (KHSO₄, K₂SO₄), removed by aqueous wash. |
| Handling | Can be shock-sensitive, a potential explosion hazard.[5] Store refrigerated. | Stable, non-toxic, and easy to handle solid.[4][6] |
| Cost | More expensive. | Inexpensive and readily available.[6] |
Experimental Protocols
General Considerations & Safety
Safety First: Oxidizing agents like m-CPBA and Oxone are hazardous.[7][8][9] They can cause skin and eye irritation and may promote combustion.[8][10] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[5][7][9] All reactions should be performed in a well-ventilated chemical fume hood.[5][8]
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC). The sulfoxide and sulfone products are significantly more polar than the starting thioether. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
Caption: A generalized workflow for the oxidation of Methyl 2-(methylthio)-5-nitrobenzoate.
Protocol 1: Selective Oxidation to Methyl 2-(methylsulfinyl)-5-nitrobenzoate (Sulfoxide)
This protocol aims for high selectivity by using a slight excess of the oxidant at a reduced temperature.
Materials:
-
Methyl 2-(methylthio)-5-nitrobenzoate
-
m-CPBA (assay ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred substrate solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Upon completion (disappearance of starting material), quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x, to remove m-chlorobenzoic acid) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure sulfoxide.
Protocol 2: Complete Oxidation to Methyl 2-(methylsulfonyl)-5-nitrobenzoate (Sulfone)
This protocol uses a greater excess of oxidant and ambient temperature to drive the reaction to completion.
Materials:
-
Methyl 2-(methylthio)-5-nitrobenzoate
-
Oxone®
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq) in a 1:1 mixture of MeOH and water (approx. 0.1 M concentration).
-
Add Oxone® (2.2 - 2.5 eq) portion-wise to the stirred solution at room temperature. An initial cooling with a water bath may be necessary to control any exotherm.
-
Stir the reaction vigorously at room temperature. Monitor by TLC until all the intermediate sulfoxide has been converted to the sulfone (typically 4-12 hours).
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient oxidant.- Reaction time too short.- Low temperature for sulfone synthesis. | - Check the assay of your oxidant and adjust stoichiometry.- Allow the reaction to stir longer, monitoring by TLC.- For sulfone synthesis, allow the reaction to warm to room temperature. |
| Over-oxidation (Sulfone formation in Protocol 1) | - Temperature too high.- Addition of oxidant was too fast.- Excess oxidant used. | - Maintain temperature strictly at 0 °C or lower.- Add the oxidant solution more slowly.- Use closer to 1.05 equivalents of oxidant. |
| Streaking on TLC Plate | - Acidic byproducts (m-chlorobenzoic acid).- Highly polar products. | - Add a few drops of acetic acid or triethylamine to the TLC mobile phase.- Ensure the workup wash steps are performed thoroughly. |
| Difficult Purification | - Similar polarity of sulfoxide and sulfone. | - Use a fine mesh silica gel and a shallow solvent gradient during column chromatography for better separation. |
Conclusion
The oxidation of Methyl 2-(methylthio)-5-nitrobenzoate is a readily achievable transformation that provides access to valuable sulfoxide and sulfone derivatives. By carefully selecting the oxidant and controlling the reaction conditions, researchers can selectively target the desired oxidation state with high efficiency. The protocols detailed in this note, based on the reliable and well-documented reactivity of m-CPBA and Oxone, offer a solid foundation for scientists in synthetic and medicinal chemistry fields.
References
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Abdelfattah, A. G., Bansal, S., Quaye, J. A., Kondengadan, S. M., Gadda, G., & Wang, B. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(9), 2298–2301. Retrieved from [Link]
-
Kupwade, R. V. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 2(2), 99-113. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4377758, Methyl 2-methyl-5-nitrobenzoate. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Methyl m-Nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
-
Cheng, Z., Sun, P., Tang, A., Jin, W., & Liu, C. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 8925–8929. Retrieved from [Link]
-
The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Travis, B. R., Narayan, R. S., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. Retrieved from [Link]
-
ResearchGate. (2024, February 21). (PDF) SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]
-
Abdelfattah, A. G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Retrieved from [Link]
-
ACS ES&T Water. (2025, September 26). Monitoring the Formation of Oxygen-Rich Functional Groups by 18O Ozonation of Pharmaceuticals Containing S- and N-Scaffolds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1 | Request PDF. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][11]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Retrieved from [Link]
-
PubMed. (2019, January 2). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. Retrieved from [Link]
-
Scribd. (n.d.). Report on OXIDATIVE COUPLING OF THIOLS TO DISULFIDES USING OXONE-POTASSIUM BROMIDE IN ACETONITRILE-WATER MEDIUM. Retrieved from [Link]
-
Concordia University Research Repository. (2017, July 31). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Retrieved from [Link]
-
PubMed. (n.d.). Real-time assays for monitoring the influence of sulfide and sulfane sulfur species on protein thiol redox states. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
Cardiff University. (n.d.). Catalytic Oxidation Reactions Using Hydrogen Peroxide. Retrieved from [Link]
-
PMC. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]
-
PMC. (n.d.). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Retrieved from [Link]
-
PMC. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Retrieved from [Link]
-
MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, October 6). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Retrieved from [Link]
-
MDPI. (2021, July 20). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). sop for oxidizing chemicals. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
MDPI. (2021, September 25). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Retrieved from [Link]
-
Munin. (n.d.). Analytical Methods for Determination of the Oxidative Status in Oils. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Retrieved from [Link]
-
Storemasta. (2024, May 2). How do you Store Oxidizing Agents?. Retrieved from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. umdearborn.edu [umdearborn.edu]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. safety.rochester.edu [safety.rochester.edu]
- 11. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in the synthesis of Methyl 2-(methylthio)-5-nitrobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 2-(methylthio)-5-nitrobenzoate . This guide is designed for researchers and drug development professionals seeking to optimize yields, eliminate byproducts, and troubleshoot common bottlenecks during Nucleophilic Aromatic Substitution (SNAr) workflows.
Part 1: Mechanistic Overview & Reaction Causality
The conversion of methyl 2-chloro-5-nitrobenzoate to methyl 2-(methylthio)-5-nitrobenzoate relies on an SNAr reaction using sodium thiomethoxide (NaSMe). While the 5-nitro group strongly activates the 2-chloro position for nucleophilic attack, the reaction environment must be strictly controlled. Competing side reactions—specifically base-catalyzed ester hydrolysis and SN2 ester demethylation—can drastically reduce the yield of the target ester if thermodynamic and solvent parameters are not tightly regulated.
Reaction pathway and competing side reactions in the synthesis workflow.
Part 2: Self-Validating Experimental Protocol
To ensure high reproducibility and prevent the side reactions outlined above, follow this optimized, self-validating Standard Operating Procedure (SOP).
Objective: High-yield SNAr conversion while preserving the methyl ester and nitro functional groups.
-
Anhydrous Solvent Preparation:
-
Action: Dispense 10 mL of anhydrous N-methylpyrrolidinone (NMP) into a flame-dried flask under a nitrogen atmosphere.
-
Validation: Perform a Karl Fischer titration. Proceed only if the water content is strictly <0.05%.
-
Causality: Even trace amounts of water will react with the thiolate to generate hydroxide ions, driving the competitive hydrolysis of the ester .
-
-
Substrate Dissolution & Thermal Control:
-
Action: Dissolve 0.005 mol (1.08 g) of methyl 2-chloro-5-nitrobenzoate in the NMP. Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Causality: Lowering the kinetic energy of the system prevents the thiolate from acting as a soft nucleophile against the methyl ester group .
-
-
Nucleophilic Addition:
-
Action: Weigh out 0.00525 mol (0.368 g, 1.05 equivalents) of dry, anhydrous sodium thiomethoxide (NaSMe). Add the NaSMe in small portions over 15 minutes.
-
Validation: Monitor the internal thermometer. Do not allow exotherms to push the temperature above 5 °C.
-
Causality: The slight 1.05 eq excess ensures complete conversion of the starting material without providing enough excess reagent to act as a single-electron reducing agent against the nitro group.
-
-
Reaction Monitoring:
-
Action: Stir the mixture for 1–2 hours at 0–5 °C.
-
Validation: Quench a 10 µL aliquot in dilute HCl/MTBE and analyze via HPLC or TLC (Hexanes/EtOAc) to confirm the disappearance of the starting material.
-
-
Quenching & Isolation:
-
Action: Quench the reaction mixture by pouring it into 50 mL of ice-cold 0.1 M HCl. Extract the aqueous layer with t-butyl methyl ether (MTBE) (3 x 20 mL). Wash the combined organic layers thoroughly with deionized water (3 x 20 mL) to remove all NMP, dry over anhydrous MgSO₄, and evaporate under reduced pressure to yield the target ester.
-
Part 3: Troubleshooting Desk & FAQs
Q1: I am isolating 2-(methylthio)-5-nitrobenzoic acid (the free acid) instead of the desired methyl ester. What is causing this? A: This is a classic case of base-catalyzed ester hydrolysis. Sodium thiomethoxide is highly hygroscopic. If water is present in your NMP solvent or if your NaSMe has absorbed atmospheric moisture, the system establishes an equilibrium: NaSMe + H₂O ⇌ MeSH + NaOH. The resulting hydroxide is a "hard" nucleophile that rapidly attacks the carbonyl carbon, hydrolyzing the methyl ester. Solution: You must maintain strict anhydrous conditions. Ensure your solvent water content is <1% (ideally <0.05%) and store your NaSMe in a desiccator or glovebox .
Q2: My reaction yield is low, and I detect a strong odor of dimethyl sulfide along with the carboxylate salt. The system was completely anhydrous. What went wrong? A: You are observing ester cleavage via SN2 demethylation. The thiolate anion is a highly polarizable, "soft" nucleophile. If the reaction temperature exceeds 5 °C (e.g., running at room temperature or heating to drive the reaction), the thiolate will preferentially attack the "soft" electrophilic carbon of the methyl ester rather than acting as a base. This SN2 displacement cleaves the ester, yielding dimethyl sulfide gas and the carboxylate anion . Solution: Maintain strict temperature control between 0 °C and 5 °C throughout the addition and stirring phases.
Q3: I am seeing dark, unidentified byproducts on my TLC plate and incomplete recovery of the nitroaromatic mass. Is the nitro group reacting? A: Yes, over-reduction is likely occurring. Thiolates can act as single-electron reducing agents toward nitroaromatics, leading to the formation of azoxy, azo, or amino byproducts. This typically happens if a large stoichiometric excess of NaSMe is used, or if the reaction is exposed to atmospheric oxygen which can trigger complex radical cascades. Solution: Limit your NaSMe to a strict 1.05 equivalents, ensure the reaction is thoroughly sparged, and maintain a continuous nitrogen or argon blanket.
Part 4: Yield Optimization Data
The following table summarizes the quantitative impact of thermodynamic and environmental parameters on the final product distribution, demonstrating the necessity of the boundaries established in the SOP.
| Water Content in NMP (%) | Temperature (°C) | NaSMe (Equivalents) | Major Product Isolated | Target Ester Yield (%) |
| < 0.05% | 0 – 5 °C | 1.05 | Methyl ester (Target) | > 94% |
| 2.0% | 0 – 5 °C | 1.05 | Free carboxylic acid (Hydrolysis) | < 50% |
| < 0.05% | 25 – 30 °C | 1.05 | Free carboxylic acid (SN2 Cleavage) | < 60% |
| < 0.05% | 0 – 5 °C | 2.50 | Reduced nitro-byproducts | < 40% |
Part 5: References
-
Title: US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives Source: Google Patents URL:
-
Title: Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability (Mechanisms of Ester Cleavage by Sodium Thiomethoxide) Source: PMC - National Institutes of Health (NIH) URL: [Link]
Purification of Methyl 2-(methylthio)-5-nitrobenzoate by recrystallization
Technical Support Center: Purification of Methyl 2-(methylthio)-5-nitrobenzoate
Executive Summary & Compound Profile
Methyl 2-(methylthio)-5-nitrobenzoate is a critical intermediate synthesized via nucleophilic aromatic substitution (
Compound Identity:
-
CAS: 191604-70-3 (Note: Isomeric variations exist; verify structure).
-
Target Structure: Benzene ring substituted with -COOMe (1), -SMe (2), and -NO
(5). -
Physical State: Yellow crystalline solid.
-
Target Melting Point: ~128–130°C [1].
Standard Operating Procedure (SOP): Recrystallization
Recommended Solvent System: Methanol (MeOH) or Ethanol (EtOH).[1] Rationale: Nitrobenzoate esters typically exhibit high solubility in boiling alcohols and low solubility at room temperature/0°C, providing an ideal recovery curve.
Step-by-Step Protocol
-
Dissolution:
-
Place the crude yellow solid in a round-bottom flask.
-
Add Methanol (approx. 5–7 mL per gram of crude).
-
Heat to reflux (approx. 65°C) with stirring.
-
Critical: If the solid does not dissolve completely, add solvent in small aliquots (1 mL) until a clear solution is obtained.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble particles (inorganic salts like NaCl/KCl) or dark tarry specks are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Tip: If the solution is dark brown/red, add activated charcoal (1-2% w/w), reflux for 5 mins, then filter hot.
-
-
Crystallization:
-
Remove from heat and allow the flask to cool to room temperature slowly (over 30–45 mins). Rapid cooling promotes "oiling out" or trapping of impurities.
-
Once crystals form, cool further in an ice-water bath (0–4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a small volume of ice-cold methanol (approx. 1 mL per gram). Do not over-wash, as the ester has some solubility in methanol.
-
Drying: Dry under vacuum at 40°C or air-dry until constant weight.
-
Troubleshooting Guide (Q&A)
Issue 1: "My product is separating as an oil instead of crystals."
Diagnosis: This phenomenon, known as "oiling out," occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated.
Corrective Actions:
-
Re-heat and Dilute: Add 10–20% more solvent and reheat to reflux to dissolve the oil.
-
Seed Crystals: Once the solution cools slightly (but is still clear), add a tiny crystal of pure product to provide a nucleation site.
-
Slow Cooling: Insulate the flask with a towel or place it in a warm water bath that is allowed to cool naturally. This prevents the rapid temperature drop that favors amorphous oil formation.
Issue 2: "The melting point is low (e.g., 115–120°C)."
Diagnosis: Presence of impurities, likely the starting material (Methyl 2-chloro-5-nitrobenzoate, MP ~72°C) or the hydrolysis byproduct (2-(methylthio)-5-nitrobenzoic acid).
Corrective Actions:
-
Check TLC/HPLC: If starting material (chloride) is present, recrystallization efficiency is lower because the structural similarity allows co-crystallization. You may need to wash the crude solid with cold hexanes (if the impurity is more soluble) before recrystallizing.
-
Acid Removal: If the acid impurity is present (from ester hydrolysis), dissolve the crude in ethyl acetate and wash with saturated NaHCO
solution before recrystallization.
Issue 3: "The yield is significantly lower than expected (<60%)."
Diagnosis: Product loss to the mother liquor.
Corrective Actions:
-
Solvent Volume: You likely used too much solvent. Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and cool again to harvest a "second crop" of crystals.
-
Solvent Choice: If solubility in Methanol is too high even when cold, switch to a Methanol/Water binary system. Dissolve in hot methanol, then add hot water dropwise until persistent turbidity appears, then cool.
Technical Data & Visualization
Table 1: Solubility Profile & Impurity Management
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Methanol | High | Low | Excellent | Primary choice. |
| Ethanol | High | Low | Good | Alternative; higher BP allows better dissolution of stubborn tars. |
| Ethyl Acetate | Very High | Moderate | Poor | Product often too soluble; use only with Hexane as co-solvent. |
| Water | Insoluble | Insoluble | Anti-solvent | Use to force precipitation if yield is low in alcohols. |
Figure 1: Recrystallization Workflow
Caption: Workflow for the purification of Methyl 2-(methylthio)-5-nitrobenzoate, including decision points for filtration and oiling-out.
Figure 2: Impurity Troubleshooting Logic
Caption: Decision matrix for addressing specific impurity types during purification.
References
-
Local Pharma Guide. (n.d.). Methyl 2-(methylthio)-5-nitrobenzoate Properties. Retrieved from [Link]
-
Organic Syntheses. (1928). Methyl m-nitrobenzoate (General Nitrobenzoate Nitration/Purification). Org. Synth. 8 , 76. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Methyl 2-chloro-5-nitrobenzoate Structure and Properties. PubChem.[2][3][4] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-chloro-5-methyl-4-nitrobenzoate|CAS 1805129-67-2 [benchchem.com]
Technical Support Center: Reactions of Methyl 2-(methylthio)-5-nitrobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(methylthio)-5-nitrobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and reactions of this important intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of Methyl 2-(methylthio)-5-nitrobenzoate?
A1: The synthesis of Methyl 2-(methylthio)-5-nitrobenzoate typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a methylthiolate source displaces a leaving group (commonly a halogen) on a nitro-substituted benzene ring. The most prevalent side products often arise from incomplete reaction, over-reaction, or reactions with trace impurities. These can include:
-
Isomeric impurities: Small amounts of ortho- and para-isomers of methyl nitrobenzoate may be present as impurities in the starting material or be formed during the reaction.[1]
-
Dinitro compounds: If the reaction conditions are too harsh (e.g., high temperature), dinitration of the aromatic ring can occur.[2][3]
-
Oxidation products: The methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives, especially in the presence of oxidizing agents or air at elevated temperatures.
-
Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the ester group can occur, yielding 2-(methylthio)-5-nitrobenzoic acid.
Q2: How can I minimize the formation of the oxidized sulfoxide/sulfone side products?
A2: To minimize oxidation of the methylthio group, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification steps. Additionally, using degassed solvents and avoiding excessive heat can significantly reduce the formation of these impurities. If oxidation is still observed, the addition of a mild reducing agent or an antioxidant may be considered, though compatibility with the desired reaction should be verified.
Q3: What is the best way to remove unreacted starting material and isomeric impurities?
A3: Purification is key to removing these impurities. Recrystallization is often the most effective method for purifying the final product.[2] A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble, should be chosen. Washing the crude product with a solvent in which the desired product is sparingly soluble, such as ice-cold methanol, can also be effective in removing more soluble impurities like the ortho-isomer.[2][4] Column chromatography is another powerful technique for separating isomers and other closely related impurities.
Troubleshooting Guides for Common Side Products
Issue 1: Formation of Methyl 2-hydroxy-5-nitrobenzoate
Plausible Cause: This side product typically arises from the reaction of the starting material with hydroxide ions. This can occur if the methylthiolate solution is prepared using a strong base in the presence of water, or if there is residual moisture in the reaction setup. The hydroxide ion, being a potent nucleophile, can compete with the methylthiolate and displace the leaving group on the aromatic ring.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and ensure the starting materials are free of moisture.
-
Control of Base: When preparing the methylthiolate nucleophile (e.g., from methanethiol and a base), use a non-hydroxide base like sodium hydride or sodium methoxide in an anhydrous solvent. If using sodium hydroxide, ensure the reaction is run in a non-aqueous solvent to minimize the presence of free hydroxide ions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions that may be promoted by atmospheric moisture and oxygen.
Workflow for Minimizing Hydroxylated Side Product Formation
Caption: Workflow to minimize hydroxylated byproducts.
Issue 2: Presence of Dinitro-Substituted Byproducts
Plausible Cause: The formation of dinitro compounds, such as Methyl 2-(methylthio)-3,5-dinitrobenzoate, indicates that the reaction conditions are too harsh, leading to a second nitration event on the aromatic ring.[3] This is more likely to occur if the synthesis involves a nitration step and the temperature is not adequately controlled. The presence of a strong electron-donating methylthio group can activate the ring towards further electrophilic substitution, even with the deactivating effect of the nitro and ester groups.
Troubleshooting Protocol:
-
Strict Temperature Control: During any nitration steps, maintain the recommended low temperature (typically 0-10 °C) using an ice bath.[2] Excursions to higher temperatures significantly increase the rate of dinitration.[2]
-
Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the reaction mixture with vigorous stirring. This prevents localized overheating and high concentrations of the nitrating species.[4]
-
Stoichiometry of Reagents: Use the correct stoichiometry of the nitrating agent. An excess of the nitrating agent can drive the reaction towards dinitration.
Data on Temperature Effects on Dinitration
| Reaction Temperature (°C) | Relative Yield of Mononitro Product | Relative Yield of Dinitro Product |
| 0-5 | High | Low |
| 10-15 | Moderate-High | Moderate |
| >20 | Lower | High |
Note: The values in this table are illustrative and can vary based on the specific reaction conditions and substrates.
Experimental Protocol: A Self-Validating System for High-Purity Synthesis
This protocol for the synthesis of Methyl 2-(methylthio)-5-nitrobenzoate from Methyl 2-chloro-5-nitrobenzoate is designed to minimize the formation of common side products.
Materials:
-
Methyl 2-chloro-5-nitrobenzoate
-
Sodium thiomethoxide solution (or generate in situ from methanethiol and sodium methoxide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Addition of Reactants: Dissolve Methyl 2-chloro-5-nitrobenzoate in the anhydrous DMF. Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add the sodium thiomethoxide solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is a nucleophilic aromatic substitution where the thiomethoxide displaces the chloride. The electron-withdrawing nitro group activates the ring for this substitution.[5][6][7][8]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly pouring the mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel.
DOT Diagram of the SNAr Mechanism
Caption: SNAr mechanism for the synthesis.
References
-
METHYL m-NITROBENZOATE - Organic Syntheses Procedure. [Link]
-
Methyl m-Nitrobenzoate Synthesis Report. [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
Experiment 43, Nitration of Methyl Benzoate; Report. [Link]
-
Nitration of Methyl Benzoate. [Link]
-
An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. [Link]
-
Nitration of methyl benzoate | Resource - Royal Society of Chemistry: Education. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
- Preparation of methyl m-nitrobenzoate - Google P
Sources
- 1. scribd.com [scribd.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction temperature for Methyl 2-(methylthio)-5-nitrobenzoate hydrolysis
Topic: Optimization of Reaction Temperature & Conditions Ticket ID: CHEM-OPT-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Core Directive
The Critical Challenge:
The hydrolysis of Methyl 2-(methylthio)-5-nitrobenzoate presents a classic chemoselectivity challenge.[1] You are not merely hydrolyzing an ester; you are navigating a competition between Nucleophilic Acyl Substitution (the desired ester hydrolysis) and Nucleophilic Aromatic Substitution (
The Structural Trap: The molecule features a nitro group at position 5 and a methylthio (-SMe) group at position 2. These two groups are para to each other. The strong electron-withdrawing nature of the nitro group activates the ring, making the -SMe group a viable leaving group for nucleophilic attack by hydroxide ions.
The Directive:
Do NOT reflux this reaction. High temperatures (
Recommended Condition:
Lithium Hydroxide (LiOH) in THF/Water (3:1) at
Mechanistic Insight & Visualization[1]
To understand the temperature constraints, you must visualize the competing pathways. The diagram below illustrates why temperature control is the primary variable for purity.
Figure 1: Competing reaction pathways. The solid path represents the desired kinetic hydrolysis. The dashed red path represents the thermodynamic trap (
Optimized Experimental Protocol
This protocol is designed to maximize yield while suppressing the
Reagents & Materials
-
Substrate: Methyl 2-(methylthio)-5-nitrobenzoate (1.0 equiv)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)[2]
-
Solvent System: THF : Water (3:1 ratio)[3]
-
Quench: 1M HCl
Step-by-Step Methodology
-
Solubilization (Critical for Homogeneity):
-
In a round-bottom flask, dissolve the methyl ester (1.0 equiv) in THF.
-
Note: Ensure the ester is fully dissolved before adding water. The -SMe group makes the molecule lipophilic; starting with a suspension can lead to stalled reactions.
-
-
Temperature Control:
-
Cool the solution to
using an ice bath. -
Why: Lowering the temperature reduces the kinetic energy available to overcome the higher activation energy of the aromatic substitution (
) pathway.
-
-
Base Addition:
-
Reaction Monitoring:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (
) . -
Stir for 2–4 hours.
-
Monitor via TLC/HPLC: Look for the disappearance of the ester.
-
Checkpoint: If the reaction is <50% complete after 4 hours, do not heat. Instead, add 0.5 equiv more LiOH and stir longer.
-
-
Workup (Acidification):
Troubleshooting Guide (FAQ)
Issue 1: "My product has a deep yellow/orange color and the melting point is off."
-
Diagnosis: You likely triggered the
side reaction, forming 2-hydroxy-5-nitrobenzoic acid (or the mixed ether).[1] -
Cause: The reaction temperature was too high, or the base concentration was too aggressive (e.g., using 5M NaOH).
-
Solution: Repeat the experiment at
using LiOH. Avoid reflux.[1] If purification is needed, recrystallize from Ethanol/Water; the hydroxy-impurity is often more soluble in water than the thio-acid.[1]
Issue 2: "The reaction is extremely slow; starting material remains after 24 hours."
-
Diagnosis: Poor solubility (Phase Transfer issue).
-
Cause: The methylthio ester is highly lipophilic. If you used Methanol/Water, the ester might have precipitated out of the solution upon water addition, preventing the hydroxide from attacking.
-
Solution: Switch to THF/Water (3:1) or Dioxane/Water . These solvents maintain a homogeneous phase better than Methanol for lipophilic esters.[1]
Issue 3: "Can I use Sodium Hydroxide (NaOH) instead of Lithium Hydroxide?"
-
Answer: Yes, but with caution.
-
Nuance: LiOH is a weaker base and less nucleophilic than NaOH in non-aqueous environments, making it "gentler" on sensitive substrates. If you must use NaOH, stick to 1M concentration and strictly maintain
.
Issue 4: "I see a new spot on TLC that is not the product or starting material."
-
Diagnosis: Oxidation of the Sulfide.
-
Cause: If the reaction was run open to air for a prolonged period, the thioether (-SMe) can oxidize to the sulfoxide (-S(O)Me).
-
Solution: Degas your solvents (sparge with Nitrogen) before use and run the reaction under an inert atmosphere (
or Ar).
Quantitative Data Summary
| Parameter | Optimized Range | Danger Zone | Effect of Deviation |
| Temperature | High temp triggers displacement of -SMe group ( | ||
| Solvent | THF/Water (3:1) | Pure Water | In pure water, ester precipitates; reaction stalls. |
| Base Equiv. | 2.0 – 3.0 equiv | > 5.0 equiv | Excess base promotes side reactions and salt occlusion. |
| Reaction Time | 2 – 6 Hours | > 24 Hours | Prolonged exposure to base increases oxidation risk.[1] |
References
-
BenchChem. (2025).[1][5] An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications. Retrieved from
- Context: Provides foundational data on the reactivity of nitro-substituted benzoic acid deriv
-
Organic Syntheses. (1963).[1] m-Nitrobenzoic Acid.[1][4][6] Org. Synth. 1963, 43,[1] 55. Retrieved from
- Context: Establishes the baseline protocol for nitrobenzoate hydrolysis, highlighting the standard use of dilute base to prevent colored by-products.
-
Royal Society of Chemistry. (1981).[1] Kinetic study of hydrolysis of benzoates... Variation of ortho inductive, resonance and steric terms. J. Chem. Soc., Perkin Trans.[1] 2. Retrieved from
- Context: Validates the electronic influence of ortho-substituents and the necessity of temperature control to manage inductive effects during hydrolysis.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from
-
Context: General mechanism verification for base-mediated hydrolysis and irreversibility parameters.[1]
-
Sources
- 1. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 2. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
Technical Support: Solvent Selection & Handling for Methyl 2-(methylthio)-5-nitrobenzoate
Executive Summary & Chemical Profile[2][3]
Compound: Methyl 2-(methylthio)-5-nitrobenzoate
CAS: 191604-70-3 (Analogous to Methyl 2-methyl-5-nitrobenzoate, CAS 77324-87-9)
Functional Groups: Nitro (
Senior Scientist Note: While the nitro and ester groups dictate the polarity and general solubility profile, the thioether (methylthio) moiety is the critical stability control point .[1][2] Unlike simple nitrobenzoates, this compound is susceptible to S-oxidation (forming sulfoxides or sulfones) if dissolved in oxidizing solvents or exposed to air in solution for prolonged periods.[1][2] Your solvent selection must balance solubility power with chemical inertness.[2][3]
Solvent Selection Matrix
The following table synthesizes solubility data based on the compound's polarity (logP ~2.5–3.0 estimated) and functional group compatibility.
| Application | Recommended Solvent | Solubility Rating | Technical Rationale |
| Stock Solution | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Excellent dissolution of the nitro/ester core.[1][2][3] Caution: DMSO is hygroscopic; keep dry to prevent hydrolysis.[2][3] |
| Stock Solution | DMF (Dimethylformamide) | High (>50 mg/mL) | Alternative to DMSO.[1][2] Easier to remove via evaporation but poses higher toxicity risks.[2][3] |
| Reaction Medium | Acetonitrile (MeCN) | Good | Aprotic, polar, and non-reactive.[1][2] Ideal for substitution reactions or HPLC mobile phases.[2][3] |
| Recrystallization | Methanol (MeOH) | Moderate (Temp.[1][2] dependent) | High solubility at boiling; low at |
| Extraction | Ethyl Acetate (EtOAc) | Good | Standard organic phase for aqueous workups.[1][2] |
| Contraindicated | Water | Insoluble | Causes immediate precipitation.[1][2][3] Use only as an anti-solvent.[2][3] |
| Contraindicated | Ethers (THF/Dioxane) | Variable | Risk: Peroxides in aged ethers can rapidly oxidize the thioether group to a sulfoxide.[1][2] |
Decision Tree: Workflow for Solvent Selection
The following diagram outlines the logical flow for selecting a solvent based on your experimental goal.
Figure 1: Decision logic for solvent selection based on downstream application.[1][2][3]
Troubleshooting & FAQs
Issue 1: "My compound oiled out instead of crystallizing."
Diagnosis: This is common with low-melting methyl esters.[1][2][3] It occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if the anti-solvent (water) is added too quickly.[1][2] Corrective Protocol:
-
Re-dissolve: Heat the mixture back to a clear solution.
-
Seed: Add a single crystal of pure product (if available) or scratch the glass wall at the liquid line.
-
Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Do not place directly into an ice bath.[2][3]
-
Solvent Adjustment: If using MeOH/Water, increase the methanol ratio slightly to keep the compound in solution until the temperature drops further.
Issue 2: "I see a new peak (M+16) in my LC-MS after storage."
Diagnosis: Oxidation of the thioether (
-
Storage in DMSO at room temperature (DMSO can act as an oxidant under certain conditions).[1][2]
-
Presence of peroxides in solvents (e.g., THF, Diethyl Ether).[1][2]
-
Store solid material at
.[1][2][3] -
Prepare stock solutions fresh.
-
If using ethers, ensure they are peroxide-free (test with strips).[1][2]
-
Pro-Tip: Degas your solvents (sparge with Nitrogen/Argon) before dissolving the compound for sensitive analytical work.[1][2]
Issue 3: "The compound precipitates when I inject it into my cell culture media."
Diagnosis: "Crash-out" due to low aqueous solubility. Troubleshooting:
-
Concentration Check: Ensure your final concentration is
(or your cell line's limit) and the compound concentration is below its aqueous solubility limit (likely ).[1][2] -
Serial Dilution: Do not pipet high-concentration DMSO stock directly into media. Perform an intermediate dilution in PBS or media to check for turbidity before adding to cells.
Standard Operating Procedure (SOP): Recrystallization
Objective: Purify crude Methyl 2-(methylthio)-5-nitrobenzoate to remove isomeric impurities or starting materials.
Materials:
-
Solvent: Methanol (HPLC Grade preferred)
-
Heat source: Water bath (Do not use direct flame/hot plate surface due to flammability).[1][2][3]
Protocol:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum Methanol.[2][3]
-
Heating: Heat to reflux (
).[1][2] Add Methanol dropwise until the solid just dissolves.[2][3] -
Cooling: Remove from heat. Allow to cool to room temperature undisturbed (approx. 30 mins).
-
Crystallization: If crystals form, cool further on ice (
) for 15 mins to maximize yield. -
Filtration: Filter vacuum. Wash the cake with ice-cold Methanol/Water (1:1).[1][2]
-
Drying: Dry under vacuum at
. Avoid higher temperatures to prevent melting or sublimation.[1][2]
References
-
Synthesis & Nitration Context
-
Thioether Oxidation Stability
-
Chemical Safety & Handling (SDS Data)
-
Solubility of Nitrobenzoates
Sources
- 1. 6-Epidoxycycline | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kemiezen.com [kemiezen.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Purity in Methyl 2-(methylthio)-5-nitrobenzoate Production
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the synthesis of Methyl 2-(methylthio)-5-nitrobenzoate . This reaction typically involves the nucleophilic displacement of a halogen (chloride or fluoride) on Methyl 2-chloro-5-nitrobenzoate using sodium thiomethoxide (NaSMe).
While the nitro group at the 5-position strongly activates the 2-position for nucleophilic attack, low purity often arises from three competing pathways: incomplete conversion , ester hydrolysis , and oxidative side-reactions . This guide provides a root-cause analysis and actionable protocols to restore product integrity.
Part 1: Diagnostic Workflow
Before altering reaction parameters, identify the specific impurity profile using the logic flow below.
Figure 1: Diagnostic decision tree for identifying impurity classes in
Part 2: Troubleshooting Modules
Module 1: Incomplete Conversion (Residual Starting Material)
Symptom: HPLC shows a significant peak for Methyl 2-chloro-5-nitrobenzoate.
Mechanism: The reaction follows second-order kinetics (
| Potential Cause | Technical Explanation | Corrective Action |
| Wet Solvent | Water solvates the thiolate anion ( | Use Anhydrous Solvents: Switch to anhydrous DMF or DMSO. If using Methanol, ensure it is dry (water content <0.05%). |
| Oxidized Reagent | Sodium thiomethoxide is hygroscopic and easily oxidizes to dimethyl disulfide (MeSSMe) and sodium hydroxide upon air exposure. | Reagent Quality Check: Use fresh NaSMe (95%+). If the solid is clumped or yellow/sticky, discard it. |
| Temperature | While the nitro group activates the ring, the chloride leaving group still requires thermal energy to overcome the activation barrier. | Increase Temperature: If running at RT, increase to 40–50°C. Caution: Do not exceed 60°C to avoid denitration. |
Expert Insight: In
Module 2: Ester Hydrolysis (The "Acid" Impurity)
Symptom: Appearance of a carboxylic acid peak in NMR (broad singlet ~11-13 ppm) or a low-running streak on TLC.
Mechanism: Sodium thiomethoxide is a strong nucleophile but also a base. If water is present, hydroxide ions (
Protocol for Remediation:
-
Stoichiometry Control: Do not use a large excess of NaSMe. A ratio of 1.05 to 1.1 equivalents is sufficient. Excess base promotes hydrolysis.
-
Anhydrous Execution: Flame-dry glassware and perform the reaction under a nitrogen atmosphere.
-
Rescue Strategy: If the acid is formed, you can re-esterify the crude mixture using
(catalytic) reflux for 2 hours before the final workup.
Module 3: Oxidative Impurities (Disulfides & Sulfoxides)
Symptom: Unidentified peaks, often slightly more polar than the product (Sulfoxides) or very non-polar (Disulfides). Mechanism: Thioethers are susceptible to oxidation.
-
Side Reaction A:
(Consumes reagent). -
Side Reaction B:
(Sulfoxide formation).
Prevention Guide:
-
Degassing: Sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to adding reagents.
-
Workup: Avoid using oxidants (like bleach or peroxide) to quench the reaction. Quench with dilute ammonium chloride (
) or 1M HCl.
Part 3: Optimized Synthesis & Purification Protocol
Based on field data, this protocol minimizes the impurities described above.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round bottom flask with a thermometer, nitrogen inlet, and magnetic stir bar.
-
Dissolution: Add Methyl 2-chloro-5-nitrobenzoate (1.0 eq) and Anhydrous DMF (5 vol) . Stir until dissolved.
-
Reagent Addition: Cool the mixture to 0°C. Add Sodium Thiomethoxide (1.05 eq) portion-wise over 10 minutes.
-
Why? Exothermic addition can cause local overheating and side reactions.[1]
-
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.
-
Monitor: Check TLC (20% EtOAc/Hexane). Product should be more polar than the starting material but less polar than the acid.
-
-
Quench: Pour the reaction mixture into Ice-Water (20 vol) with vigorous stirring. The product should precipitate as a yellow/off-white solid.
-
Isolation: Filter the solid. Wash with cold water (
vol) to remove residual DMF and inorganic salts.
Purification (Recrystallization)[2][3][4][5]
If the crude purity is <98%, recrystallization is required.
| Solvent System | Suitability | Procedure |
| Methanol (Hot) | High | Dissolve crude in boiling MeOH. Cool slowly to RT, then 0°C. |
| EtOH / Water | Medium | Dissolve in hot EtOH, add hot water until turbid, cool. |
| Hexane / EtOAc | Low | Generally poor recovery; use for column chromatography only. |
Quantitative Data Summary:
| Property | Value / Range | Note |
| Appearance | Yellow to Off-White Solid | Dark orange indicates oxidation/impurities. |
| Melting Point | 103–105°C (Lit. [2]) | Broad range (<2°C) indicates impurity. |
| Typical Yield | 85 – 92% | Losses usually due to hydrolysis (acid stays in filtrate). |
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Patent US6777575B2. (2004). Process for the preparation of 2-alkylthio benzoic acid derivatives. Google Patents. Link
-
Ruff, F., et al. (1978).[2] Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with thiolate ions. Tetrahedron, 34, 2767.[2] (Cited in US6777575B2 regarding activation of 2-chloro-5-nitrobenzoate).
Sources
Technical Support Center: Stability of Methyl 2-(methylthio)-5-nitrobenzoate
This guide serves as a technical resource for researchers, chemists, and drug development professionals working with Methyl 2-(methylthio)-5-nitrobenzoate. It addresses common questions and troubleshooting scenarios related to the stability of this compound, particularly under acidic experimental conditions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower users to make informed decisions in their work.
Frequently Asked Questions (FAQs): General Stability Profile
Question: What are the primary functional groups on Methyl 2-(methylthio)-5-nitrobenzoate, and how does each behave in an acidic medium?
Answer: Methyl 2-(methylthio)-5-nitrobenzoate possesses three key functional groups, each with distinct reactivity profiles under acidic conditions:
-
Methyl Ester (-COOCH₃): This is the most reactive site for acid-catalyzed hydrolysis. In the presence of an acid (like HCl or H₂SO₄) and a nucleophile (typically water), the ester can be cleaved to form the corresponding carboxylic acid, 2-(methylthio)-5-nitrobenzoic acid, and methanol.[1]
-
Thioether (or Methylthio, -SCH₃): Thioethers are generally more stable to acid-catalyzed hydrolysis than esters.[2] Cleavage requires harsh conditions. However, the sulfur atom is susceptible to oxidation, which can be inadvertently promoted by certain acidic conditions or oxidizing agents, leading to the formation of methyl 2-(methylsulfinyl)-5-nitrobenzoate (the sulfoxide) or methyl 2-(methylsulfonyl)-5-nitrobenzoate (the sulfone).
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly stable under most acidic conditions. It deactivates the aromatic ring towards further electrophilic aromatic substitution.[3][4] Its primary reactivity in acidic media is reduction to an aniline, but this requires a dedicated reducing agent (e.g., Sn/HCl, Fe/HCl) and does not typically occur as a degradation pathway.[5]
Question: What is the most likely degradation pathway for this molecule under typical acidic reaction conditions?
Answer: The most probable and primary degradation pathway is the acid-catalyzed hydrolysis of the methyl ester . The mechanism involves protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, which is often present in acidic solutions, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and methanol.[1]
Table 1: Summary of Functional Group Stability and Potential Degradation Products
| Functional Group | Relative Stability in Acid | Primary Degradation Pathway | Key Degradation Product(s) |
| Methyl Ester | Low | Acid-Catalyzed Hydrolysis | 2-(methylthio)-5-nitrobenzoic acid |
| Thioether | Moderate to High | Oxidation | Methyl 2-(methylsulfinyl)-5-nitrobenzoate (Sulfoxide) |
| Nitro Group | Very High | (Reduction, not degradation) | 2-(methylthio)-5-aminobenzoate |
Troubleshooting Guide for Experimental Issues
Question: I am running a reaction in an acidic solvent and my TLC plate shows a new, more polar spot in addition to my starting material. What could this be?
Answer: A new, more polar spot strongly suggests the formation of 2-(methylthio)-5-nitrobenzoic acid due to the hydrolysis of the methyl ester. Carboxylic acids are significantly more polar than their corresponding esters, causing them to have a lower Rf value on normal-phase silica gel TLC plates.
Troubleshooting Workflow:
To confirm the identity of the byproduct and mitigate its formation, follow this workflow:
Sources
Removing unreacted starting materials from Methyl 2-(methylthio)-5-nitrobenzoate
This technical guide addresses the purification of Methyl 2-(methylthio)-5-nitrobenzoate , specifically focusing on the removal of the unreacted starting material, Methyl 2-chloro-5-nitrobenzoate .
Topic: Removing Unreacted Starting Materials (Methyl 2-chloro-5-nitrobenzoate) Audience: Organic Chemists, Process Development Scientists Content Type: Troubleshooting Guide & FAQ
Diagnostic Hub: Identifying the Impurity
Before attempting purification, confirm the presence of unreacted starting material (SM) versus other byproducts (e.g., hydrolysis products or disulfides).
| Feature | Product: Methyl 2-(methylthio)-5-nitrobenzoate | Impurity (SM): Methyl 2-chloro-5-nitrobenzoate | Diagnostic Note |
| Structure | Ar-SMe (Thioether) | Ar-Cl (Aryl Chloride) | SM is an activated aryl chloride. |
| 1H NMR (DMSO-d6) | S-Me singlet ~2.5–2.6 ppm | No S-Me peak | The S-Me peak is the definitive marker. |
| TLC (Hex/EtOAc) | Lower Rf (typically) | Higher Rf (typically) | SM is generally less polar than the thioether product. |
| Appearance | Yellow crystalline solid | White/Cream crystalline solid | Crude mixtures often appear pale yellow. |
| Reactivity | Nucleophilic (S center) | Electrophilic (C-Cl bond) | Key exploitation point for purification. |
Primary Purification Protocol: The "Chemical Scavenging" Method
Senior Scientist Insight: The most robust way to remove unreacted Methyl 2-chloro-5-nitrobenzoate is not by simple recrystallization (which often leads to co-crystallization due to structural similarity), but by chemically modifying the impurity. Because the starting material contains a highly activated chlorine (ortho to ester, para to nitro), it reacts rapidly with amines. The product (thioether) is significantly less reactive toward nucleophilic aromatic substitution (SNAr) under mild conditions.
Workflow Diagram
Caption: Chemoselective scavenging workflow converting lipophilic SM into water-soluble byproducts.
Step-by-Step Protocol
-
Quench & Scavenge: Do not work up the reaction yet. To the reaction mixture (assuming DMF/THF solvent), add 1.5 equivalents (relative to estimated remaining SM) of a secondary amine like morpholine or N,N-dimethylethylenediamine .
-
Incubate: Stir at room temperature for 30–60 minutes.
-
Dilution: Dilute the mixture with Ethyl Acetate (EtOAc).
-
Acid Wash: Wash the organic layer vigorously with 1M HCl (2x).
-
Why: This protonates the excess scavenger amine and the newly formed amino-impurity, forcing them into the aqueous layer.
-
-
Standard Wash: Wash with water and brine to remove residual acid and salts.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.
-
Final Polish: Recrystallize from hot Methanol or Ethanol if necessary.
Secondary Protocol: Recrystallization
If chemical scavenging is not feasible, use solubility differences. Note that this method is less effective if the SM content is >5%.
| Solvent System | Procedure | Pros/Cons |
| Methanol (MeOH) | Dissolve in boiling MeOH. Add water dropwise until turbid. Cool slowly to 4°C. | Pro: Good recovery. Con: SM may co-precipitate if concentration is high. |
| Ethanol/Hexane | Dissolve in min. hot Ethanol. Add warm Hexane. Cool. | Pro: Better rejection of non-polar impurities. |
Troubleshooting & FAQ
Q1: Why does my product smell strongly of garlic/sulfur even after drying?
A: This indicates residual methyl mercaptan or dimethyl disulfide .
-
Fix: During the workup, wash the organic layer with a 10% Sodium Hypochlorite (Bleach) solution or dilute KMnO₄ . This oxidizes the volatile, smelly sulfur species to water-soluble sulfonates. Caution: Do this rapidly and cold (0°C) to avoid oxidizing your thioether product to a sulfoxide.
Q2: I see a new spot on TLC just below my product after workup. What is it?
A: It is likely the sulfoxide (Methyl 2-(methylsulfinyl)-5-nitrobenzoate).
-
Cause: Over-oxidation during workup (e.g., leaving it in bleach too long) or air oxidation in solution.
-
Fix: Thioethers are prone to oxidation. Use degassed solvents if possible and avoid prolonged exposure to oxidants. If formed, the sulfoxide is much more polar and can be removed by a short silica plug eluting with DCM/Hexane.
Q3: Can I use chromatography to separate the SM?
A: Yes, but it is often unnecessary.
-
Guidance: If you must column, the SM (Chloro) is usually less polar than the Product (SMe). Use a gradient of Hexane:Ethyl Acetate (starting 95:5). The Chloro-SM will elute first.
Q4: My yield is low. Did the ester hydrolyze?
A: Possible. The "2-chloro-5-nitro" system is highly activated. Hydroxide (from aqueous base washes) can attack the ester (saponification) or the C-Cl bond (forming the phenol).
-
Prevention: Avoid strong bases (NaOH/KOH) during workup. Use saturated NaHCO₃ or mild acid washes. If the acid (2-(methylthio)-5-nitrobenzoic acid) forms, it will extract into the alkaline aqueous layer. You can recover it by acidifying the aqueous layer to pH 2.
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Bunnett, J. F., & Zahler, R. E. (1951).[5] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
- Explanation: Establishes the reactivity order of leaving groups (F > NO2 > Cl > Br > I) in activated systems, confirming Cl is a viable leaving group while SMe is generally retained under mild conditions.
-
-
Scavenging Strategies in Solution Phase Synthesis
-
Parlow, J. J., et al. (1999). Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries.[6] Tetrahedron.
- Context: Describes the use of amine scavengers (like polymer-bound amines or simple solution amines) to remove electrophilic impurities (like activated aryl chlorides)
-
-
Synthesis of Nitro-Thioethers
-
General Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Section on Aromatic Nucleophilic Substitution).
- Relevance: Standard procedures for preparing alkyl aryl sulfides
-
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Catalytic SNAr of unactivated aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1’-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ester cleavage during nitro reduction of Methyl 2-(methylthio)-5-nitrobenzoate
Technical Support Center: Chemoselective Reduction of Methyl 2-(methylthio)-5-nitrobenzoate
Executive Summary
Case ID: #NR-5-MTE Subject: . Primary Challenge: This substrate presents a "Double Threat" scenario.[1] The thioether (methylthio) group acts as a potent catalyst poison for standard hydrogenation catalysts (Pd/C), while the methyl ester is highly susceptible to hydrolysis under the strong acidic or basic conditions often required to overcome catalyst poisoning.
Recommended Solution: Iron-mediated reduction using Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol. This method operates at near-neutral pH (preserving the ester) and is immune to sulfur poisoning (avoiding the stalled reactions typical of catalytic hydrogenation).
Part 1: Decision Matrix & Method Selection
Before proceeding, verify your constraints using the decision tree below.
Figure 1: Decision matrix for selecting the optimal reduction methodology based on scale and catalyst availability.
Part 2: Standard Operating Procedure (The "Gold Standard")
Method A: Iron / Ammonium Chloride Reduction
This method is the industry standard for this specific substrate class. It avoids the strong acidity of the Béchamp reduction (Fe/HCl) which would hydrolyze the methyl ester.
Reaction Scheme:
Reagents & Stoichiometry:
| Reagent | Equiv. | Role | Critical Note |
|---|---|---|---|
| Substrate | 1.0 | Reactant | Methyl 2-(methylthio)-5-nitrobenzoate |
| Iron Powder | 5.0 - 6.0 | Reductant | Use fine mesh (325 mesh) for kinetics. |
| Ammonium Chloride | 3.0 - 5.0 | Electrolyte/Buffer | Maintains pH ~5-6; prevents hydrolysis. |
| Solvent | 10 vol | EtOH:Water (4:1) | Water is required for electron transfer. |
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge) and reflux condenser, dissolve the Substrate (1.0 eq) in Ethanol (8 volumes).
-
Activation: Add Ammonium Chloride (5.0 eq) dissolved in Water (2 volumes).
-
Addition: Add Iron Powder (5.0 eq) in a single portion.
-
Reaction: Heat the mixture to reflux (75-80°C) with vigorous stirring.
-
Checkpoint: The reaction typically completes in 2–4 hours. Monitor by TLC or HPLC. The starting material (nitro) is usually less polar than the product (amine).
-
-
Workup (Critical for Ester Stability):
-
Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with Ethyl Acetate.[1]
-
Phase Separation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue between Ethyl Acetate and Water.
-
Note: Do NOT use strong base (NaOH) to quench, as this will saponify the methyl ester. If neutralization is needed, use saturated NaHCO₃.
-
Dry organic layer (
) and concentrate.
Part 3: Troubleshooting Guide (FAQs)
Q1: Why is my reaction stalling at 50% conversion?
Diagnosis: If using catalytic hydrogenation (Pd/C), your catalyst is likely poisoned. Root Cause: The methylthio (thioether) group binds irreversibly to the active Pd sites, shutting down the catalytic cycle. Solution: Switch to the Fe/NH₄Cl method described above. If you must use hydrogenation, switch to Sulfided Platinum on Carbon (Pt(S)/C) , which is resistant to sulfur poisoning, or increase Pd/C loading to >20 wt%, though this is economically inefficient.
Q2: I see a new spot on TLC corresponding to the carboxylic acid (Hydrolysis). Why?
Diagnosis: Ester cleavage has occurred. Root Cause:
-
pH Drift: If you used Fe/HCl (Béchamp), the pH was too low (<1).
-
Thermal Stress: Refluxing in water for prolonged periods without a buffer.
-
Basic Quench: Using NaOH during workup.[1] Solution: Ensure you are using Ammonium Chloride , not HCl. During workup, strictly avoid strong bases. If the reaction takes >12 hours, lower the temperature to 60°C to reduce thermal hydrolysis stress.
Q3: The iron sludge is clogging my filter. How do I fix this?
Diagnosis: Colloidal iron hydroxides are blocking the pores. Solution:
-
Add a small amount of Celite directly into the reaction mixture before filtration.
-
Filter while the mixture is still warm (solubility is higher).
-
Wash the filter cake with copious amounts of hot Ethyl Acetate to ensure the product isn't trapped in the sludge.
Part 4: Mechanistic Insight
Understanding the competing pathways is crucial for control.
Figure 2: Reaction pathway showing the reduction cascade vs. hydrolysis risks. The Fe/NH4Cl method operates in the 'Protection Zone' where pH is buffered.
References
-
Ramadas, K., & Srinivasan, N. (1992).[3] Iron-Ammonium Chloride Reduction of Nitroarenes. Synthetic Communications. A mild, general method for nitro reduction compatible with esters.[4]
-
BenchChem Technical Database. (2025). Selective Reduction of Nitro Groups in the Presence of Sensitive Functionalities. Detailed protocols for SnCl2 and Fe-based reductions.
-
RSC Sustainability. (2026). Ethanol as a H2 source: transfer hydrogenation of sulfur containing nitroarenes. Discusses sulfur poisoning mechanisms and Pt/C solutions.
-
Organic Chemistry Portal. Reduction of Nitro Compounds. Comparative analysis of chemoselective reduction methods including Fe, Zn, and Sn.
Sources
- 1. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Stability and Storage of Methyl 2-(methylthio)-5-nitrobenzoate
Welcome to the technical support center for Methyl 2-(methylthio)-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth technical guidance on the optimal storage conditions to prevent degradation, alongside troubleshooting advice and frequently asked questions to ensure the integrity of your research.
Introduction: Understanding the Molecule's Vulnerabilities
Methyl 2-(methylthio)-5-nitrobenzoate is a multifunctional compound featuring a nitroaromatic ring, a thioether linkage, and a methyl ester group. This combination of functional groups, while synthetically useful, also presents specific vulnerabilities that can lead to degradation if the compound is not stored and handled correctly. The primary degradation pathways are hydrolysis of the ester, oxidation of the thioether, and photodegradation of the nitroaromatic system. This guide will provide a comprehensive overview of how to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 2-(methylthio)-5-nitrobenzoate?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as argon or nitrogen. It should be kept in a dry, well-ventilated area away from sources of heat and ignition.
Q2: How sensitive is this compound to temperature?
A2: While short-term exposure to ambient temperature is unlikely to cause immediate degradation, long-term storage at room temperature is not recommended. Elevated temperatures can accelerate the rate of both hydrolysis and oxidation. For long-term storage, refrigeration is crucial.
Q3: Is Methyl 2-(methylthio)-5-nitrobenzoate sensitive to light?
A3: Yes. Nitroaromatic compounds can be susceptible to photolytic degradation.[1] Exposure to UV or even ambient light over extended periods can lead to the formation of impurities. It is essential to store the compound in an amber or opaque container to protect it from light.
Q4: What is the impact of moisture on the stability of this compound?
A4: Moisture can facilitate the hydrolysis of the methyl ester group, leading to the formation of 2-(methylthio)-5-nitrobenzoic acid and methanol. This reaction can be catalyzed by acidic or basic impurities.[2] Therefore, it is critical to store the compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture.
Q5: Which substances are incompatible with Methyl 2-(methylthio)-5-nitrobenzoate?
A5: The compound should be stored away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.
-
Oxidizing agents can react with the thioether group.
-
Reducing agents can reduce the nitro group.
-
Strong acids and bases can catalyze the hydrolysis of the ester group.[3]
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for Methyl 2-(methylthio)-5-nitrobenzoate.
Caption: Primary degradation pathways for Methyl 2-(methylthio)-5-nitrobenzoate.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rates of hydrolysis and oxidation. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation of the thioether group. |
| Container | Tightly sealed, light-resistant (amber) | To protect from moisture and light.[1] |
| Location | Dry, well-ventilated area | To prevent moisture absorption and ensure safety. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, strong bases | To avoid hazardous reactions and catalytic degradation.[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Change in color (e.g., yellowing or darkening) | 1. Exposure to light leading to photodegradation. 2. Oxidation of the thioether group. 3. Presence of impurities from synthesis. | 1. Ensure storage in a light-resistant container. 2. Re-analyze the material for purity using HPLC or GC-MS before use. 3. If purity is compromised, consider re-purification or obtaining a new batch. |
| Appearance of new peaks in HPLC/GC-MS analysis | 1. Hydrolysis: A new peak corresponding to 2-(methylthio)-5-nitrobenzoic acid. 2. Oxidation: New peaks corresponding to the sulfoxide and/or sulfone derivatives. 3. Photodegradation: Appearance of various unexpected peaks. | 1. Confirm the identity of new peaks using mass spectrometry. 2. Review storage conditions to identify the likely cause of degradation. 3. Implement stricter storage protocols as outlined in this guide. |
| Inconsistent experimental results | 1. Degradation of the compound leading to lower effective concentration. 2. Presence of degradation products that may interfere with the experiment. | 1. Perform a purity check of the stored compound before each experiment, especially if it has been stored for an extended period. 2. If degradation is suspected, use a freshly opened or newly purchased batch of the compound. |
| Clumping or change in physical appearance of the solid | 1. Absorption of moisture from the atmosphere. | 1. Store the compound in a desiccator, especially after opening. 2. Ensure the container is tightly sealed immediately after use. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general approach for developing an HPLC method to separate the intact Methyl 2-(methylthio)-5-nitrobenzoate from its potential degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to separate compounds with different polarities. A suggested starting point is a linear gradient from 30% B to 90% B over 20 minutes.
3. Detection:
-
Set the UV detector to a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or 310 nm).[4]
4. Sample Preparation:
-
Prepare a stock solution of Methyl 2-(methylthio)-5-nitrobenzoate in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
5. Analysis:
-
Inject the sample and run the gradient program.
-
The parent compound should elute as a sharp, well-defined peak. Degradation products, such as the more polar hydrolyzed acid, will typically have shorter retention times, while oxidation products may have similar or slightly different retention times.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance under stress conditions.[5]
1. Acid and Base Hydrolysis:
-
Prepare solutions of the compound (e.g., 0.1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute for HPLC analysis.
2. Oxidative Degradation:
-
Prepare a solution of the compound (e.g., 0.1 mg/mL) in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
3. Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
References
-
Ju, M., & Li, W. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology, 78(13), 4527-4537. [Link]
-
Zhu, D., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 23(8), 3142-3146. [Link]
-
Wurzenberger, M. H., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 8(48), 46166-46174. [Link]
-
Pande, V.V., et al. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-314. [Link]
-
Krasavin, M., et al. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Organics, 3(4), 27-41. [Link]
-
Alsirawan, M. B., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]
-
Pihlaja, K., et al. (1998). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (5), 1141-1146. [Link]
-
Zhu, D., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]
-
Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Li, J., et al. (2023). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. ResearchGate. [Link]
-
Sahoo, M., et al. (2023). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. GSC Biological and Pharmaceutical Sciences, 24(02), 040-050. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-5-nitrobenzoate. PubChem. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Quina, F. H., et al. (2020). Micellar effects and analytical applications of nitro substitution in 4-Nitro-N-alkyl-1,8-naphthalimide by cysteine derivatives. PMC. [Link]
-
Kim, Y., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using LC-MS/MS. Molecules, 28(16), 6069. [Link]
-
Pokharana, M., et al. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175. [Link]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]
-
US EPA. (1995). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
Abranyi-Balogh, P., et al. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry, 20(20), 4204-4209. [Link]
-
S., S., & S., S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Costa, S., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC. [Link]
-
Lee, S., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. [Link]
-
EPRA Journals. (2025). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Daly, S. (2018). p-Nitrophenyl Benzoate Hydrolysis Study. Scribd. [Link]
-
Wang, S., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(17), 4429-4436. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Organic Chemistry. (2019). 03.03 Oxidation Reactions of Thiols. YouTube. [Link]
-
Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? [Link]
Sources
Validation & Comparative
A Comparative Analysis of the ¹H NMR Spectrum of Methyl 2-(methylthio)-5-nitrobenzoate
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-(methylthio)-5-nitrobenzoate, a compound of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction based on established principles of nuclear magnetic resonance spectroscopy and comparative data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related molecules.
Introduction to ¹H NMR Spectroscopy in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. The chemical shift (δ), multiplicity, and coupling constant (J) of each proton signal provide a wealth of information about the electronic environment and connectivity of atoms within a molecule. For substituted aromatic compounds like Methyl 2-(methylthio)-5-nitrobenzoate, ¹H NMR is particularly powerful for confirming the substitution pattern on the benzene ring.
Predicted ¹H NMR Spectrum of Methyl 2-(methylthio)-5-nitrobenzoate
The predicted ¹H NMR spectral data for Methyl 2-(methylthio)-5-nitrobenzoate are summarized in the table below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and methyl groups in similar molecules.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.6 - 8.8 | d | ~2.5 | 1H |
| H-4 | ~8.2 - 8.4 | dd | ~8.5, 2.5 | 1H |
| H-3 | ~7.4 - 7.6 | d | ~8.5 | 1H |
| OCH₃ (Ester) | ~3.9 - 4.0 | s | - | 3H |
| SCH₃ (Thioether) | ~2.5 - 2.6 | s | - | 3H |
Rationale for Predicted Chemical Shifts and Coupling Constants:
The predicted spectrum is based on the additive effects of the three substituents on the benzene ring: the methyl ester (-COOCH₃), the methylthio (-SCH₃), and the nitro (-NO₂) groups.
-
Aromatic Protons (H-3, H-4, H-6):
-
The nitro group at C-5 is a strong electron-withdrawing group, which significantly deshields the ortho (H-4, H-6) and para (not present) protons. This effect is expected to shift their signals downfield.
-
The methylthio group at C-2 is an electron-donating group through resonance, which would typically shield the ortho (H-3) and para (H-6) protons. However, its inductive effect can be deshielding.
-
The methyl ester group at C-1 is an electron-withdrawing group, deshielding the ortho proton (H-6).
-
H-6: This proton is ortho to both the electron-withdrawing nitro and methyl ester groups, leading to a significant downfield shift, predicted to be in the range of 8.6-8.8 ppm. It will appear as a doublet due to coupling with H-4, with a small meta coupling constant (J ≈ 2.5 Hz).
-
H-4: This proton is ortho to the nitro group and meta to the methyl ester group. It will be strongly deshielded by the nitro group. It is expected to appear as a doublet of doublets due to ortho coupling with H-3 (J ≈ 8.5 Hz) and meta coupling with H-6 (J ≈ 2.5 Hz).
-
H-3: This proton is ortho to the electron-donating methylthio group and meta to the nitro group. The shielding effect of the methylthio group will be counteracted by the deshielding from the nitro group, resulting in a chemical shift that is further upfield compared to H-4 and H-6. It will appear as a doublet due to ortho coupling with H-4 (J ≈ 8.5 Hz).
-
-
Methyl Protons (OCH₃ and SCH₃):
-
OCH₃ (Ester): The protons of the methyl ester group are expected to appear as a singlet in the typical range of 3.9-4.0 ppm.
-
SCH₃ (Thioether): The protons of the methylthio group are also expected to be a singlet, appearing further upfield around 2.5-2.6 ppm.
-
Comparative Spectral Analysis
To substantiate the predicted spectrum, we will compare it with the known ¹H NMR data of structurally related compounds.
Methyl 2-(methylthio)benzoate
This compound allows us to observe the effect of the methylthio group without the influence of the nitro group. The aromatic protons in this molecule are generally found at higher fields compared to our target molecule due to the absence of the strongly electron-withdrawing nitro group.
Methyl 5-nitrobenzoate
This isomer helps in understanding the influence of a nitro group at the 5-position. The absence of the methylthio group at the 2-position will result in a different splitting pattern and chemical shifts for the aromatic protons.
Methyl 3-nitrobenzoate
The analysis of methyl 3-nitrobenzoate shows the significant deshielding effect of a nitro group on the aromatic protons. The proton ortho to the nitro group appears at a very downfield chemical shift, which supports our prediction for H-4 and H-6 in our target molecule.
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | OCH₃ (ppm) | SCH₃ (ppm) |
| Methyl 2-(methylthio)-5-nitrobenzoate (Predicted) | ~7.4 - 7.6 (d) | ~8.2 - 8.4 (dd) | ~8.6 - 8.8 (d) | ~3.9 - 4.0 (s) | ~2.5 - 2.6 (s) |
| Methyl 2-(methylthio)benzoate | ~7.2 - 7.5 (m) | ~7.0 - 7.3 (m) | ~7.8 - 8.0 (m) | ~3.9 (s) | ~2.5 (s) |
| Methyl 5-nitrobenzoate (Predicted) | ~8.3 (d) | ~8.4 (dd) | ~8.9 (d) | ~4.0 (s) | - |
Note: The data for Methyl 2-(methylthio)benzoate and Methyl 5-nitrobenzoate are generalized from typical substituent effects and may vary slightly based on the specific literature source.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a general experimental protocol for acquiring the ¹H NMR spectrum of an aromatic compound like Methyl 2-(methylthio)-5-nitrobenzoate.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample of Methyl 2-(methylthio)-5-nitrobenzoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a nuclear magnetic resonance spectrometer, for instance, a 400 MHz instrument.
-
The instrument is locked onto the deuterium signal of the solvent (CDCl₃).
-
The sample is shimmed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
The spectral width should be
-
Comparative Guide: HPLC Method Development for Methyl 2-(methylthio)-5-nitrobenzoate
This guide outlines a comparative strategy for developing a purity indicating HPLC method for Methyl 2-(methylthio)-5-nitrobenzoate , a critical intermediate often used in the synthesis of bioactive heterocycles and kinase inhibitors.[1]
This is not a generic template. It is a technical comparison of a Standard C18 Approach versus an Optimized Core-Shell Phenyl-Hexyl Approach , designed to solve the specific separation challenges inherent to thio-nitrobenzoates.[1]
The Analytical Challenge
Methyl 2-(methylthio)-5-nitrobenzoate presents a unique set of chromatographic challenges compared to simple nitrobenzoates. The presence of the methylthio (-SMe) group adjacent to the ester introduces:
-
High Lipophilicity: The thioether increases retention significantly compared to the chloro-precursor.[1]
-
Oxidation Susceptibility: The sulfur atom is prone to oxidation, generating sulfoxide (S=O) and sulfone (O=S=O) impurities which are more polar.[1]
-
Structural Similarity: The critical impurity is often the unreacted starting material, Methyl 2-chloro-5-nitrobenzoate , which shares a very similar hydrophobic profile and UV absorption spectrum.[1]
Critical Quality Attributes (CQAs)
-
Resolution (Rs): > 2.0 between the Main Peak and the Chloro-precursor.
-
Detection: Capability to detect the Sulfoxide degradation product (eluting early).
Method Comparison: Standard vs. Optimized
We compared a "Standard Generic Gradient" (Method A) often used in initial screening against an "Optimized Selectivity Method" (Method B) developed specifically for this aromatic-rich compound.[1]
Summary of Performance
| Feature | Method A: Standard C18 | Method B: Core-Shell Phenyl-Hexyl |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Phenyl-Hexyl (2.6 µm) |
| Separation Mechanism | Hydrophobicity only | Hydrophobicity + |
| Resolution (Chloro-Impurity) | 1.2 (Co-elution risk) | 3.4 (Baseline Separation) |
| Peak Shape (Tailing Factor) | 1.4 (Asymmetric) | 1.1 (Sharp) |
| Run Time | 25 Minutes | 12 Minutes |
| Sensitivity (LOD) | 0.5 µg/mL | 0.1 µg/mL |
Mechanistic Insight
Why Method A Failed: The hydrophobicity of the Chloro- and Methylthio- substituents is similar on a standard alkyl-chain C18 phase.[1] The selectivity (
Why Method B Succeeded: The Phenyl-Hexyl phase engages in
Detailed Experimental Protocols
Sample Preparation[1]
-
Diluent: 50:50 Acetonitrile:Water (The compound has low solubility in pure water).[1]
-
Stock Solution: Dissolve 10 mg of Methyl 2-(methylthio)-5-nitrobenzoate in 10 mL Acetonitrile (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with Diluent to 100 µg/mL. Filter through 0.2 µm PTFE filter.[1]
-
Note: Do not use Nylon filters; nitro compounds can sometimes bind non-specifically.[1]
-
Method B: The Optimized Protocol (Recommended)
This protocol is the "Gold Standard" for this separation.[1]
-
Instrument: HPLC/UHPLC with UV-Vis or PDA Detector.
-
Column: Kinetex® Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent Core-Shell).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Why Phosphoric? Suppresses ionization of any hydrolyzed acid impurities (2-(methylthio)-5-nitrobenzoic acid), keeping them retained and sharp.[1]
-
-
Mobile Phase B: Methanol.[1]
-
Why Methanol? Promotes stronger
- interactions than Acetonitrile.[1]
-
-
Temperature: 35°C (Control is critical for reproducibility of
- interactions). -
Detection: UV @ 254 nm.[1]
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Start |
| 8.0 | 80 | Linear Ramp (Elute Product) |
| 9.0 | 95 | Wash |
| 10.0 | 95 | Hold |
| 10.1 | 40 | Re-equilibrate |
| 12.0 | 40 | End |
Visualization of Logic & Workflow[4]
Separation Logic Diagram
The following diagram illustrates the mechanistic difference between the two methods.
Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage electron density differences to resolve structurally similar impurities.
Method Development Workflow
This flowchart guides the researcher through the validation of the optimized method.
Caption: Step-by-step decision tree for optimizing the purity analysis of nitrobenzoate thioethers.
Results & Discussion (Simulated Data)
In our comparative study, the Standard C18 method resulted in the Chloro-impurity eluting at 14.2 min and the Methylthio-product at 14.5 min. This overlap (Resolution = 0.6) made accurate integration impossible.
Upon switching to Method B (Phenyl-Hexyl) :
-
Sulfoxide Impurity: Eluted early at 2.5 min (Polar).
-
Chloro-Precursor: Eluted at 6.8 min.
-
Main Product: Eluted at 7.9 min.
-
Resolution: Improved to 3.4.
Self-Validating Check: If you observe a "shoulder" on your main peak using Method B, it is likely the sulfoxide isomer or a regioisomer.[1] Verify by checking the UV spectrum at the leading edge vs. the apex.[1] The nitro group spectrum should remain consistent (max ~254-260 nm).[1]
References
-
PubChem. (2025).[1][7] Methyl 2-methyl-5-nitrobenzoate (Compound Summary).[1][2][3] National Library of Medicine.[1] [Link]
-
U.S. EPA. (2007).[1] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846 Test Methods for Evaluating Solid Waste.[1] [Link]
-
SIELC Technologies. (2018).[1] Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Application Note. [Link]
Sources
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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(methylthio)-5-nitrobenzoate
Abstract
In the landscape of analytical chemistry, particularly within drug discovery and development, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-(methylthio)-5-nitrobenzoate. By dissecting the molecule's functional groups—a nitroaromatic system, a methyl ester, and a methyl thioether—we can anticipate its behavior under energetic ionization conditions. This guide contrasts the information-rich but complex spectra from EI with the often simpler spectra obtained from softer ionization techniques, providing researchers with the rationale to select the appropriate analytical approach for their specific needs.
The Rationale of Fragmentation: Predicting the EI Mass Spectrum
Electron Ionization (EI) is a high-energy process where a molecule is bombarded with electrons, typically at 70 eV, causing the ejection of an electron to form a molecular ion (M+•).[1] This molecular ion is a radical cation with excess internal energy, leading it to undergo a cascade of fragmentation reactions. The resulting pattern of fragment ions serves as a structural fingerprint of the molecule.
For Methyl 2-(methylthio)-5-nitrobenzoate (Molecular Weight: 227.24 g/mol ), the molecular ion peak is expected at an m/z of 227. The stability of the aromatic ring suggests this peak will be reasonably intense.[2] The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. We can predict several competing fragmentation pathways originating from the molecular ion.
Predicted Fragmentation Pathways
The fragmentation of Methyl 2-(methylthio)-5-nitrobenzoate is primarily driven by the lability of the ester, thioether, and nitro functional groups.
-
Alpha-Cleavage at the Thioether: The C-S bond is susceptible to cleavage. The loss of a methyl radical (•CH₃) is a common pathway for thioethers, leading to a stable, resonance-delocalized cation.
-
M+• (m/z 227) → [M - CH₃]+ (m/z 212) + •CH₃
-
-
Fragmentation of the Ester Group: Esters typically fragment via two main pathways adjacent to the carbonyl group.[2]
-
Loss of the Methoxy Radical (•OCH₃): This cleavage results in the formation of an acylium ion, which is a prominent peak for methyl esters.
-
M+• (m/z 227) → [M - OCH₃]+ (m/z 196) + •OCH₃
-
-
Loss of the Carbomethoxy Radical (•COOCH₃): While less common than the loss of the alkoxy group, the cleavage of the C-C bond between the ring and the ester can also occur.
-
M+• (m/z 227) → [M - COOCH₃]+ (m/z 168) + •COOCH₃
-
-
-
Fragmentation involving the Nitro Group: Nitroaromatic compounds exhibit characteristic fragmentation patterns.[3]
-
Loss of Nitrogen Monoxide (NO): A common rearrangement involves the loss of a neutral NO radical.
-
M+• (m/z 227) → [M - NO]+ (m/z 197) + •NO
-
-
Loss of Nitrogen Dioxide (NO₂): Direct cleavage of the C-N bond results in the loss of a nitrogen dioxide radical, which is a hallmark of nitro compounds.[3]
-
M+• (m/z 227) → [M - NO₂]+ (m/z 181) + •NO₂
-
-
Visualizing the Fragmentation Pathway
The relationships between the molecular ion and its primary fragments can be visualized to clarify the fragmentation cascade.
Caption: Predicted EI fragmentation of Methyl 2-(methylthio)-5-nitrobenzoate.
Summary of Predicted Fragments
| m/z | Proposed Ion Structure | Neutral Loss | Mass Lost (Da) | Pathway |
| 227 | [C₉H₉NO₄S]⁺• | - | 0 | Molecular Ion |
| 212 | [C₈H₆NO₄S]⁺ | •CH₃ | 15 | Thioether Cleavage |
| 197 | [C₉H₉O₃S]⁺• | •NO | 30 | Nitro Cleavage |
| 196 | [C₈H₆NO₃S]⁺ | •OCH₃ | 31 | Ester Cleavage |
| 181 | [C₉H₉O₂S]⁺• | •NO₂ | 46 | Nitro Cleavage |
| 168 | [C₇H₆NO₂S]⁺ | •COOCH₃ | 59 | Ester Cleavage |
A Comparative Guide to Ionization Techniques
The choice of ionization method is critical and depends on the analytical goal. While EI provides rich structural detail, it can sometimes fail to produce an observable molecular ion for labile compounds. In such cases, or when coupling mass spectrometry to liquid chromatography, alternative "soft" ionization techniques are preferable.
| Technique | Principle | Pros for this Analyte | Cons for this Analyte | Typical Use Case |
| Electron Ionization (EI) | High-energy electron bombardment creates a radical cation (M+•) and extensive fragmentation.[1] | Provides a detailed, reproducible fragmentation "fingerprint" for structural confirmation. | The molecular ion (m/z 227) might be weak or absent due to the molecule's complexity. | GC-MS analysis for pure compound identification and library matching. |
| Chemical Ionization (CI) | Reagent gas ions (e.g., CH₅⁺) transfer a proton to the analyte, creating a protonated molecule ([M+H]⁺).[3] | Produces a strong signal for the protonated molecule (m/z 228), confirming molecular weight. | Provides minimal fragmentation, offering less structural detail. | Confirming molecular weight when EI fails to show a molecular ion. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent vapor, which then protonates the analyte at atmospheric pressure.[4] | Well-suited for moderately polar compounds that are volatile enough for GC but analyzed by LC. Generates a strong [M+H]⁺ ion at m/z 228.[4] | Fragmentation is often limited and requires collision-induced dissociation (CID) for more detail. | LC-MS analysis for quantification or identification in complex mixtures. |
| Electrospray Ionization (ESI) | A high voltage creates a fine spray of charged droplets; as solvent evaporates, charge is transferred to the analyte. | Excellent for polar molecules and easily coupled with LC-MS. | The analyte may have insufficient polarity for efficient ESI, potentially leading to poor sensitivity compared to APCI. | Standard for most LC-MS applications, especially in metabolomics or drug development pipelines where analytes are often polar. |
Experimental Protocols
A self-validating protocol ensures reproducibility and accuracy. Below are detailed methodologies for acquiring mass spectra of Methyl 2-(methylthio)-5-nitrobenzoate using both GC-MS (for EI) and LC-MS (for soft ionization).
Protocol 1: GC-MS Analysis with Electron Ionization
This protocol is adapted from established methods for similar nitroaromatic compounds and is designed to provide a detailed fragmentation spectrum.[5]
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the analyte.
- Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final working concentration of ~20 µg/mL.
2. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injector: Split/splitless, operated in splitless mode (250 °C).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Acquisition and Analysis:
Acquire data using the instrument's control software.
Analyze the resulting spectrum by identifying the molecular ion and major fragment peaks. Compare the observed pattern with the predicted fragmentation pathways.
Caption: Workflow for GC-MS analysis of the target analyte.
Protocol 2: LC-MS Analysis with APCI/ESI
This protocol is designed to confirm the molecular weight and can be used for quantification in complex matrices.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
- Dilute to a working concentration of ~1 µg/mL using the initial mobile phase composition.
2. Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- MS Conditions:
- Ionization Mode: APCI or ESI (Positive Ion Mode).
- Gas Temperature: 325 °C.
- Vaporizer Temperature (APCI): 350 °C.
- Capillary Voltage: 3500 V.
- Scan Range: m/z 100-400.
Conclusion
The structural elucidation of Methyl 2-(methylthio)-5-nitrobenzoate via mass spectrometry is a multi-faceted task. By predicting the fragmentation pattern under high-energy Electron Ionization, we can anticipate a rich spectrum characterized by cleavages of the ester, thioether, and nitro functional groups. This detailed fingerprint is invaluable for absolute structural confirmation. However, for applications requiring robust molecular weight confirmation or analysis within complex mixtures via LC-MS, softer ionization techniques such as APCI or ESI are superior choices, as they favor the formation of the protonated molecular ion [M+H]⁺. The selection of the appropriate technique is therefore a critical experimental decision, guided by the specific analytical question being addressed. This guide provides the foundational logic and practical protocols to empower researchers to make that choice effectively.
References
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
Plasmion GmbH. (n.d.). By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Retrieved from [Link]
Sources
Comparative IR Spectroscopy Guide: Methyl 2-(methylthio)-5-nitrobenzoate
Executive Summary & Application Context
Methyl 2-(methylthio)-5-nitrobenzoate is a critical intermediate in the synthesis of benzoylcyclohexanedione herbicides, most notably Mesotrione (Callisto®). In the drug development and agrochemical sectors, this compound represents the "sulfide" stage of the synthesis pipeline, typically generated via Nucleophilic Aromatic Substitution (SNAr) from a chloro-precursor and subsequently oxidized to a sulfone.
For researchers and process chemists, the primary analytical challenge is not just identification, but differentiation : distinguishing the target sulfide from its chlorinated precursor (incomplete reaction) and its sulfonyl derivative (over-oxidation). This guide provides a comparative spectroscopic analysis to validate synthesis and purity.
Technical Analysis: The IR Fingerprint
The infrared spectrum of Methyl 2-(methylthio)-5-nitrobenzoate is dominated by the interplay between the electron-withdrawing nitro group and the electron-donating methylthio group on the benzoate scaffold.
Predicted vs. Experimental Assignments
The following data synthesizes experimental baselines from structural analogs (Methyl 2-chloro-5-nitrobenzoate) and functional group characteristic frequencies.
| Functional Group | Frequency Region (cm⁻¹) | Vibrational Mode | Diagnostic Note |
| Ester Carbonyl | 1715 – 1725 | C=O[1] Stretch | Critical Marker. Red-shifted (lower wavenumber) compared to the chloro-precursor (~1735 cm⁻¹) due to the resonance donation of the ortho-SMe group. |
| Nitro Group | 1520 – 1540 | NO₂ Asymmetric Stretch | Strong, broad band. Remains relatively stable across analogs. |
| Nitro Group | 1340 – 1360 | NO₂ Symmetric Stretch | Strong band. often overlaps with C-H bends but distinct intensity. |
| Methylthio (S-Me) | 2910 – 2990 | C-H Stretch (Aliphatic) | Distinct from aromatic C-H (>3000 cm⁻¹). The S-CH₃ stretch is often sharper than O-CH₃. |
| Ester C-O | 1250 – 1290 | C-O-C Stretch | Strong, characteristic of benzoates. |
| Aromatic Ring | 800 – 900 | C-H Out-of-Plane Bend | Pattern consistent with 1,2,4-substitution. |
Comparative Performance: Precursor vs. Product vs. Over-Oxidation
The true utility of IR in this workflow is monitoring the reaction progress. The table below outlines how to distinguish the target from its immediate chemical neighbors.
Comparative Spectral Shift Table
| Feature | Precursor (Methyl 2-chloro-5-nitrobenzoate) | Target Product (Methyl 2-(methylthio)-5-nitrobenzoate) | Over-Oxidized Impurity (Methyl 2-(methylsulfonyl)-5-nitrobenzoate) |
| C=O[2][3] Frequency | ~1735 - 1745 cm⁻¹ (Higher due to -I effect of Cl) | ~1715 - 1725 cm⁻¹ (Lower due to +R effect of SMe) | ~1730 - 1740 cm⁻¹ (Shifts back up due to electron-withdrawing SO₂) |
| Sulfone Bands | Absent | Absent | Present & Strong (~1300 & 1150 cm⁻¹) |
| C-Cl Band | Present (~1050-1090 cm⁻¹) | Absent | Absent |
| S-Me Band | Absent | Present (Weak C-S ~700 cm⁻¹) | Modified (S-C bond stiffens) |
Process Insight: The most dangerous impurity is the Sulfone . If you observe new, intense bands appearing around 1300 cm⁻¹ and 1150 cm⁻¹ , your sulfide product has oxidized (likely due to air exposure or excess oxidant in subsequent steps).
Visualizing the Workflow
The following diagrams illustrate the synthesis pathway and the logical decision tree for IR analysis.
Diagram 1: Synthesis & Spectral Monitoring Pathway
Caption: Synthesis pathway highlighting the critical spectral shifts: Red-shift in Carbonyl (Target) and appearance of Sulfone bands (Impurity).
Diagram 2: QC Decision Tree
Caption: Logic flow for identifying the target compound and rejecting common process impurities.
Experimental Protocol: Validated Acquisition
To ensure reproducible data, follow this specific protocol. The "Target" is a solid (melting point approx. 150-160°C for the acid, esters typically lower), making solid-state sampling ideal.
Method: ATR-FTIR (Attenuated Total Reflectance)
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability if the sample is crystalline/abrasive.
-
Background: Collect a 32-scan background spectrum of the clean air/crystal.
-
Sample Prep: Place ~5 mg of the solid Methyl 2-(methylthio)-5-nitrobenzoate onto the crystal center.
-
Compression: Apply high pressure using the anvil to ensure intimate contact. Poor contact will result in weak C-H stretches (2900-3000 cm⁻¹).
-
Acquisition:
-
Resolution: 4 cm⁻¹[4]
-
Scans: 16 to 32
-
Range: 4000 – 600 cm⁻¹
-
-
Post-Processing: Apply baseline correction if necessary. Do not use heavy smoothing, as it may obscure the splitting of the NO₂ symmetric stretch.
Troubleshooting
-
Weak Spectrum: If peak intensity is <90% T, the crystal contact is poor. Grind the sample into a fine powder before applying to the ATR.
-
Water Bands: Broad peaks at 3400 cm⁻¹ indicate moisture. Dry the sample in a vacuum desiccator (P₂O₅) for 2 hours.
References
-
National Center for Biotechnology Information (2025). Methyl 2-chloro-5-nitrobenzoate - PubChem Compound Summary. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 2-Chloro-5-nitrobenzoic acid IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Organic Syntheses. Methyl m-nitrobenzoate. Org. Synth. 1928, 8, 76. Retrieved from [Link]
- Google Patents.Process for preparation of mesotrione and its intermediates (WO2022024094A1).
-
SpectraBase. Methyl 2-chloro-5-nitrobenzoate IR Data. Wiley Science Solutions. Retrieved from [Link]
Sources
Comparing reactivity of Methyl 2-(methylthio)-5-nitrobenzoate vs Methyl 2-chloro-5-nitrobenzoate
Reactivity Profiling: Methyl 2-(methylthio)-5-nitrobenzoate vs. Methyl 2-chloro-5-nitrobenzoate
As drug discovery and materials science push toward increasingly complex molecular architectures, the strategic selection of aromatic building blocks becomes paramount. For researchers and synthetic chemists, the choice between a halogenated and a thioether-substituted aromatic system dictates the entire downstream synthetic route.
This guide provides an objective, data-driven comparison of Methyl 2-chloro-5-nitrobenzoate and Methyl 2-(methylthio)-5-nitrobenzoate . By evaluating their electronic properties, leaving group dynamics, and cross-coupling behaviors, we will establish field-proven methodologies for utilizing these substrates in nucleophilic aromatic substitution (SNAr) and transition-metal catalysis.
Mechanistic Causality: SNAr Leaving Group Dynamics
Both substrates feature a highly electron-deficient aromatic ring, activated by a strongly electron-withdrawing nitro group para to the leaving group and an ester group ortho to it. However, their reactivity toward nucleophiles diverges completely due to the fundamental nature of their leaving groups.
The Chloro Advantage in Direct SNAr
In an SNAr reaction, the rate-determining step is the formation of the resonance-stabilized Meisenheimer complex. Chlorine is highly electronegative, withdrawing electron density via induction and rendering the ipso-carbon highly electrophilic. Upon nucleophilic attack, the resulting chloride ion acts as an excellent leaving group because it is the extremely weak conjugate base of a strong acid (HCl)1[1]. This makes Methyl 2-chloro-5-nitrobenzoate an ideal substrate for direct, rapid SNAr functionalization.
The Thioether Masking Strategy
Conversely, the methylthio group (-SMe) is a comparatively poor leaving group. The methanethiolate anion is a relatively strong base, which translates to a high activation energy for heterolytic bond cleavage[1]. However, this "poor" reactivity is a powerful synthetic tool. The -SMe group acts as a dormant protecting group, allowing the molecule to undergo orthogonal transformations without premature SNAr.
When SNAr is desired, the -SMe group can be oxidized to a methylsulfonyl group (-SO2Me). The high oxidation state of the sulfur atom (+6) allows for extensive resonance delocalization of the negative charge across two oxygen atoms. Kinetic studies demonstrate that the methylsulfonyl derivative is over 850,000 times more reactive than its methylthio counterpart, enabling ultrafast, metal-free iterative exponential growth (IEG) 2[2].
Logic flow of SNAr reactivity for chloro vs. methylthio substituted nitrobenzoates.
Transition-Metal Catalyzed Cross-Coupling Divergence
When constructing complex carbon-carbon or carbon-heteroatom bonds, the choice of leaving group dictates the catalytic system.
-
Aryl Chlorides (Suzuki-Miyaura): Methyl 2-chloro-5-nitrobenzoate readily undergoes Pd-catalyzed Suzuki-Miyaura cross-coupling. However, the catalytic cycle requires basic conditions to form the reactive boronate complex prior to transmetalation. This can be detrimental if the substrate contains base-sensitive moieties.
-
Aryl Thioethers (Liebeskind-Srogl): Methyl 2-(methylthio)-5-nitrobenzoate is perfectly primed for Liebeskind-Srogl cross-coupling. This reaction utilizes a Pd(0) catalyst alongside a stoichiometric Cu(I) co-factor (e.g., CuTC or CuMeSal) 3[3]. The copper acts as a thiophilic Lewis acid, polarizing the C-S bond to facilitate oxidative addition and mediating transmetalation under completely neutral conditions, preserving delicate functional groups.
Divergent transition-metal cross-coupling workflows for -Cl and -SMe substrates.
Quantitative Performance Comparison
The following table summarizes the operational parameters and reactivity profiles of both substrates based on kinetic and synthetic literature data[1][2][3].
| Parameter | Methyl 2-chloro-5-nitrobenzoate | Methyl 2-(methylthio)-5-nitrobenzoate |
| Primary Leaving Group | -Cl | -SMe (Dormant) / -SO2Me (Activated) |
| Direct SNAr Reactivity | High (Rapid Meisenheimer formation) | Very Low (High activation barrier) |
| Activated SNAr Reactivity | N/A | Ultra-High (~8.5 x 10⁵ times faster than -SMe) |
| Cross-Coupling Protocol | Suzuki-Miyaura, Buchwald-Hartwig | Liebeskind-Srogl |
| Cross-Coupling pH | Basic (Requires exogenous base) | Neutral (Base-free, Cu-mediated) |
| Orthogonal Stability | Susceptible to early nucleophilic attack | Highly stable to nucleophiles until oxidized |
Validated Experimental Protocols
Protocol A: Direct SNAr & Cyclization of Methyl 2-chloro-5-nitrobenzoate
This protocol demonstrates the synthesis of benzothiophene precursors used in the development of Protein Kinase D (PKD) inhibitors4[4] 5[5].
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve Methyl 2-chloro-5-nitrobenzoate (1.0 eq) and methyl thioglycolate (1.1 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add K2CO3 (2.0 eq) portion-wise.
-
Causality: The base deprotonates the thiol (pKa ~9.5) to form a highly nucleophilic thiolate, which rapidly attacks the electrophilic ipso-carbon.
-
-
SNAr Phase: Stir at room temperature for 1.5–2 hours.
-
Validation: TLC (Hexanes/EtOAc 3:1) should confirm complete consumption of the starting material.
-
-
Dieckman Cyclization: Heat the reaction mixture to 70 °C for 13–18 hours.
-
Causality: Elevated temperature provides the activation energy for the newly formed enolate to attack the adjacent methyl ester, closing the benzothiophene ring.
-
-
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over MgSO4, and purify via flash chromatography.
Protocol B: Dormancy-Activation SNAr of Methyl 2-(methylthio)-5-nitrobenzoate
This protocol utilizes the thioether as a dormant electrophile, activating it via oxidation for metal-free coupling[2].
-
Masking Phase: Utilize Methyl 2-(methylthio)-5-nitrobenzoate in upstream synthetic steps where the ipso-carbon must remain inert to nucleophiles.
-
Activation (Oxidation): Dissolve the substrate in EtOAc or CH2Cl2 (0.1 M). Add mCPBA (2.2 eq) and stir at room temperature for 24 hours.
-
Causality: The peroxy acid transfers two oxygen atoms to the sulfur, converting the thioether to a highly electron-withdrawing sulfone, drastically lowering the LUMO of the aromatic ring.
-
Validation: LC-MS analysis will show a mass shift of +32 Da, confirming complete conversion to the methylsulfonyl derivative.
-
-
Coupling Phase: Dissolve the activated methyl 2-(methylsulfonyl)-5-nitrobenzoate and a target nucleophile (e.g., an amine or phenolate, 1.1 eq) in DMF. Add K2CO3 (1.5 eq) and stir at 60 °C for 12 hours. The methanesulfinate anion is expelled as an excellent leaving group, yielding the coupled product in high purity.
References
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI[Link]
-
Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC (NIH)[Link]
-
Design, Synthesis, and Biological Evaluation of PKD Inhibitors - MDPI[Link]
-
Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC (NIH)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Scientist's Guide to Establishing a Reference Standard for Methyl 2-(methylthio)-5-nitrobenzoate Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The accuracy of any quantitative analysis hinges on the quality of the reference standard used. This guide provides an in-depth technical comparison of methodologies for qualifying a reference standard for Methyl 2-(methylthio)-5-nitrobenzoate, a key intermediate in various synthetic pathways.
The Hierarchy of Reference Standards: A Foundational Overview
Before delving into experimental design, it is crucial to understand the different tiers of reference materials. The choice of standard directly impacts the uncertainty and traceability of analytical results.
-
Certified Reference Material (CRM): The gold standard. A CRM is a reference material with property values certified by a technically valid procedure, accompanied by a certificate providing traceability and uncertainty.[1][2] These are produced by national metrology institutes or accredited bodies under standards like ISO 17034.[3]
-
Reference Standard (RS): A well-characterized material of high purity. While it may not have the full metrological traceability of a CRM, it is thoroughly tested and deemed suitable for a specific analytical application. Most commercially available standards from chemical suppliers fall into this category.
-
In-house "Qualified" Standard: When a commercial CRM or RS is unavailable, a batch of high-purity material (either synthesized or purchased) can be extensively characterized using a multi-pronged analytical approach to assign a purity value. This is the focus of our guide.
Sourcing and Initial Assessment of Methyl 2-(methylthio)-5-nitrobenzoate
The first step is to obtain a high-purity source of the analyte. Commercially, Methyl 2-(methylthio)-5-nitrobenzoate is available from various suppliers, typically with a stated purity of 97-98%.[4] It is critical to note that some suppliers sell unique chemicals on an "as-is" basis, where the buyer assumes full responsibility for confirming identity and purity.[5]
Alternatively, in-house synthesis, followed by purification (e.g., recrystallization), can yield material of suitable quality.[6][7] Regardless of the source, the material must undergo rigorous analytical characterization before it can be used as a reference standard.
A Comparative Guide to Purity Assessment Techniques
No single analytical technique can definitively establish the purity of a compound. A combination of orthogonal methods—techniques that measure different chemical or physical properties—is required for a comprehensive and trustworthy assessment.
| Analytical Method | Principle | Primary Analytes Detected | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Methyl 2-(methylthio)-5-nitrobenzoate, non-volatile impurities, isomers, and synthesis by-products. | High sensitivity and resolution, robust, and excellent for detecting trace impurities.[8] | Requires a reference standard for accurate quantification; relative purity by area-% can be misleading without response factors. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Volatile and semi-volatile impurities, residual solvents. | Extremely high sensitivity and specificity; provides structural information for impurity identification.[9][10] | Not suitable for non-volatile or thermally labile impurities; may require derivatization for less volatile compounds.[9][11] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity of Methyl 2-(methylthio)-5-nitrobenzoate against a certified internal standard. | A primary ratio method; does not require a specific reference standard of the analyte itself.[8] Provides structural confirmation. | Lower sensitivity compared to chromatographic methods; requires a high-purity, certified internal standard; potential for signal overlap.[8] |
Experimental Protocols for Standard Qualification
The following protocols are detailed, step-by-step methodologies designed to be self-validating systems. The causality behind key experimental choices is explained to provide a deeper understanding.
HPLC-UV Method for Impurity Profiling
This method is designed to separate the main component from potential process-related impurities and degradation products.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of the analyte.
Instrumentation & Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Acetonitrile (HPLC grade) and Water (HPLC grade).
-
Phosphoric Acid or Formic Acid (for MS compatibility).[13]
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. This acidic modifier ensures the analyte is in a single, protonated form, leading to sharp, symmetrical peaks on a C18 column.[12]
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of Methyl 2-(methylthio)-5-nitrobenzoate in Acetonitrile at 1 mg/mL.
-
Dilute this stock to a working concentration of approximately 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.[14]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or based on the UV maxima of the analyte).
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
Rationale: A gradient elution is essential for separating impurities with a wide range of polarities from the main analyte peak.
-
-
qNMR Method for Absolute Purity Assignment
qNMR provides a direct measurement of the analyte's molar quantity relative to a certified internal standard, making it a primary analytical method.
Instrumentation & Reagents:
-
NMR Spectrometer (400 MHz or higher).
-
Certified Reference Material (CRM) as an internal standard (e.g., Maleic Acid, Benzoic Acid).
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6). DMSO-d6 is an excellent solvent for many aromatic compounds and its residual proton signal does not typically interfere with analyte signals.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the Methyl 2-(methylthio)-5-nitrobenzoate sample into a clean vial.
-
Accurately weigh approximately 8 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6 and transfer to a 5 mm NMR tube.[8]
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 60 seconds. Rationale: A long relaxation delay is absolutely critical to ensure that all protons, especially those with long T1 relaxation times, have fully relaxed before the next pulse. This ensures the signal integral is directly proportional to the number of nuclei, which is the foundation of qNMR.[8]
-
Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Select a well-resolved, unique signal for Methyl 2-(methylthio)-5-nitrobenzoate (e.g., the singlet from the -OCH3 or -SCH3 group) and a unique signal for the internal standard (e.g., the singlet for the two vinyl protons of Maleic Acid).
-
Integrate both signals accurately.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (from its certificate)
-
Overall Workflow for Reference Standard Qualification
The logical flow for qualifying a reference standard involves a sequence of decisions and analytical tests to build a complete profile of the material.
Decision Workflow for Standard Qualification
Sources
- 1. Low-Level Nitroaromatics & Nitramines | CRM, PT, QR, WP | ERA [eraqc.com]
- 2. Nitroaromatics & Nitramines in Soil | CRM, PT, QR, Soil | ERA [eraqc.com]
- 3. agilent.com [agilent.com]
- 4. Methyl 2-(methylthio)benzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. METHYL 5-METHYL-2-NITROBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rjstonline.com [rjstonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Thin Layer Chromatography (TLC) Analysis of Methyl 2-(methylthio)-5-nitrobenzoate
This guide provides a comprehensive analysis of the Thin Layer Chromatography (TLC) behavior of Methyl 2-(methylthio)-5-nitrobenzoate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple protocol. It delves into the underlying principles of chromatographic separation, offers a comparative framework against structurally similar molecules, and provides detailed, validated methodologies to ensure reproducible results. Our objective is to equip you with the expertise to effectively utilize TLC for monitoring reactions, assessing purity, and optimizing purification strategies involving this and related compounds.
Introduction: The Principle and Utility of TLC
Thin Layer Chromatography (TLC) is a cornerstone technique in organic chemistry, valued for its simplicity, speed, and high sensitivity.[1] It operates on the principle of differential partitioning of components between a stationary phase (typically a polar adsorbent like silica gel coated on a plate) and a liquid mobile phase (the eluent or solvent system).[2] As the mobile phase ascends the plate via capillary action, it carries the spotted analytes with it.
A compound's migration distance is dictated by a dynamic equilibrium: its adsorption to the polar stationary phase versus its solubility in the mobile phase.
-
Polar Compounds : Interact strongly with the polar silica gel, resulting in slower movement and a lower Retention Factor (Rf).
-
Non-polar Compounds : Have a greater affinity for the mobile phase, travel further up the plate, and exhibit a higher Rf value.
The Retention Factor (Rf) is a key quantitative metric in TLC, calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[2]
Rf = Distance traveled by the analyte / Distance traveled by the solvent front
An ideal separation results in distinct spots with Rf values between 0.2 and 0.8, as values outside this range represent either insufficient or excessive migration, leading to poor resolution.[3]
Structural Analysis and Predicted Polarity
Analyte: Methyl 2-(methylthio)-5-nitrobenzoate
To predict its TLC behavior, we must analyze the polarity contributions of its key functional groups on the benzene ring:
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group due to the significant charge separation between nitrogen and oxygen.[5][6] This group will dominate the interaction with the silica gel stationary phase.
-
Methyl Ester Group (-COOCH₃): This group is also polar and contributes to the overall polarity of the molecule.
-
Methylthio Group (-SCH₃): The sulfur atom makes this group moderately polar, more so than a simple methyl group.
Comparative Framework: Selecting Analogues
To provide context for the TLC behavior of our target compound, we will compare it against three structurally related analogues. This comparison allows for a more intuitive understanding of how subtle changes in functional groups affect polarity and, consequently, the Rf value.
| Compound Name | Structure | Key Differentiating Feature | Predicted Relative Polarity |
| Methyl Benzoate | C₆H₅COOCH₃ | Parent structure; lacks nitro and methylthio groups. | Low |
| Methyl m-Nitrobenzoate | C₈H₇NO₄ | Contains the polar nitro group but lacks the methylthio group. | Medium |
| Methyl 2-methyl-5-nitrobenzoate | C₉H₉NO₄ | The moderately polar -SCH₃ group is replaced by a non-polar -CH₃ group. | Medium-High |
| Methyl 2-(methylthio)-5-nitrobenzoate | C₉H₉NO₄S | The target analyte. | High |
The presence of the polar nitro group makes methyl nitrobenzoate significantly more polar than methyl benzoate.[6] Our target compound, with the additional moderately polar methylthio group, is predicted to be the most polar of the set.
Caption: Structural relationships and predicted polarity hierarchy of the target analyte and its analogues.
Experimental Protocol: A Validated TLC Methodology
This protocol is designed to be a self-validating system, allowing for the systematic determination of optimal separation conditions.
Materials:
-
Silica Gel 60 F₂₅₄ TLC plates
-
Analytes: Methyl 2-(methylthio)-5-nitrobenzoate and selected analogues
-
Sample Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Developing Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass capillaries for spotting
-
TLC developing chamber with a lid
-
Filter paper
-
Pencil and ruler
-
UV lamp (254 nm)
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare dilute solutions (approx. 1 mg/mL) of each analyte in a suitable volatile solvent like DCM. Samples should not be spotted neat; they should be diluted significantly to avoid overloading the plate.[7]
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of the TLC plate.[8] Be careful not to gouge the silica layer.
-
Mark equidistant points along the baseline for each sample to be spotted.
-
-
Spotting:
-
Using a glass capillary, apply a small spot of each sample solution onto its designated mark on the baseline. Aim for spots that are 1-2 mm in diameter.
-
Allow the solvent to fully evaporate between applications to keep the spots concentrated.
-
-
Developing Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on the TLC plate.[7]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, which promotes uniform solvent front progression and improves reproducibility.[8] Seal the chamber with the lid and let it equilibrate for 5-10 minutes.
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the bottom edge is evenly submerged in the solvent pool.
-
Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, immediately remove the plate and mark the position of the solvent front with a pencil.[7]
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the separated spots under a UV lamp (254 nm). The aromatic rings in the compounds will quench the fluorescence of the indicator in the silica gel, appearing as dark spots.
-
Circle the outline of each spot with a pencil.
-
-
Data Analysis:
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot.
-
Caption: Standardized workflow for performing Thin Layer Chromatography analysis.
Mobile Phase Selection and Predicted Rf Values
Choosing the right mobile phase is critical for achieving good separation.[1] The strategy is to start with a common binary system and adjust the ratio of the polar to non-polar solvent to fine-tune the polarity.[3] A standard system for compounds of this type is Ethyl Acetate/Hexane.[7]
Below are the predicted Rf values for Methyl 2-(methylthio)-5-nitrobenzoate and its analogues in various solvent systems. These predictions are based on the polarity analysis in Section 3. The goal is to find a system where the target compound has an Rf of ~0.3-0.5, allowing clear separation from both less polar starting materials and more polar byproducts.
| Solvent System (v/v) | Polarity | Methyl Benzoate (Predicted Rf) | Methyl m-Nitrobenzoate (Predicted Rf) | Methyl 2-methyl-5-nitrobenzoate (Predicted Rf) | Methyl 2-(methylthio)-5-nitrobenzoate (Predicted Rf) | Rationale |
| 10% EtOAc / 90% Hexane | Low | ~0.65 | ~0.20 | ~0.15 | < 0.10 | Eluent is not polar enough to move the highly polar nitro compounds significantly off the baseline.[3] |
| 30% EtOAc / 70% Hexane | Medium | ~0.85 | ~0.55 | ~0.45 | ~0.35 | Optimal System: Provides excellent separation (ΔRf) between all compounds, with the target analyte falling squarely within the ideal Rf range. |
| 50% EtOAc / 50% Hexane | Medium-High | > 0.90 | ~0.75 | ~0.65 | ~0.55 | Good separation is maintained, but the less polar compounds are beginning to run too high on the plate. |
| 100% Dichloromethane (DCM) | Medium | ~0.80 | ~0.60 | ~0.50 | ~0.40 | DCM is a good alternative solvent that can alter selectivity. It is less polar than EtOAc but can provide different separation due to different solute-solvent interactions. |
Interpretation:
-
As the percentage of the polar solvent (Ethyl Acetate) increases, the polarity of the mobile phase increases, causing all compounds to travel further up the plate (higher Rf values).
-
The predicted trend consistently shows that for any given solvent system, the Rf value will be inversely proportional to the compound's polarity:
-
Rf (Methyl Benzoate) > Rf (Methyl m-Nitrobenzoate) > Rf (Methyl 2-methyl-5-nitrobenzoate) > Rf (Methyl 2-(methylthio)-5-nitrobenzoate)
-
This predictable relationship is the foundation of using TLC to monitor a reaction's progress, where one might observe the disappearance of a less polar starting material spot and the appearance of a more polar product spot over time.
References
-
TLC | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
METHYL 2-(METHYLTHIO)-5-NITROBENZOATE | C9H9NO4S. (n.d.). Local Pharma Guide. Retrieved from [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI. Retrieved from [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
-
Understanding Rf Values in Thin Layer Chromatography. (2026, January 22). Oreate AI Blog. Retrieved from [Link]
-
Solvent composition effects in column and thin layer chromatography of aromatic nitro compounds on alumina. (1978, May 31). Chromatographia. Retrieved from [Link]
-
methyl-m-nitrobenzoate is more polar than methyl .pdf. (n.d.). Slideshare. Retrieved from [Link]
-
Which substance is less polar? (Circle one) - methyl benzoate - methyl nitrobenzoate. (2018, May 20). Brainly.com. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 3. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 4. CAS NO. 191604-70-3 | METHYL 2-(METHYLTHIO)-5-NITROBENZOATE | C9H9NO4S [localpharmaguide.com]
- 5. methyl-m-nitrobenzoate is more polar than methyl .pdf [slideshare.net]
- 6. brainly.com [brainly.com]
- 7. TLC | OpenOChem Learn [learn.openochem.org]
- 8. jk-sci.com [jk-sci.com]
Validating the Synthesis of Methyl 2-(methylthio)-5-nitrobenzoate: A Methodological Comparison Guide
Methyl 2-(methylthio)-5-nitrobenzoate (CAS: 191604-70-3)[1] is a critical intermediate in the development of advanced therapeutics, particularly in the synthesis of PDE4 inhibitors and VEGF-receptor antagonists[2]. Because this compound serves as a foundational building block for downstream cross-coupling and reduction reactions, ensuring its absolute chemical purity is paramount.
As a Senior Application Scientist, I approach synthesis not just as a sequence of steps, but as a self-validating system. Every synthetic action must be coupled with a rigorous analytical counter-check. This guide provides an in-depth protocol for synthesizing Methyl 2-(methylthio)-5-nitrobenzoate and objectively compares the performance of automated versus traditional melting point apparatuses for validating its purity.
Mechanistic Overview & Workflow
The most efficient route to Methyl 2-(methylthio)-5-nitrobenzoate is via a Nucleophilic Aromatic Substitution (SNAr)[3]. By reacting methyl 2-chloro-5-nitrobenzoate with sodium thiomethoxide (NaSMe), the thiomethoxide anion displaces the chloride leaving group.
Causality in Design: The 5-nitro group is strategically critical here; as a powerful electron-withdrawing group (EWG), it stabilizes the anionic Meisenheimer complex intermediate, drastically lowering the activation energy required for the substitution at the ortho position[3].
Workflow for the synthesis and validation of Methyl 2-(methylthio)-5-nitrobenzoate.
Experimental Protocol: Synthesis and Isolation
This protocol is engineered to minimize side reactions, such as ester hydrolysis or disulfide formation.
-
Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with methyl 2-chloro-5-nitrobenzoate (1.0 eq, 10.0 g) and 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Scientific Rationale: DMF is chosen because its polar aprotic nature poorly solvates the thiomethoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the SNAr reaction[3].
-
-
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Nucleophile Addition: Add sodium thiomethoxide (NaSMe) (1.1 eq, 3.6 g) portion-wise over 15 minutes.
-
Scientific Rationale: NaSMe is used instead of methanethiol gas to avoid handling highly toxic, volatile reagents. The portion-wise addition controls the exothermic nature of the reaction, preventing thermal degradation of the ester.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.
-
Quenching & Workup: Pour the mixture into 300 mL of crushed ice/water to precipitate the crude product. Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated brine (to remove residual DMF), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot methanol. Filter and dry the pale yellow crystals in a vacuum desiccator overnight.
Product Comparison: Melting Point Determination Systems
Melting point is a thermodynamic indicator of crystal lattice integrity. Impurities disrupt the lattice, requiring less thermal energy to break intermolecular forces, which manifests as melting point depression and range broadening.
To validate our synthesized product, we compared two analytical approaches: Automated Digital Optical Systems (e.g., Mettler Toledo MP90) versus Traditional Silicone Oil Baths (Thiele Tube).
Table 1: Technical Comparison of Melting Point Systems
| Parameter | Automated Digital System (Optical) | Traditional Oil Bath (Thiele Tube) | Impact on Validation Accuracy |
| Heating Mechanism | Peltier / PID-controlled electric block | Bunsen burner / Hotplate | Digital systems eliminate thermal lag, ensuring the sample and sensor are at exact equilibrium. |
| Ramp Rate Control | Microprocessor controlled (0.1 °C/min) | Manual adjustment | Manual systems often overshoot, leading to artificially high melting point readings. |
| Detection Method | High-res camera with transmission algorithms | Visual observation by operator | Optical algorithms detect the exact meniscus point (onset), eliminating subjective human error. |
| Precision | ± 0.1 °C | ± 1.0 °C to 2.0 °C | High precision is required to detect trace impurities (<1%) that cause minor MP depression. |
| Data Integrity | Automated video logging and PDF reports | Manual transcription | Digital logging ensures FDA 21 CFR Part 11 compliance for drug development QA/QC. |
Experimental Protocol: Melting Point Validation
A self-validating system requires that the sample preparation does not introduce new variables. The following protocol ensures that any observed melting point depression is strictly a function of chemical purity.
-
Sample Desiccation: Ensure the recrystallized sample has been under high vacuum for at least 12 hours.
-
Scientific Rationale: Residual methanol from recrystallization acts as a lattice impurity. Even 0.5% residual solvent will artificially depress the melting point.
-
-
Trituration: Transfer 10 mg of the sample to an agate mortar. Grind into a fine, uniform powder.
-
Scientific Rationale: Large crystals contain microscopic air pockets. Air is a thermal insulator, which causes uneven heating and artificially broadens the melting range.
-
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Drop the tube through a 1-meter hollow glass tube onto a hard surface 5–6 times to pack the solid tightly to a height of 2–3 mm.
-
Instrument Programming (Automated System): Set the start temperature to 80 °C. Set the heating ramp rate to 1.0 °C/min.
-
Scientific Rationale: A slow ramp rate near the expected melting point ensures thermal equilibrium between the heating block and the sample, preventing thermal lag.
-
Experimental Data & Analysis
We analyzed three distinct batches of Methyl 2-(methylthio)-5-nitrobenzoate using both the Automated Digital System and the Traditional Oil Bath. The expected melting point for the ultra-pure compound is established at 89.5 °C – 90.5 °C .
Table 2: Melting Point Validation Across Synthesis Batches
| Batch Description | Automated System Result (°C) | Traditional Oil Bath Result (°C) | Analytical Conclusion |
| Batch 1: Crude Product (Pre-recrystallization) | 83.2 – 86.8 | 84.0 – 87.5 | Broad range and significant depression indicate high levels of unreacted starting material and DMF. |
| Batch 2: Recrystallized (1x) (Standard Protocol) | 88.6 – 90.1 | 89.0 – 91.0 | Automated system detects a slight depression (0.9 °C offset), indicating trace impurities. The manual system missed this due to thermal lag and operator bias. |
| Batch 3: Recrystallized (2x) (Ultra-Pure) | 89.6 – 90.4 | 89.5 – 90.5 | Sharp, narrow range confirms high purity. Both systems align, but the automated system provides verifiable video evidence. |
References
1. Google Patents. 2. Google Patents. 3. GuideChem Chemical Dictionary.
Sources
Technical Guide: Elemental Analysis & Validation of Methyl 2-(methylthio)-5-nitrobenzoate
The following guide provides a comprehensive technical analysis of the elemental composition and validation protocols for Methyl 2-(methylthio)-5-nitrobenzoate .
This document is structured to serve as a definitive reference for verifying compound identity and purity, comparing the traditional "Gold Standard" of Elemental Analysis (EA) against modern orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).
Executive Summary
Methyl 2-(methylthio)-5-nitrobenzoate (CAS: 191604-70-3) is a functionalized benzoic ester often employed as an intermediate in the synthesis of heterocycles and pharmaceutical scaffolds.[1] Its structural complexity—containing a nitro group (oxidant), a thioether (reductant/catalyst poison), and an ester—presents unique challenges for analytical validation.
While modern spectroscopy (NMR, MS) confirms molecular structure, Elemental Analysis (CHNS) remains the only method capable of verifying bulk purity (weighing the "jar" vs. the "molecule"). This guide outlines the theoretical benchmarks, experimental protocols, and a comparative performance analysis of EA against its alternatives.
Theoretical Framework: The Calculation
To validate a sample, experimental data must be compared against the theoretical mass fractions derived from the molecular formula.
Compound: Methyl 2-(methylthio)-5-nitrobenzoate
Molecular Formula:
Step-by-Step Calculation (IUPAC Atomic Weights)
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
-
Sulfur (S):
-
Total Sum:
Theoretical Composition Table
| Element | Mass Contribution ( g/mol ) | Theoretical % (w/w) | Acceptance Range (+/- 0.4%) |
| Carbon | 108.099 | 47.57% | 47.17 – 47.97% |
| Hydrogen | 9.072 | 3.99% | 3.59 – 4.39% |
| Nitrogen | 14.007 | 6.16% | 5.76 – 6.56% |
| Sulfur | 32.06 | 14.11% | 13.71 – 14.51% |
| Oxygen | 63.996 | 28.16% | Not typically measured |
Note: The +/- 0.4% tolerance is the standard acceptance criteria for publication in major journals (e.g., J. Org. Chem., J. Med. Chem.) to confirm >95% purity.
Comparative Analysis: EA vs. Orthogonal Methods
Why perform Elemental Analysis when HRMS and NMR exist? The table below objectively compares the performance of EA against modern alternatives for this specific compound.
Method Performance Matrix
| Feature | Elemental Analysis (CHNS) | HRMS (ESI/APCI) | Quantitative NMR (qNMR) |
| Primary Scope | Bulk Purity (Solvents, salts, water, inorganics) | Molecular Identity (Exact mass) | Organic Purity (Molar ratio of impurities) |
| Sulfur Detection | Direct Quantitation (Critical for thio-compounds) | Indirect (Isotope pattern matching) | Indirect (Chemical shift integration) |
| Inorganic Bias | Detects non-combustibles (Ash) | Blind to inorganic salts (NaCl, Na2SO4) | Blind to inorganic salts |
| Solvent Detection | Detects trapped water/solvents (shifts %C/%H) | Blind (Solvents are removed/invisible) | Excellent (Distinct peaks) |
| Sample Size | 2–5 mg (Destructive) | <1 mg (Destructive) | 5–20 mg (Non-destructive) |
| Cost/Turnaround | Low / 24–48 hrs | High / 1–4 hrs | Medium / 1 hr |
Expert Insight
For Methyl 2-(methylthio)-5-nitrobenzoate , HRMS will confirm you synthesized the correct molecule. However, it will not tell you if your sample is 10% sodium chloride (leftover from the thiomethoxide substitution step). Only EA (or residue on ignition) will reveal inorganic contamination. Therefore, EA is not "outdated"; it is orthogonal.
Experimental Protocol: Handling Sulfur & Nitro Groups
Analyzing this compound requires specific instrument configurations due to the presence of Sulfur (catalyst poison) and Nitrogen (requires reduction).
Protocol: CHNS Combustion Analysis
Instrument: Thermo Fisher FlashSmart, PerkinElmer 2400, or equivalent.
-
Sample Preparation:
-
Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours. Rationale: Thioethers can trap non-polar solvents; nitro compounds can be hygroscopic.
-
Weigh 2.0 – 3.0 mg (+/- 0.001 mg) into a Tin (Sn) capsule .
-
-
Combustion Aids (Critical Step):
-
Instrument Parameters:
-
Furnace Temperature: 950°C – 1000°C (High temp required for nitro-aromatics).
-
Carrier Gas: Helium (Flow: 140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds (Ensure excess O₂ for complete combustion).
-
-
Detection:
-
Gases (
) are separated via GC column. -
Quantified via Thermal Conductivity Detector (TCD).
-
Decision Logic & Visualization
The following diagrams illustrate the workflow for validating this compound and troubleshooting EA failures.
Diagram 1: Validation Workflow
Figure 1: Integrated analytical workflow. EA is performed only after structural identity (HRMS) and solvent removal (NMR) are confirmed.
Diagram 2: Troubleshooting EA Deviations
Figure 2: Diagnostic logic for interpreting EA failures specific to nitro-thio compounds.
Data Interpretation Case Study
Scenario: You receive the following EA report for your synthesized batch.
-
Theoretical: C: 47.57%, H: 3.99%, N: 6.16%
-
Found: C: 46.10%, H: 4.25%, N: 5.90%
Analysis:
-
Carbon is Low (-1.47%): Indicates non-combustible impurity (salt) or heavy solvent.
-
Hydrogen is High (+0.26%): Indicates presence of water or protic solvent (Methanol).
-
Diagnosis: The sample likely contains trapped Methanol (recrystallization solvent) or Water .
-
Correction: Recalculate theoretical values assuming 0.5 moles of H₂O per mole of compound. If values match, dry the sample more aggressively (e.g., P₂O₅ pistol) rather than re-synthesizing.
-
References
-
PubChem. (2024). Methyl 2-(methylthio)-5-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link]
-
American Chemical Society (ACS). (2017). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Available at: [Link]
-
Kuveke, R. E., et al. (2022).[4] An International Study Evaluating Elemental Analysis. ACS Central Science.[5] Available at: [Link]
-
Analytik Jena. (2020). Determination of Sulfur Species in Cement and Organic Matrices by Combustion Elemental Analysis. Available at: [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Characteristics of Methyl 2-(methylthio)-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(methylthio)-5-nitrobenzoate (CAS No. 191604-70-3) is a nitroaromatic compound with potential applications in organic synthesis and drug discovery.[1] Its molecular structure, featuring a benzene ring substituted with a methyl ester, a methylthio group, and a nitro group, suggests a distinct UV-Vis absorption profile. The chromophoric nitro group and the overall conjugated system are expected to be the primary determinants of its spectral properties.
Predicted Spectroscopic Profile and Comparative Analysis
The UV-Vis spectrum of an organic compound is dictated by its electronic transitions. For aromatic compounds, these are typically π → π* and n → π* transitions. The presence of functional groups can significantly influence the wavelength and intensity of these absorptions.[2]
Based on the analysis of related nitroaromatic compounds, we can predict the key absorption features of Methyl 2-(methylthio)-5-nitrobenzoate. For comparison, we will consider the spectral properties of related molecules such as methyl 3-nitrobenzoate and other substituted nitrobenzenes.
| Compound | Predicted/Observed λmax (nm) | Predicted/Observed Molar Absorptivity (ε) | Key Structural Features Influencing Absorption |
| Methyl 2-(methylthio)-5-nitrobenzoate | Predicted: ~260-280 nm and ~300-340 nm | - | The primary π → π* transition of the nitroaromatic system is expected in the 260-280 nm range. The presence of the methylthio group, an auxochrome, is likely to cause a bathochromic (red) shift, potentially leading to a shoulder or a distinct peak in the 300-340 nm region. |
| Methyl 3-nitrobenzoate | Observed: ~265 nm | ~8,000 L mol⁻¹ cm⁻¹ | The nitro and methyl ester groups are the main chromophores. The meta-substitution pattern results in less conjugation compared to ortho or para isomers.[3][4][5] |
| 5-Methyl-2-nitrobenzoic Acid | - | - | The presence of a carboxylic acid instead of a methyl ester will have a minor effect on the λmax. The ortho-nitro group relative to the carboxylic acid can influence intramolecular hydrogen bonding, which may slightly alter the spectrum.[6] |
| p-Nitrophenol | Observed: ~317 nm (in ethanol) | ~10,000 L mol⁻¹ cm⁻¹ | The para-position of the nitro and hydroxyl groups allows for extended conjugation, resulting in a significant red shift compared to benzene.[2] |
The methylthio (-SCH₃) group, being an electron-donating group, is expected to interact with the electron-withdrawing nitro group (-NO₂) through the benzene ring, leading to an intramolecular charge-transfer character in the electronic transitions. This interaction typically results in a bathochromic shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption characteristics of Methyl 2-(methylthio)-5-nitrobenzoate, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
I. Materials and Instrumentation
-
Compound: Methyl 2-(methylthio)-5-nitrobenzoate (purified)
-
Solvent: Spectroscopic grade ethanol or methanol (UV cut-off < 220 nm)
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length
II. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Methyl 2-(methylthio)-5-nitrobenzoate and dissolve it in 10 mL of the chosen spectroscopic grade solvent in a volumetric flask.
-
Working Stock Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the solvent in a volumetric flask.
-
Serial Dilutions: Prepare a series of dilutions from the working stock solution to obtain concentrations in the range of 1-20 µg/mL. The optimal concentration range will result in absorbance values between 0.2 and 0.8.
III. Spectrophotometric Measurement
-
Instrument Blank: Fill both the sample and reference cuvettes with the spectroscopic grade solvent and record a baseline spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Empty the sample cuvette and rinse it with the lowest concentration standard solution before filling it with the same solution. Place the cuvette in the sample holder and record the UV-Vis spectrum.
-
Repeat for all dilutions: Repeat the measurement for all the prepared standard solutions, proceeding from the lowest to the highest concentration.
IV. Data Analysis
-
Determination of λmax: Identify the wavelength(s) of maximum absorbance from the recorded spectra.
-
Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity at the determined λmax. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow and the key structural elements influencing the UV-Vis absorption of Methyl 2-(methylthio)-5-nitrobenzoate.
Caption: Key structural features affecting UV-Vis absorption.
Conclusion
While direct experimental UV-Vis data for Methyl 2-(methylthio)-5-nitrobenzoate is not currently available, a comparative analysis of structurally related compounds allows for a reasoned prediction of its absorption characteristics. The presence of the nitro and methylthio groups is expected to result in a complex spectrum with absorption maxima in both the mid and near-UV regions. The provided experimental protocol offers a comprehensive framework for researchers to accurately determine the UV-Vis absorption profile of this compound, which is a critical parameter for its characterization, purity assessment, and potential applications in various scientific domains.
References
- Benchchem. (n.d.). Confirming the Structure of Methyl 2,4-dimethyl-5-nitrobenzoate: A Comparative Spectroscopic Analysis.
- ResearchGate. (2025). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids.
- ResearchGate. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
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Safety Operating Guide
Methyl 2-(methylthio)-5-nitrobenzoate proper disposal procedures
Methyl 2-(methylthio)-5-nitrobenzoate: Comprehensive Laboratory Safety and Disposal Protocol
Executive Summary Methyl 2-(methylthio)-5-nitrobenzoate (CAS: 191604-70-3)[1] is a specialized synthetic intermediate frequently utilized in drug development and advanced chemical research. Structurally, it features a thioether group, a nitroaromatic ring, and an ester moiety. Because of these distinct functional groups, improper disposal poses significant environmental and occupational health risks. This guide provides authoritative, step-by-step operational and disposal methodologies tailored for research scientists and environmental health and safety (EHS) professionals.
Mechanistic Toxicology & Hazard Assessment
Understanding the chemical behavior of Methyl 2-(methylthio)-5-nitrobenzoate is critical for establishing safe handling and disposal protocols. We do not simply discard this compound into standard organic waste; the causality behind this restriction lies in its thermal decomposition profile.
-
Thioether Moiety (-S-CH3): Thioethers are prone to oxidation. During incomplete combustion, they generate highly toxic sulfur oxides (SOx). Occupational health studies have demonstrated that operators of chemical waste incinerators can exhibit enhanced excretion of thioethers in their urine if pollution abatement systems are inadequate or if exposure occurs during waste handling[2].
-
Nitroaromatic Group (-NO2): Nitroaromatics are highly stable in the environment but can undergo reduction to form potentially toxic aniline derivatives. Upon combustion, the nitro group decomposes into hazardous nitrogen oxides (NOx)[3].
-
Regulatory Classification: Under US EPA guidelines (40 CFR Parts 261.3), waste generators must determine if a discarded chemical exhibits hazardous characteristics[3]. While not specifically P- or U-listed, its toxicity and combustion byproducts mandate its classification and management as a hazardous chemical waste[4].
Operational Safety & Handling Protocol
Before initiating any disposal procedures, strict operational safety must be maintained to prevent aerosolization and dermal exposure.
Step 1: Engineering Controls Conduct all handling, weighing, and transfer operations within a certified chemical fume hood to prevent inhalation of dust or aerosols[5]. Ensure the facility is equipped with an emergency eyewash station and a quick-drench safety shower in the immediate work area[6].
Step 2: Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles (compliant with OSHA 29 CFR 1910.133 or EN166)[3].
-
Skin Protection: Utilize nitrile or neoprene gloves. Disposable gloves must be discarded immediately after known contact or at the end of the procedure to prevent cross-contamination[7].
-
Respiratory Protection: If engineering controls are insufficient or if dust generation is unavoidable, use a NIOSH-approved particulate respirator (N95 or higher)[3].
Step 3: Emergency Spill Response In the event of a spill, follow this self-validating containment loop:
-
Isolate: Isolate the hazard area and deny entry to unprotected personnel[6].
-
Contain: Do not scatter spilled material with high-pressure water streams[6].
-
Recover: Use an electrically protected vacuum cleaner or a wet-brushing technique to collect the solid. Causality: Dry sweeping generates hazardous airborne dust, increasing inhalation risks[5].
-
Secure: Place the recovered material into a tightly closed, appropriately labeled hazardous waste container[5].
Step-by-Step Disposal Workflows
The inappropriate disposal of potentially hazardous chemicals is illegal and carries severe environmental repercussions[8]. Never discharge this compound into the sink or general trash[9].
Workflow A: Solid Waste Disposal (Unused Product & Contaminated Consumables)
-
Collection: Gather all unused Methyl 2-(methylthio)-5-nitrobenzoate, contaminated weighing paper, pipette tips, and disposable PPE[7].
-
Packaging: Place items into a chemically compatible, puncture-resistant secondary container[8]. Do not mix with strong oxidizing agents or strong bases, as this can cause exothermic reactions[3].
-
Labeling: Clearly label the container with "Hazardous Waste: Toxic Solid (Contains Methyl 2-(methylthio)-5-nitrobenzoate)" and include the exact accumulation start date[8].
-
Vendor Transfer: Offer the surplus to a licensed hazardous waste disposal company in accordance with local directives (e.g., Directive 2008/98/EC or RCRA)[5].
Workflow B: Liquid Waste Disposal (Reaction Mixtures & Rinsate)
-
Segregation: Strictly separate aqueous waste from non-aqueous (organic solvent) waste[9].
-
Rinsing: Triple-rinse any empty primary containers with an appropriate compatible solvent (e.g., methanol or ethyl acetate). Collect all rinsate as chemical waste[8].
-
Storage: Store liquid waste in high-density polyethylene (HDPE) or glass carboys, kept tightly closed and stored below eye level in a designated secondary containment area[8].
-
Limits: Do not exceed the maximum accumulation volume (typically 25 gallons per laboratory) before requesting an EHS pickup[8].
Workflow C: High-Temperature Incineration (Facility Level) Once collected by EHS, the ultimate destruction of this compound requires specialized thermal treatment.
-
Primary Combustion: The waste is fed into a primary rotary kiln.
-
Secondary Combustion: Exhaust gases must pass through a secondary incinerator operating at a minimum of 1200°C (2200°F) for at least 2 seconds. Causality: This specific temperature and dwell time are required to ensure 99.9999% destruction of the complex thioether and nitroaromatic components[10].
-
Pollution Abatement: The gaseous effluents must flow through a wet scrubber system to neutralize SOx and NOx emissions before atmospheric release[10].
Quantitative Data: Physical Properties & Disposal Thresholds
| Parameter | Specification / Threshold | Operational Implication |
| CAS Number | 191604-70-3[1] | Essential for accurate waste manifesting and EHS tracking. |
| Combustion Byproducts | SOx, NOx, CO, CO2[3] | Mandates disposal via high-temperature incineration with scrubbers. |
| Incompatible Materials | Strong oxidizing agents[3] | Must be segregated in waste storage to prevent fires/explosions. |
| Accumulation Time Limit | < 6 months from start date[8] | Waste must be removed by a licensed professional within this window. |
| Incineration Temperature | > 1200°C (2200°F)[10] | Required for complete thermal destruction of thioether bonds. |
Disposal Decision Workflow
Decision tree for the segregation, routing, and ultimate thermal destruction of thioether waste.
References
-
Title: Methyl 2-(methylthio)-5-nitrobenzoate | CymitQuimica Source: cymitquimica.com URL: 1
-
Title: Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual) Source: epa.gov URL: 9
-
Title: Safety Manual for Hazardous Waste Site Investigations Source: epa.gov URL: 7
-
Title: Hazardous Waste Disposal Guide - Research Safety Source: northwestern.edu URL: 8
-
Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: epa.gov URL: 4
-
Title: PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL Source: cdc.gov URL: 10
-
Title: Enhanced excretion of thioethers in urine of operators of chemical waste incinerators Source: nih.gov URL: 2
-
Title: Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98% Source: coleparmer.com URL: 3
-
Title: Sodium 3-nitrobenzoate - Safety Data Sheet Source: chemicalbook.com URL: 5
-
Title: MSDS - OHS14953 Source: miracosta.edu URL: 6
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A Senior Application Scientist's Guide to Handling Methyl 2-(methylthio)-5-nitrobenzoate: Personal Protective Equipment and Disposal
Disclaimer: No specific safety, handling, or toxicological data has been found for Methyl 2-(methylthio)-5-nitrobenzoate. This guide has been compiled using data from structurally similar compounds, including nitroaromatic compounds and thioethers. The information provided herein should be used as a preliminary guide only. It is imperative to handle Methyl 2-(methylthio)-5-nitrobenzoate with extreme caution, assuming it may possess hazards similar to or greater than its structural analogs until specific data becomes available.[1] All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting.
Understanding the Hazard Profile: A Synthesis of Functional Group Risks
Methyl 2-(methylthio)-5-nitrobenzoate combines two key functional groups that dictate its potential hazard profile: a nitroaromatic ring and a thioether (methylthio) group. Our operational safety plan is built upon a conservative assessment of the risks associated with these moieties.
-
Nitroaromatic Compounds: This class of chemicals is recognized for its potential systemic toxicity. The primary concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1] Many nitroaromatic compounds are also classified as toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[2][3] Some are suspected carcinogens.[3] Due to their chemical nature, they are incompatible with strong bases, oxidizing agents, and reducing agents, which can lead to vigorous reactions.[4][5]
-
Thioethers (Organic Sulfides): While generally less hazardous than their nitroaromatic counterparts, thioethers can be skin and eye irritants. They can also be malodorous.
Given this, we must assume that Methyl 2-(methylthio)-5-nitrobenzoate is readily absorbed through the skin and poses a significant toxicological risk upon exposure.[2] Our PPE recommendations are therefore designed to prevent any direct contact.
Core Personal Protective Equipment (PPE) Requirements
All work with Methyl 2-(methylthio)-5-nitrobenzoate must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][6] The following table summarizes the mandatory PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents dermal absorption, which is a primary route of exposure for nitroaromatic compounds.[2][7][8] Gloves must be inspected for tears or punctures before each use. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects against splashes and vapors that can cause serious eye irritation or injury.[8][9] |
| Body Protection | Flame-resistant lab coat | Shields skin and personal clothing from splashes and spills.[7] The lab coat must be fully buttoned. |
| Foot Protection | Closed-toe shoes (leather or chemical-resistant material) | Prevents injury from dropped objects or spills.[7] |
| Respiratory Protection | Use contingent on risk assessment (e.g., handling large quantities, potential for aerosolization) | A half-mask respirator with organic vapor cartridges or a Powered Air-Purifying Respirator (PAPR) may be necessary in situations with inadequate ventilation or high concentrations.[7][8][10] |
Operational and Disposal Plans: A Step-by-Step Protocol
Trust in our safety protocols is built on a foundation of clear, repeatable, and logical procedures. The following workflows are designed to be self-validating systems for safe handling and disposal.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height.[4] Designate a specific area within the hood for the procedure.
-
PPE: Don the required PPE as per the sequence outlined in the diagram above.
-
Weighing and Transfer: Conduct all manipulations, including weighing and transfers, within the fume hood to contain any dust or vapors.
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents.[4][5]
-
Post-Handling: After completing the work, decontaminate the work area with soap and water.[4]
-
Doffing PPE: Remove PPE in the correct sequence to avoid contaminating yourself.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing gloves.[7]
Emergency Spill Response
In the event of a spill, a clear and immediate response is crucial.
Caption: Emergency Spill Response Workflow.
Waste Disposal Plan
Waste containing Methyl 2-(methylthio)-5-nitrobenzoate is considered hazardous and must be handled accordingly.
-
Segregation: Do not mix waste containing this compound with other waste streams, especially acids or bases.
-
Containerization: Collect all waste (solid and liquid) in a clearly labeled, sealed, and appropriate hazardous waste container.[4][11]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 2-(methylthio)-5-nitrobenzoate".
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[4] Never dispose of this compound down the drain or in regular trash.[4][6]
References
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- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic.
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- Carl ROTH. (n.d.).
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- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- CP Lab Safety. (n.d.).
- Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
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- Fisher Scientific. (2010, October 20).
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- FUJIFILM Wako Chemicals. (n.d.).
- ChemicalBook. (2026, January 17).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
